Adb-bica
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2219319-40-9 |
|---|---|
Molecular Formula |
C22H25N3O2 |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzylindole-3-carboxamide |
InChI |
InChI=1S/C22H25N3O2/c1-22(2,3)19(20(23)26)24-21(27)17-14-25(13-15-9-5-4-6-10-15)18-12-8-7-11-16(17)18/h4-12,14,19H,13H2,1-3H3,(H2,23,26)(H,24,27) |
InChI Key |
OGVITAUBEIIKNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthetic Cannabinoid ADB-BICA
For Researchers, Scientists, and Drug Development Professionals
Abstract
ADB-BICA (N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(phenylmethyl)-1H-indole-3-carboxamide) is a synthetic cannabinoid that has been identified in forensic samples. Structurally, it belongs to the indole-3-carboxamide family of synthetic cannabinoids. Unlike many of its counterparts which are potent agonists of the cannabinoid receptors CB1 and CB2, in-vivo research on this compound has indicated a lack of typical cannabinoid-like effects at tested dosages. This technical guide provides a comprehensive overview of the chemical structure, properties, and the current understanding of the pharmacological profile of this compound. It is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology, toxicology, and forensic science.
Chemical Structure and Properties
This compound is characterized by an indole core, a benzyl substituent at the indole nitrogen, and an amide-linked tert-leucinamide moiety at the 3-position of the indole ring.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzylindole-3-carboxamide | --INVALID-LINK-- |
| Molecular Formula | C₂₂H₂₅N₃O₂ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 363.5 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | Crystalline solid | --INVALID-LINK-- |
| Solubility | DMF: 5 mg/mLDMSO: 10 mg/mLEthanol: 2 mg/mL | --INVALID-LINK-- |
| UV Absorbance Maxima | 214, 290 nm | --INVALID-LINK-- |
| CAS Number | 2219319-40-9 | --INVALID-LINK--, --INVALID-LINK-- |
Spectral Data: Spectral data, including GC-MS, IR, and Raman, are available in public databases such as PubChem.
Pharmacological Properties
The pharmacological profile of this compound is notably different from many other synthetic cannabinoids. While it is structurally classified as a synthetic cannabinoid, its activity at cannabinoid receptors appears to be weak in vivo.
Cannabinoid Receptor Activity
A comparative in-vivo study in mice investigated the effects of this compound alongside other synthetic cannabinoids. The study found that this compound did not induce the typical cannabinoid tetrad effects of hypolocomotion, hypothermia, and analgesia at the tested doses (0.02, 0.1, and 0.5 mg/kg, intraperitoneal injection).[1] In contrast, the other tested compounds in the study demonstrated dose- and time-dependent cannabinoid-like effects.[1]
Interestingly, molecular modeling in the same study suggested that this compound can adopt a conformation that allows for steric interaction with the CB1 receptor.[1] This suggests that while it may bind to the receptor, it may act as a very weak partial agonist or an antagonist, or that its intrinsic efficacy is too low to produce a measurable effect in the assays used at the tested doses.
To date, specific in-vitro binding affinity (Kᵢ) and functional activity (EC₅₀) values for this compound at CB1 and CB2 receptors have not been reported in the scientific literature. This lack of data is a significant gap in the full characterization of this compound.
Table 2: Comparative In-Vivo Effects of this compound and Other Synthetic Cannabinoids in Mice
| Compound | Hypolocomotive Effect | Hypothermic Effect | Analgesic Effect |
| This compound | No effect at tested doses | No effect at tested doses | No effect at tested doses |
| ADB-BINACA | Yes | Yes | Not specified |
| ADB-4en-PINACA | Yes | Yes | Not specified |
| MDMB-4en-PINACA | Yes | Yes | Yes |
Source: Differential cannabinoid-like effects and pharmacokinetics of this compound, ADB-BINACA, ADB-4en-PINACA and MDMB-4en-PINACA in mice: A comparative study.[1]
Experimental Protocols
The following is a summary of the experimental protocol used in the key in-vivo study of this compound.
In-Vivo Murine Model for Cannabinoid Activity
-
Subjects: Adult male C57BL/6 mice.[1]
-
Drug Administration: this compound was administered via intraperitoneal (i.p.) injection at doses of 0.02, 0.1, and 0.5 mg/kg.
-
Parameters Measured:
-
Locomotor Activity: Assessed by measuring the total distance traveled in an open field arena.
-
Body Temperature: Rectal temperature was measured using a digital thermometer.
-
Nociception (Analgesia): Evaluated using the hot plate test to measure the latency to a pain response.
-
-
Antagonist Studies: The CB1 receptor antagonist AM251 was used to determine if the effects of the active compounds were mediated by CB1 receptors.
In-vivo experimental workflow for assessing cannabinoid-like effects.
Signaling Pathways
Due to the lack of demonstrated in-vivo agonistic activity of this compound in the primary available study, the specific signaling pathways it may modulate are currently unknown. The diagram below illustrates a generalized signaling pathway for a typical cannabinoid receptor agonist. It is important to note that this represents a potential pathway and has not been confirmed for this compound.
Activation of the CB1 receptor, a G-protein coupled receptor (GPCR), by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic adenosine monophosphate (cAMP) levels. It can also modulate ion channels, such as inhibiting presynaptic calcium channels and activating inwardly rectifying potassium channels.
A generalized cannabinoid receptor signaling cascade.
Conclusion
This compound is a synthetic cannabinoid of interest due to its structural relationship to other potent cannabinoids and its apparent lack of significant in-vivo cannabinoid-like effects in a key murine study. This suggests a pharmacological profile that deviates from many other synthetic cannabinoids. The absence of in-vitro binding and functional data remains a critical knowledge gap. Further research is required to fully elucidate the molecular interactions of this compound with cannabinoid and other receptors to understand its pharmacological and toxicological properties. This information is crucial for forensic investigations, clinical toxicology, and the broader understanding of structure-activity relationships within the diverse class of synthetic cannabinoids.
References
Adb-bica mechanism of action on cannabinoid receptors
An In-depth Technical Guide on the Mechanism of Action of ADB-BICA on Cannabinoid Receptors
Introduction
This compound (1-benzyl-N-(1-carbamoyl-2,2-dimethylpropan-1-yl)-1H-indole-3-carboxamide) is a synthetic cannabinoid belonging to the indole-3-carboxamide family.[1] It has been identified as a new psychoactive substance in clandestine laboratories.[1] Understanding the mechanism of action of this compound at cannabinoid receptors is crucial for elucidating its pharmacological and toxicological profile. This guide provides a comprehensive overview of the available data on this compound's interaction with cannabinoid receptors, detailing its binding affinity, functional activity, and the associated signaling pathways. Methodologies for key experimental assays are also provided to aid researchers in the field.
Quantitative Data Summary
While extensive pharmacological data for this compound is not as abundant as for other synthetic cannabinoids, some studies have characterized its activity. In comparative studies, this compound has been shown to have a different pharmacological profile compared to other closely related synthetic cannabinoids. For instance, one study found that unlike ADB-BINACA, ADB-4en-PINACA, and MDMB-4en-PINACA, this compound did not produce significant cannabinoid-like effects, such as hypolocomotion and hypothermia, in mice.[1][2]
For context, the pharmacological data for the closely related compound ADBICA (without the benzyl group) is presented below, as it acts as a high-potency agonist at both CB1 and CB2 receptors.[3]
Table 1: Functional Activity of ADBICA at Human Cannabinoid Receptors
| Compound | Receptor | EC50 (nM) |
| ADBICA | hCB1 | 21 |
| ADBICA | hCB2 | 15 |
EC50 values were determined using a fluorometric assay of membrane potential.
Signaling Pathways
The biological effects of synthetic cannabinoids are primarily mediated through the activation of the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, which are G protein-coupled receptors (GPCRs). Upon agonist binding, these receptors trigger a cascade of intracellular signaling events.
G Protein-Dependent Signaling
The canonical signaling pathway for CB1 and CB2 receptors involves coupling to Gi/o proteins. Activation of these G proteins leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G protein can modulate other effectors, such as G protein-coupled inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels.
Caption: G Protein-Dependent Signaling Pathway of Cannabinoid Receptors.
β-Arrestin-Mediated Signaling
In addition to G protein-dependent pathways, agonist binding to cannabinoid receptors can also trigger G protein-independent signaling through the recruitment of β-arrestins. Upon receptor activation and subsequent phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This interaction not only leads to receptor desensitization and internalization but can also initiate distinct signaling cascades, contributing to the overall pharmacological effects of the ligand. This phenomenon is known as biased signaling, where a ligand may preferentially activate one pathway over another.
Caption: β-Arrestin Recruitment and Signaling Pathway.
Experimental Protocols
The characterization of the mechanism of action of this compound on cannabinoid receptors involves several key in vitro assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a receptor. It measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.
Protocol:
-
Membrane Preparation: Cell membranes expressing the cannabinoid receptor of interest (CB1 or CB2) are prepared from cultured cells or tissues.
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl containing BSA, is used.
-
Reaction Mixture: The assay is typically performed in a 96-well plate and includes:
-
Cell membrane suspension.
-
A fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940).
-
Increasing concentrations of the unlabeled test compound (e.g., this compound).
-
For determining non-specific binding, a high concentration of a known cannabinoid ligand is used.
-
-
Incubation: The plate is incubated, typically at 30°C for 60-90 minutes, to allow the binding to reach equilibrium.
-
Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for a Radioligand Binding Assay.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to modulate the activity of adenylyl cyclase and thus alter intracellular cAMP levels. For Gi/o-coupled receptors like CB1 and CB2, agonists inhibit forskolin-stimulated cAMP accumulation.
Protocol:
-
Cell Culture: Cells expressing the cannabinoid receptor of interest are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well plates and grown to a suitable confluency.
-
Pre-treatment: Cells are pre-treated with the test compound (e.g., this compound) at various concentrations for a specific duration.
-
Stimulation: Forskolin (an adenylyl cyclase activator) is added to all wells (except the basal control) to stimulate cAMP production.
-
Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.
-
Detection: The amount of cAMP in the cell lysate is quantified using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
Data Analysis: The concentration-response curve for the test compound's inhibition of forskolin-stimulated cAMP accumulation is plotted to determine the EC50 value.
Caption: Workflow for a cAMP Accumulation Assay.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated cannabinoid receptor, providing a readout for G protein-independent signaling. The PathHunter® assay is a commonly used platform for this purpose.
Protocol:
-
Cell Line: A specialized cell line is used that co-expresses the cannabinoid receptor fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).
-
Cell Plating: The cells are seeded in a 384-well plate.
-
Agonist Addition: The test compound (e.g., this compound) is added to the wells at various concentrations.
-
Incubation: The plate is incubated for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Detection: A detection reagent containing the substrate for the enzyme is added.
-
Signal Measurement: If β-arrestin is recruited to the receptor, the two enzyme fragments complement each other, forming an active enzyme that converts the substrate, generating a chemiluminescent signal. The signal is measured using a luminometer.
-
Data Analysis: A concentration-response curve is generated to determine the potency (EC50) and efficacy (Emax) of the test compound for inducing β-arrestin recruitment.
References
- 1. Differential cannabinoid‐like effects and pharmacokinetics of ADB‐BICA, ADB‐BINACA, ADB‐4en‐PINACA and MDMB‐4en‐PINACA in mice: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential cannabinoid-like effects and pharmacokinetics of this compound, ADB-BINACA, ADB-4en-PINACA and MDMB-4en-PINACA in mice: A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA [pubmed.ncbi.nlm.nih.gov]
What is Adb-bica synthetic cannabinoid?
An In-depth Technical Guide to the Synthetic Cannabinoid ADB-BICA
Executive Summary
This compound (N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(phenylmethyl)-1H-indole-3-carboxamide) is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indole-3-carboxamide chemical class.[1][2] First identified in seized materials in China, it is structurally related to other potent SCRAs.[1][3] While presumed to be a potent agonist of cannabinoid receptors CB1 and CB2 based on its structural class, in vivo studies in mice have surprisingly shown a lack of typical cannabinoid-like effects such as hypolocomotion and hypothermia at tested doses.[4] This suggests a complex pharmacological profile that may differ significantly from its structural analogs. This compound is primarily metabolized in vitro via N-dealkylation and amide hydrolysis. Its detection and characterization in forensic settings rely on advanced analytical techniques, including liquid and gas chromatography coupled with mass spectrometry. This document provides a comprehensive technical overview of this compound, including its chemical properties, pharmacology, metabolic fate, and the analytical and experimental protocols used for its study, intended for a scientific audience.
Chemical and Physical Properties
This compound is classified as an indole-3-carboxamide. Its structure features a tert-leucinamide side chain and a benzyl group substitution on the indole core, which distinguishes it from pentyl-chained analogs like ADBICA (ADB-PICA). The detailed chemical and physical properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(phenylmethyl)-1H-indole-3-carboxamide | |
| Chemical Formula | C₂₂H₂₅N₃O₂ | |
| Molar Mass | 363.5 g/mol | |
| CAS Number | 2219319-40-9 | |
| Appearance | Crystalline solid | |
| Solubility (DMF) | 5 mg/mL | |
| Solubility (DMSO) | 10 mg/mL | |
| Solubility (Ethanol) | 2 mg/mL |
Pharmacology and Mechanism of Action
As a synthetic cannabinoid, this compound is presumed to act as an agonist at the cannabinoid receptors CB1 and CB2. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade involving the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.
However, a comparative in vivo study in mice found that this compound, at intraperitoneal doses of 0.02, 0.1, and 0.5 mg/kg, did not induce the typical cannabinoid tetrad effects of hypolocomotion, hypothermia, or analgesia. This was in stark contrast to three other tested synthetic cannabinoids (ADB-BINACA, ADB-4en-PINACA, and MDMB-4en-PINACA), which demonstrated dose- and time-dependent cannabinoid-like effects mediated by the CB1 receptor. This suggests that while this compound may bind to cannabinoid receptors, its efficacy or in vivo disposition may prevent it from producing significant cannabimimetic effects in this animal model.
General Cannabinoid Receptor Signaling Pathway
Caption: General signaling pathway of a cannabinoid receptor agonist.
Metabolism
The metabolic fate of this compound has been investigated using in vitro models with human liver microsomes (HLMs). These studies are crucial for identifying unique biomarkers to detect consumption in toxicological screenings.
Metabolic Pathways of this compound
In vitro studies have identified several phase I metabolic pathways for this compound. The predominant biotransformations include N-dealkylation of the benzyl group and hydrolysis of the terminal amide. Other observed reactions include hydroxylation on the benzyl group or indole ring. Six distinct metabolites were identified in one study using human liver microsomes.
Caption: Proposed metabolic pathways for this compound.
Experimental Protocol: In Vitro Metabolism with Human Liver Microsomes
This protocol is based on the methodology described for the metabolism of this compound and related synthetic cannabinoids.
-
Reagents and Materials:
-
This compound standard (dissolved in methanol, 5 mM).
-
Pooled human liver microsomes (pHLM).
-
Phosphate buffer (100 mmol/L, pH 7.4).
-
NADPH regenerating system solution containing: NADP+ (1.3 mmol/L), Glucose-6-phosphate (G-6-P, 3.3 mmol/L), Glucose-6-phosphate dehydrogenase (G-6-PDH, 0.4 U/mL), and MgCl₂ (3.3 mmol/L).
-
-
Incubation Procedure:
-
A 1 µL aliquot of the 5 mM this compound solution is added to a microcentrifuge tube.
-
The final incubation mixture (total volume 200 µL) is prepared by combining the substrate with the phosphate buffer, pHLM (final protein concentration 1 mg/mL), and the NADPH regenerating system.
-
Control incubations are prepared: (1) without pHLM and (2) without the NADPH regenerating system to check for chemical stability and non-enzymatic degradation.
-
The mixtures are incubated for 60 minutes at 37°C in a shaking water bath.
-
-
Reaction Termination and Sample Preparation:
-
The reaction is terminated by adding 200 µL of ice-cold acetonitrile.
-
The samples are vortexed and then centrifuged at 13,000 rpm for 10 minutes to precipitate proteins.
-
The supernatant is transferred to an autosampler vial for analysis.
-
-
Analysis:
-
The samples are analyzed using a liquid chromatography-high-resolution mass spectrometry (LC-HR-MS/MS) system to identify and characterize the metabolites.
-
Analytical Methods
The definitive identification of this compound in seized materials requires a combination of analytical techniques. No single method is sufficient for unambiguous structure elucidation.
Analytical Identification Workflow
Caption: Workflow for the analytical identification of this compound.
Experimental Protocol: LC-HR-MS/MS Analysis
This protocol is adapted from methodologies used for the identification of novel synthetic cannabinoids.
-
Instrumentation: A liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Triple TOF).
-
Chromatographic Column: C18 column (e.g., 10 cm × 2.1 mm, 1.7 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: Acetonitrile.
-
-
Gradient Elution: A typical gradient might be: 2% B held for 1.5 min, ramped to 90% B over 5 min, held at 90% B for 3 min, then returned to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Key MS Parameters:
-
Ion Spray Voltage: 5.5 kV.
-
Temperature: 600 °C.
-
Data Acquisition: A full scan (TOF-MS) is performed to determine the accurate mass of the parent ion, followed by product ion scans (MS/MS) at various collision energies to obtain fragmentation data for structural confirmation.
-
Toxicology and In-Vivo Studies
As previously noted, the in-vivo pharmacological data on this compound is limited and suggests it may lack the potent cannabimimetic activity of its close relatives. The physiological and toxicological properties of this compound are not well characterized.
Summary of In-Vivo Data (Mouse Model)
| Test | Dose Range (mg/kg, i.p.) | Result for this compound | Reference |
| Spontaneous Locomotion | 0.02, 0.1, 0.5 | No significant change in total distance traveled. | |
| Core Body Temperature | 0.02, 0.1, 0.5 | No significant change in body temperature. | |
| Nociception (Hot Plate) | 0.02, 0.1, 0.5 | No significant analgesic effect observed. |
Experimental Protocol: In-Vivo Cannabinoid-like Effects in Mice
This protocol is based on the methodology described by Zhou et al. (2024).
-
Animals: Male C57BL/6 mice (6–8 weeks old). Animals are housed under controlled conditions with ad libitum access to food and water.
-
Drug Administration: this compound is dissolved in a vehicle (e.g., a mixture of ethanol, Kolliphor EL, and saline) and administered via intraperitoneal (i.p.) injection at doses of 0.02, 0.1, and 0.5 mg/kg. A vehicle control group is also included.
-
Locomotor Activity: Mice are placed in an open-field arena, and their total distance traveled is recorded for a set period (e.g., 60 minutes) using an automated tracking system.
-
Body Temperature: Core body temperature is measured at baseline and at set intervals (e.g., 30, 60, 90, 120 minutes) post-injection using a rectal probe.
-
Nociception (Hot Plate Test): Mice are placed on a hot plate maintained at a constant temperature (e.g., 55°C), and the latency to a pain response (e.g., paw licking or jumping) is recorded. A cut-off time is used to prevent tissue damage.
-
Data Analysis: The data for each test are analyzed using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of this compound to the vehicle control group.
Conclusion
This compound is an indole-3-carboxamide synthetic cannabinoid whose pharmacological profile appears to be more complex than initially suggested by its chemical structure. While it is classified as a CB1/CB2 receptor agonist, in vivo data from a mouse model failed to demonstrate expected cannabimimetic effects, a critical finding for toxicological risk assessment. Its metabolism is characterized by N-dealkylation and amide hydrolysis, providing potential biomarkers for forensic analysis. The continued monitoring and detailed characterization of emerging SCRAs like this compound using the robust analytical and experimental protocols outlined in this guide are essential for both forensic science and public health. Further research is required to elucidate its receptor binding affinities, functional efficacy, and potential for producing toxic effects in humans.
References
- 1. Differential cannabinoid‐like effects and pharmacokinetics of ADB‐BICA, ADB‐BINACA, ADB‐4en‐PINACA and MDMB‐4en‐PINACA in mice: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Four types of cannabimimetic indazole and indole derivatives, ADB-BINACA, AB-FUBICA, ADB-FUBICA, and AB-BICA, identified as new psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound online - K2 Mojo [k2mojo.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Pharmacological Profile and Effects of ADB-BICA
Abstract
This compound (1-benzyl-N-(1-carbamoyl-2,2-dimethylpropan-1-yl)-1H-indole-3-carboxamide) is a synthetic compound structurally classified as an indole-3-carboxamide synthetic cannabinoid.[1][2] Despite its structural similarities to other potent synthetic cannabinoid receptor agonists (SCRAs), in vivo research has surprisingly indicated a lack of typical cannabinoid-like effects. This document provides a comprehensive overview of the current scientific knowledge regarding the pharmacological profile of this compound, focusing on its mechanism of action, metabolism, and observed in vivo effects. It consolidates quantitative data, details experimental methodologies, and visualizes key pathways and workflows to serve as a technical resource for the scientific community.
Introduction and Chemical Structure
This compound is a synthetic cannabinoid first identified in a clandestine laboratory in China in 2016.[1][3] It belongs to the indole-3-carboxamide family, a class of compounds that includes many potent agonists of the cannabinoid receptors.[1] Its chemical structure features an indole core, a benzyl substituent at the N1 position, and an amide-linked tert-butylcarbamoyl moiety at the C3 position. While its structure suggests potential interaction with the cannabinoid system, its physiological and toxicological properties are not well-established.
Chemical Details:
-
Formal Name: N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(phenylmethyl)-1H-indole-3-carboxamide
-
Molecular Formula: C₂₂H₂₅N₃O₂
-
Molecular Weight: 363.5 g/mol
-
CAS Number: 2219319-40-9
Pharmacodynamics
Mechanism of Action and Receptor Binding
Synthetic cannabinoids typically exert their effects by acting as agonists at the cannabinoid receptors CB1 and CB2. These are G-protein coupled receptors (GPCRs) that, upon activation, initiate downstream signaling cascades. The psychoactive effects are primarily mediated by the CB1 receptor, which is highly expressed in the central nervous system.
However, a significant gap exists in the literature regarding the specific in vitro pharmacology of this compound. To date, studies detailing its binding affinity (Kᵢ) and functional potency (EC₅₀) at CB1 and CB2 receptors have not been reported. While molecular modeling suggests that this compound can adopt a binding configuration conducive to interaction with the CB1 receptor, this has not been empirically validated with binding or functional assay data. This lack of in vitro data is crucial, especially in light of in vivo studies where it failed to produce cannabimimetic effects.
For context, ADB-BINACA, a structurally related indazole analogue, is a potent CB1 agonist with a binding affinity (Kᵢ) of 0.33 nM and an EC₅₀ of 14.7 nM. Another analogue, ADB-BUTINACA, also shows high affinity for CB1 (Kᵢ = 0.299 nM) and is a potent full agonist. The absence of similar data for this compound prevents a direct comparison and a full understanding of its pharmacological profile.
Cannabinoid Receptor Signaling Pathway
Activation of the CB1 receptor by an agonist typically leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic adenosine monophosphate (cAMP) levels. It also involves the modulation of ion channels and the activation of other signaling pathways like the mitogen-activated protein kinase (MAPK) cascade.
Pharmacokinetics and Metabolism
The metabolism of this compound has been investigated using in vitro models with human liver microsomes (HLMs). These studies have identified several metabolic pathways.
Metabolic Pathways
In vitro studies have shown that this compound undergoes extensive Phase I metabolism. The primary metabolic reactions identified include:
-
N-dealkylation: Removal of the benzyl group.
-
Amide Hydrolysis: Cleavage of the amide bond, leading to the formation of a carboxylic acid metabolite.
-
Hydroxylation: Addition of hydroxyl groups, primarily on the benzyl and indole rings.
-
Dehydrogenation: The formation of a double bond following hydroxylation.
Six metabolites of this compound were identified in a 2018 study using human liver microsomes.
In Vivo Pharmacological Effects
A comparative study in mice provides the most comprehensive in vivo data for this compound to date. The study assessed classic cannabinoid-induced effects, including changes in locomotor activity and body temperature, comparing this compound with three other synthetic cannabinoids.
Summary of Findings
Contrary to expectations based on its chemical structure, this compound did not produce any significant cannabinoid-like effects in mice at the tested doses (0.02, 0.1, and 0.5 mg/kg).
-
Locomotor Activity: this compound did not cause hypolocomotion or any significant change in the total distance traveled by the mice. In contrast, ADB-BINACA, ADB-4en-PINACA, and MDMB-4en-PINACA all produced dose-dependent reductions in locomotor activity.
-
Body Temperature: this compound did not induce hypothermia. The other three compounds all caused significant, dose-dependent decreases in rectal body temperature.
-
Nociception: The study did not report specific nociception data for this compound but noted that 0.1 mg/kg of MDMB-4en-PINACA exhibited analgesic properties.
The effects observed for the active compounds were suppressed by the CB1 receptor antagonist AM251, confirming that their effects were CB1-mediated. The lack of any effect from this compound suggests it may have low efficacy at or affinity for the CB1 receptor in vivo, or that its pharmacokinetic properties prevent it from reaching the receptor in sufficient concentrations.
Data Presentation: In Vivo Effects in Mice
The following table summarizes the comparative results from the key in vivo study.
| Compound | Dose (mg/kg, i.p.) | Effect on Locomotor Activity | Effect on Body Temperature |
| This compound | 0.02, 0.1, 0.5 | No effect | No effect |
| ADB-BINACA | 0.5 | Hypolocomotion | Hypothermia (peak Δ -2.14°C) |
| ADB-4en-PINACA | 0.5 | Hypolocomotion | Hypothermia (peak Δ -3.94°C) |
| MDMB-4en-PINACA | 0.1, 0.5 | Hypolocomotion | Hypothermia (peak Δ -8.64°C at 0.5 mg/kg) |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The protocols below are based on the methods described in the key comparative mouse study.
In Vivo Cannabinoid Effects Assay
-
Subjects: Adult male C57BL/6 mice (6–8 weeks old, weighing 20–22 g) were used. Animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Administration: this compound and other cannabinoids were dissolved in a vehicle solution (e.g., DMSO, Tween 80, and saline). Mice received intraperitoneal (i.p.) injections of the compounds at doses of 0.02, 0.1, and 0.5 mg/kg or the vehicle alone.
-
Locomotor Activity Measurement: Spontaneous locomotor activity was recorded using an automated activity monitoring system. The total distance traveled was measured over a period of 6 hours following drug administration and analyzed in intervals.
-
Body Temperature Measurement: Rectal temperature was measured using a digital thermometer at baseline and at regular intervals (e.g., every 30 minutes) for several hours post-injection.
In Vitro Metabolism Protocol (General)
-
System: Pooled human liver microsomes (HLMs) are used to simulate hepatic metabolism.
-
Incubation: this compound (dissolved in an appropriate solvent like methanol) is added to a reaction mixture containing HLMs, phosphate buffer (pH 7.4), and an NADPH-regenerating system (including NADP⁺, glucose-6-phosphate, and G6P-dehydrogenase).
-
Procedure: The mixture is incubated at 37°C for a set period (e.g., 60 minutes). The reaction is terminated by adding a cold organic solvent like acetonitrile to precipitate the proteins.
-
Analysis: After centrifugation, the supernatant is collected and analyzed using liquid chromatography-high-resolution mass spectrometry (LC-HR-MS) to identify and characterize the metabolites formed.
Conclusion and Future Directions
The pharmacological profile of this compound is enigmatic. While its indole-3-carboxamide structure places it within a class of highly potent synthetic cannabinoids, the primary in vivo evidence available demonstrates a striking lack of cannabinoid-like activity in mice. In vitro metabolism studies have confirmed that it is biotransformed through common pathways for this drug class.
The discrepancy between its structure and its apparent lack of in vivo effect underscores a critical knowledge gap. The foremost priority for future research should be to determine the in vitro binding affinities and functional efficacies of this compound at both CB1 and CB2 receptors. Such studies are essential to clarify whether this compound is a low-affinity ligand, a neutral antagonist, or a very low-efficacy partial agonist. Furthermore, pharmacokinetic studies detailing its absorption, distribution, and blood-brain barrier penetration would be invaluable to determine if the lack of in vivo effects is due to pharmacodynamic or pharmacokinetic factors. Until such data are available, a comprehensive understanding of this compound's pharmacological profile remains incomplete.
References
- 1. Differential cannabinoid‐like effects and pharmacokinetics of ADB‐BICA, ADB‐BINACA, ADB‐4en‐PINACA and MDMB‐4en‐PINACA in mice: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Four types of cannabimimetic indazole and indole derivatives, ADB-BINACA, AB-FUBICA, ADB-FUBICA, and AB-BICA, identified as new psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy and Activity of ADB-BICA: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ADB-BICA (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzyl-1H-indole-3-carboxamide) is a synthetic cannabinoid belonging to the indole-3-carboxamide class.[1] Despite its structural similarity to other potent synthetic cannabinoid receptor agonists (SCRAs), a comprehensive review of existing scientific literature reveals a notable absence of published in vitro pharmacological data concerning its binding affinity and functional activity at cannabinoid receptors (CB1 and CB2). In vivo studies in mice have shown that, unlike many other SCRAs, this compound did not induce typical cannabinoid effects such as hypolocomotion, hypothermia, or analgesia at the doses tested.[1][2][3] Consequently, research on this compound has predominantly concentrated on its metabolism and analytical identification rather than its pharmacological activity.[1]
This technical guide provides an overview of the available information on this compound and, for illustrative purposes, presents representative in vitro data and experimental protocols for a structurally related and potent SCRA, ADB-BINACA. This is intended to offer researchers a framework for the potential in vitro evaluation of this compound and similar compounds. A generalized cannabinoid receptor signaling pathway and a typical experimental workflow for in vitro analysis are also detailed.
This compound: Current State of In Vitro Research
As of the date of this report, there is no publicly available quantitative data on the binding affinity (Ki) or functional potency (EC50/IC50) of this compound at CB1 or CB2 receptors. Studies that have included this compound in comparative analyses have noted its lack of cannabimimetic effects in vivo, which contrasts sharply with other synthetic cannabinoids. The primary focus of existing research has been the elucidation of its metabolic pathways, with studies identifying various metabolites following incubation with human liver microsomes.
Representative In Vitro Data of a Related SCRA: ADB-BINACA
Disclaimer: The following data pertains to ADB-BINACA, a structurally similar indazole-containing synthetic cannabinoid, and is presented here for illustrative purposes due to the absence of such data for this compound.
Table 1: Cannabinoid Receptor Binding Affinity of ADB-BINACA
| Compound | Receptor | Ki (nM) | Assay Type |
| ADB-BINACA | CB1 | 0.33 | Radioligand Binding Assay |
Source: Pfizer (as cited in Wikipedia)
Table 2: Functional Activity of ADB-BINACA
| Compound | Receptor | EC50 (nM) | Assay Type | Emax (%) |
| ADB-BINACA | CB1 | 14.7 | Not Specified | Not Reported |
| ADB-BINACA | CB1 | 6.36 | β-arrestin 2 Recruitment | >142 (vs. JWH-018) |
Sources: Pfizer (as cited in Wikipedia), Cannaert et al. (2020)
Detailed Experimental Protocols
The following are detailed methodologies for key in vitro experiments typically employed in the characterization of synthetic cannabinoid receptor agonists.
Radioligand Binding Assay for Cannabinoid Receptors
This assay quantifies the affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
Cell membranes from a stable cell line (e.g., HEK-293 or CHO) expressing human CB1 or CB2 receptors.
-
Radiolabeled cannabinoid agonist (e.g., [³H]CP-55,940).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
-
Test compound (this compound) at various concentrations.
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Protocol:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, incubate the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Allow the reaction to reach equilibrium (typically 60-90 minutes at 30°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC₅₀ value (the concentration of the test compound that displaces 50% of the radioligand) from the resulting dose-response curve.
-
Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation.
-
β-Arrestin Recruitment Assay
This assay measures the ability of an agonist to promote the interaction between the cannabinoid receptor and β-arrestin 2, a key event in G-protein coupled receptor (GPCR) desensitization and signaling.
-
Materials:
-
Live cells (e.g., HEK-293) co-expressing the human CB1 receptor and a β-arrestin 2 reporter system (e.g., nanoluciferase complementation).
-
Assay medium (e.g., Opti-MEM).
-
Test compound (this compound) at various concentrations.
-
Luminometer.
-
-
Protocol:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Replace the culture medium with the assay medium containing serial dilutions of the test compound.
-
Incubate for a specified period (e.g., 60-120 minutes) at 37°C.
-
Add the substrate for the reporter enzyme (e.g., furimazine for nanoluciferase).
-
Measure the luminescence signal using a plate reader.
-
Plot the luminescence signal against the log of the test compound concentration to determine the EC₅₀ (potency) and Emax (efficacy) values.
-
cAMP Accumulation Assay
This functional assay measures the inhibition of adenylyl cyclase activity following the activation of the Gi/o-coupled CB1/CB2 receptors.
-
Materials:
-
Whole cells expressing CB1 or CB2 receptors.
-
Forskolin (an adenylyl cyclase activator).
-
Phosphodiesterase inhibitor (e.g., IBMX).
-
Test compound (this compound) at various concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA).
-
-
Protocol:
-
Pre-treat the cells with a phosphodiesterase inhibitor to prevent the degradation of cAMP.
-
Incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.
-
The inhibitory effect of the test compound on forskolin-stimulated cAMP accumulation is used to generate a dose-response curve and calculate the IC₅₀ value.
-
MTT Cell Viability Assay for Cytotoxicity
This assay assesses the metabolic activity of cells as an indicator of cell viability and is commonly used to determine the cytotoxic potential of a compound.
-
Materials:
-
A suitable cell line (e.g., A549, TR146, or neuronal cell lines).
-
Cell culture medium.
-
Test compound (this compound) at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilizing agent (e.g., DMSO or acidified isopropanol).
-
Microplate reader.
-
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Expose the cells to various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilizing agent.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value, the concentration at which 50% of cell viability is lost.
-
Visualizations: Signaling Pathways and Experimental Workflows
Generalized Cannabinoid Receptor Signaling Pathway
Caption: Generalized signaling pathway for CB1/CB2 receptor activation by an agonist.
Experimental Workflow for In Vitro SCRA Characterization
Caption: A typical experimental workflow for the in vitro characterization of a novel SCRA.
References
- 1. Systematic evaluation of a panel of 30 synthetic cannabinoid receptor agonists structurally related to MMB-4en-PICA, MDMB-4en-PINACA, ADB-4en-PINACA, and MMB-4CN-BUTINACA using a combination of binding and different CB1 receptor activation assays: Part I-Synthesis, analytical characterization, and binding affinity for human CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 3. cdn.who.int [cdn.who.int]
In-Depth Technical Guide: ADB-BICA and Cannabinoid Receptor Interaction
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ADB-BICA (N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(phenylmethyl)-1H-indole-3-carboxamide) is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indole-3-carboxamide class. While its structure suggests interaction with the cannabinoid receptors CB1 and CB2, a comprehensive pharmacological profile, particularly its binding affinity (Ki), is not extensively documented in publicly available scientific literature. This guide provides a detailed overview of the methodologies used to determine cannabinoid receptor binding affinity, the known signaling pathways of these receptors, and comparative data from structurally related compounds to offer a scientific context for the potential activity of this compound.
Recent studies have highlighted the challenge in characterizing the pharmacology of newly emerging SCRAs like this compound due to their rapid appearance on the illicit drug market. In fact, some in vivo studies in mice did not observe typical cannabinoid-like effects with this compound administration, despite molecular docking studies suggesting a favorable binding interaction with the CB1 receptor.[1][2] This underscores the importance of empirical in vitro binding and functional assays for a definitive characterization.
Quantitative Data on Related Synthetic Cannabinoids
To provide a frame of reference for the potential potency of this compound, the following table summarizes the CB1 and CB2 receptor binding affinities for several other well-characterized synthetic cannabinoids. It is important to note that minor structural modifications can significantly alter binding affinity.
| Compound Name | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) |
| ADB-BINACA | 0.33 | Not Reported |
| ADB-BUTINACA | 0.29 | 0.91[3] |
| MDMB-CHMINACA | 0.135 | Not Reported |
| 5F-ADB-PINACA | 0.55 | Not Reported |
| APICA | Not Reported | 1.22 |
Note: The Ki value is the inhibition constant, representing the concentration of a ligand that will bind to 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
Experimental Protocols: Radioligand Binding Assay
The determination of a compound's binding affinity for a receptor is typically achieved through a competitive radioligand binding assay. This technique measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that has a known high affinity for the receptor.
Materials and Reagents
-
Receptor Source: Cell membranes from cell lines stably expressing human CB1 or CB2 receptors (e.g., HEK-293 or CHO cells).
-
Radioligand: A tritiated cannabinoid receptor agonist or antagonist with high affinity, such as [³H]CP-55,940 or [³H]WIN 55,212-2.
-
Test Compound: this compound, dissolved in a suitable solvent like DMSO.
-
Assay Buffer: Typically a Tris-based buffer containing divalent cations (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂) and a protein carrier to reduce non-specific binding (e.g., 0.1% Bovine Serum Albumin), pH 7.4.
-
Wash Buffer: A buffer with a higher salt concentration to efficiently wash away unbound ligands (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA), pH 7.4.
-
Non-specific Binding Control: A high concentration of a known, non-radiolabeled high-affinity cannabinoid ligand (e.g., 10 µM WIN 55,212-2).
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
-
Scintillation Counter and Cocktail: For quantifying the radioactivity bound to the filters.
Assay Procedure
-
Membrane Preparation: Thaw the frozen cell membranes containing the receptor of interest on ice and resuspend them in the assay buffer to a predetermined concentration.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations (serially diluted), and the radioligand at a fixed concentration (typically at or below its Kd value). Also, prepare wells for total binding (only radioligand and buffer) and non-specific binding (radioligand, buffer, and the non-specific binding control).
-
Incubation: Add the membrane preparation to all wells to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Data Analysis
-
Calculate Specific Binding: Subtract the non-specific binding counts from the total binding and the binding in the presence of the test compound.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC50: Use non-linear regression analysis to fit the data and determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value).
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:
-
[L] is the concentration of the radioligand used.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizations
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Canonical CB1/CB2 Receptor Signaling Pathway
Caption: Simplified canonical signaling pathway for CB1/CB2 receptors.
References
- 1. Differential cannabinoid-like effects and pharmacokinetics of this compound, ADB-BINACA, ADB-4en-PINACA and MDMB-4en-PINACA in mice: A comparative study [pubmed.ncbi.nlm.nih.gov]
- 2. Differential cannabinoid‐like effects and pharmacokinetics of ADB‐BICA, ADB‐BINACA, ADB‐4en‐PINACA and MDMB‐4en‐PINACA in mice: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADB-BINACA - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Structural Analogs of ADB-BICA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural analogs of ADB-BICA, a synthetic cannabinoid. It is intended for researchers, scientists, and professionals involved in drug development and forensic analysis. This document details the core structure of this compound and explores various structural modifications, presenting a comparative analysis of their biological activities. The guide includes structured tables of quantitative data (binding affinities and functional potencies), detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the structure-activity relationships within this class of compounds.
Introduction to this compound and its Analogs
This compound (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzyl-1H-indole-3-carboxamide) is a synthetic cannabinoid receptor agonist (SCRA) that belongs to the indole-3-carboxamide family.[1] It is structurally related to other synthetic cannabinoids that have been identified in illicit drug markets. The core structure of this compound consists of an indole core, a benzyl substituent at the N1 position of the indole ring, a carboxamide linker at the 3-position, and a tert-leucinamide side chain.
Structural analogs of this compound have been synthesized, often with modifications to the indole core, the N1-substituent, the linker, or the side chain. These modifications can significantly impact the compound's affinity for cannabinoid receptors (CB1 and CB2) and its functional activity, leading to variations in potency and efficacy. Understanding the structure-activity relationships (SAR) of these analogs is crucial for predicting their pharmacological and toxicological profiles.
Structural Analogs of this compound: A Comparative Analysis
A variety of structural analogs of this compound have been reported, primarily differing in the core heterocyclic system (indole vs. indazole) and the substituent at the N1 position. The following table summarizes the key structural features of this compound and some of its notable analogs.
| Compound Name | Core Structure | N1-Substituent | Side Chain |
| This compound | Indole | Benzyl | tert-Leucinamide |
| ADB-BINACA | Indazole | Benzyl | tert-Leucinamide |
| AB-BICA | Indole | Benzyl | Valinamide |
| ADB-FUBICA | Indole | 4-Fluorobenzyl | tert-Leucinamide |
| 5F-ADBICA | Indole | 5-Fluoropentyl | tert-Leucinamide |
| ADB-4en-PINACA | Indazole | Pent-4-en-1-yl | tert-Leucinamide |
| MDMB-4en-PINACA | Indazole | Pent-4-en-1-yl | Methyl 3,3-dimethyl-2-oxobutanoate |
Quantitative Pharmacological Data
The primary molecular target for the psychoactive effects of synthetic cannabinoids is the cannabinoid receptor type 1 (CB1R), a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. The affinity of a compound for the CB1R is typically measured as the inhibition constant (Ki), while its functional potency is determined by the half-maximal effective concentration (EC50) in cell-based assays. The following tables present available quantitative data for this compound and its structural analogs.
Table 1: CB1 and CB2 Receptor Binding Affinities (Ki, nM)
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Reference |
| ADB-BINACA | 0.33 | - | [2] |
| ADB-4en-PINACA | 0.17 | - | [3] |
| MDMB-4en-PINACA | 0.28 | - | [3] |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: CB1 Receptor Functional Potency (EC50, nM) and Efficacy (Emax, %)
| Compound | EC50 (nM) | Emax (%) | Reference |
| ADB-BINACA | 14.7 | - | [2] |
| ADB-4en-PINACA | 3.43 | 261 | |
| MDMB-4en-PINACA | 2.33 | 299 |
Note: EC50 represents the concentration of the compound that produces 50% of its maximal effect. Emax represents the maximum effect of the compound relative to a standard full agonist.
Experimental Protocols
Synthesis of this compound Analogs (General Procedure for N-Substituted Indole-3-Carboxamides)
The synthesis of this compound and its indole-based analogs generally involves the coupling of a substituted indole-3-carboxylic acid with the appropriate amine (e.g., L-tert-leucinamide).
Step 1: Activation of the Carboxylic Acid
-
To a solution of the N-substituted indole-3-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and an amine base like triethylamine or N,N-diisopropylethylamine (DIPEA) (2 equivalents).
-
Stir the mixture at room temperature for 30-60 minutes to form the activated ester.
Step 2: Amide Coupling
-
Add the desired amine (e.g., L-tert-leucinamide hydrochloride, 1.2 equivalents) and an additional equivalent of the amine base to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
Step 3: Work-up and Purification
-
Filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used).
-
Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted indole-3-carboxamide.
Characterization: The final product should be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm its structure and purity.
Cannabinoid Receptor Binding Assay (Radioligand Displacement Assay)
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for the CB1 receptor.
Materials:
-
Cell membranes expressing the human CB1 receptor.
-
Radioligand: [³H]CP-55,940 (a high-affinity CB1/CB2 agonist).
-
Non-specific binding control: A high concentration of a non-labeled CB1 agonist (e.g., WIN 55,212-2).
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.
-
96-well plates, glass fiber filters, scintillation vials, and scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Total binding: Assay buffer, [³H]CP-55,940, and cell membrane suspension.
-
Non-specific binding: Non-specific binding control, [³H]CP-55,940, and cell membrane suspension.
-
Competitive binding: Test compound dilution, [³H]CP-55,940, and cell membrane suspension.
-
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.
-
Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
CB1 Receptor Functional Assay (β-Arrestin Recruitment Assay)
This protocol describes a common method to assess the functional potency and efficacy of compounds at the CB1 receptor by measuring the recruitment of β-arrestin 2.
Materials:
-
A cell line co-expressing the human CB1 receptor and a β-arrestin 2-enzyme fragment complementation system (e.g., PathHunter® β-arrestin assay).
-
Assay buffer and detection reagents specific to the assay kit.
-
96-well or 384-well white, opaque microplates.
-
A luminometer.
Procedure:
-
Culture the cells according to the manufacturer's instructions.
-
Plate the cells in the microplates at the recommended density and incubate to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the test compound dilutions to the appropriate wells of the cell plate. Include a positive control (a known CB1 agonist) and a negative control (vehicle).
-
Incubate the plate for the time specified in the assay protocol (typically 60-90 minutes) at 37°C.
-
Add the detection reagents to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature for the recommended time to allow the signal to develop.
-
Measure the luminescence of each well using a plate reader.
Data Analysis:
-
Normalize the data to the vehicle control (0% activation) and the positive control (100% activation).
-
Plot the normalized response against the logarithm of the test compound concentration.
-
Use non-linear regression analysis (e.g., four-parameter logistic equation) to determine the EC50 (potency) and Emax (efficacy) values for each compound.
Signaling Pathways and Experimental Workflows
CB1 Receptor Signaling Pathway
Activation of the CB1 receptor by an agonist like this compound or its analogs initiates a cascade of intracellular signaling events. The CB1 receptor primarily couples to inhibitory G proteins (Gi/o).
Caption: CB1 Receptor Signaling Pathway
Experimental Workflow for Analog Characterization
The following diagram illustrates a typical workflow for the synthesis and pharmacological characterization of novel synthetic cannabinoid analogs.
Caption: Analog Characterization Workflow
Conclusion
The structural analogs of this compound represent a diverse group of synthetic cannabinoids with a range of affinities and functional activities at the CB1 receptor. The data and protocols presented in this guide provide a framework for the systematic evaluation of these compounds. A thorough understanding of their structure-activity relationships is essential for predicting their pharmacological effects and potential for abuse, and for the development of analytical methods for their detection. Further research is needed to fully characterize the in vivo effects and metabolism of many of these analogs to better assess their public health risks.
References
- 1. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 2. Molecular signaling of synthetic cannabinoids: Comparison of CB1 receptor and TRPV1 channel activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
The Metabolic Fate of ADB-BICA: An In-Depth Technical Guide to Metabolite Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzyl-1H-indole-3-carboxamide, commonly known as ADB-BICA, is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indole-3-carboxamide family. As with many novel psychoactive substances, a thorough understanding of its metabolic pathways is crucial for forensic identification, clinical toxicology, and understanding its pharmacological and toxicological profile. This technical guide provides a comprehensive overview of the in vitro metabolism of this compound, detailing experimental protocols for metabolite identification and presenting quantitative data on its metabolic products.
Core Concepts in this compound Metabolism
The metabolism of this compound is primarily characterized by Phase I reactions, which introduce or expose functional groups to increase the compound's polarity and facilitate its excretion. In vitro studies utilizing human liver microsomes (HLMs) have been instrumental in elucidating these biotransformations. The primary metabolic pathways observed for this compound include N-dealkylation, amide hydrolysis, hydroxylation, and dehydrogenation. Notably, metabolites resulting from N-dealkylation and hydroxylation are often the most abundant, making them key biomarkers for detecting this compound consumption.[1][2]
Quantitative Analysis of this compound Metabolites
The following table summarizes the major in vitro metabolites of this compound identified after incubation with human liver microsomes, with their relative abundance based on mass spectrometry peak areas as reported in scientific literature.
| Metabolite ID | Biotransformation | Relative Abundance (Peak Area) |
| M1 | Monohydroxylation | ◆◆◇◇ |
| M2 | Dihydroxylation | ◆◇◇◇ |
| M3 | N-dealkylation | ◆◆◆◆ |
| M4 | Amide hydrolysis | ◆◆◆◇ |
| M5 | Dehydrogenation | ◆◇◇◇ |
| M6 | Carboxylation | ◆◇◇◇ |
Relative abundance is a semi-quantitative representation based on reported peak areas, where ◆◆◆◆ indicates the highest abundance.
Experimental Protocols
In Vitro Metabolism of this compound using Human Liver Microsomes (HLMs)
This protocol outlines the general procedure for the in vitro metabolism of this compound using HLMs to generate and identify its metabolites.
1. Reagents and Materials:
-
This compound standard
-
Pooled human liver microsomes (pHLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Microcentrifuge tubes
-
Incubator/water bath (37°C)
-
Vortex mixer
-
Centrifuge
2. Incubation Procedure:
-
Prepare a stock solution of this compound in methanol.
-
In a microcentrifuge tube, combine the phosphate buffer, the NADPH regenerating system, and the pHLM.
-
Pre-incubate the mixture at 37°C for a few minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding a small volume of the this compound stock solution to the mixture. The final concentration of the substrate is typically in the low micromolar range.
-
Incubate the reaction mixture at 37°C for a specified period (e.g., 1-3 hours).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This step also serves to precipitate the microsomal proteins.
-
Vortex the mixture thoroughly and then centrifuge at high speed to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for LC-HR-MS analysis.
Metabolite Identification using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HR-MS)
This protocol describes a general method for the analysis and identification of this compound metabolites.
1. Instrumentation:
-
Ultra-high-performance liquid chromatography (UHPLC) system
-
High-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight, QTOF, or Orbitrap) equipped with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to a high percentage to elute compounds of increasing hydrophobicity.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.3-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Data Acquisition: Full scan mode to detect all ions within a specified mass range, followed by data-dependent MS/MS (or tandem MS) to obtain fragmentation spectra of the most abundant ions.
-
Collision Energy: Ramped or set at different levels to achieve optimal fragmentation for structural elucidation.
4. Data Analysis:
-
Process the acquired data using specialized software.
-
Identify potential metabolites by comparing the chromatograms of the incubation samples with control samples (without substrate or without NADPH).
-
Metabolites are typically identified based on their accurate mass, isotopic pattern, and fragmentation spectra. The biotransformations (e.g., addition of an oxygen atom for hydroxylation) result in specific mass shifts from the parent compound.
-
The fragmentation patterns of the metabolites are compared to that of the parent compound to determine the site of metabolic modification.
Visualizing Metabolic Pathways and Experimental Workflows
To further clarify the processes involved in this compound metabolism and its identification, the following diagrams are provided.
Caption: Metabolic pathways of this compound.
Caption: Experimental workflow for metabolite ID.
References
ADB-BICA: A Toxicological Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
ADB-BICA, or N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzyl-1H-indole-3-carboxamide, is a synthetic cannabinoid belonging to the indole-3-carboxamide family. First identified in a clandestine laboratory in China in 2016, its emergence has necessitated a thorough understanding of its toxicological properties for forensic and clinical applications. This technical guide provides a comprehensive overview of the available toxicological data on this compound, with a focus on its metabolism and in vivo effects. While extensive research has been conducted on its analytical identification, quantitative in vitro toxicological data remains limited in publicly available literature.
In Vivo Toxicological Data
A comparative in vivo study in mice provides the most significant toxicological insights into this compound to date.[1][2] Unlike other synthetic cannabinoids tested concurrently (ADB-BINACA, ADB-4en-PINACA, and MDMB-4en-PINACA), this compound did not induce significant cannabinoid-like effects at the administered doses.[1][2]
Table 1: In Vivo Effects of this compound in Mice
| Toxicological Endpoint | Doses Administered (intraperitoneal) | Observed Effect | Reference |
| Locomotor Activity | 0.02, 0.1, and 0.5 mg/kg | No significant reduction in total distance traveled.[1] | Zhou et al., 2024 |
| Body Temperature | 0.02, 0.1, and 0.5 mg/kg | No significant change in body temperature. | Zhou et al., 2024 |
| Nociception Threshold | 0.02 and 0.1 mg/kg | No significant effect on response latency in a hot plate test. | Zhou et al., 2024 |
These findings suggest that this compound may possess a different in vivo toxicological profile compared to other structurally related synthetic cannabinoids. The lack of typical cannabinoid-like effects, such as hypolocomotion and hypothermia, is a notable characteristic.
In Vitro Toxicological Data
As of the latest available data, specific quantitative in vitro toxicological data for this compound, such as cytotoxicity (IC50 values) and cannabinoid receptor binding affinities (Ki values), are not well-documented in peer-reviewed literature. Research on this compound has predominantly focused on its metabolism and analytical detection. While molecular binding configurations suggest that this compound can adopt a conformation suitable for interaction with the CB1 receptor, experimental binding affinity data is not available to confirm the strength of this interaction.
Metabolism
The in vitro metabolism of this compound has been investigated using human liver microsomes. These studies are crucial for identifying metabolites that can serve as biomarkers for this compound consumption.
Table 2: Major Metabolic Pathways of this compound in Human Liver Microsomes
| Metabolic Reaction | Description |
| N-dealkylation | Removal of the benzyl group. |
| Amide Hydrolysis | Cleavage of the amide bond. |
| Hydroxylation | Addition of a hydroxyl group to the amino-alkyl moiety. |
| Dehydrogenation | Removal of hydrogen atoms. |
The primary metabolites are formed through N-dealkylation and hydroxylation of the amino-alkyl moiety.
Experimental Protocols
In Vivo Cannabinoid-like Effects in Mice
The following protocol is a summary of the methodology used to assess the in vivo effects of this compound in mice.
Animals: Adult male C57BL/6 mice were used for the experiments.
Drug Administration: this compound was administered via intraperitoneal injection at doses of 0.02, 0.1, and 0.5 mg/kg.
Locomotor Activity: The total distance traveled by the mice was recorded over a 6-hour period following drug administration using a two-way repeated measures ANOVA for analysis.
Body Temperature: Rectal temperature was measured at 30-minute intervals following drug administration.
Nociception: The hot plate test was used to assess the nociception threshold, with response latency recorded.
In Vitro Metabolism in Human Liver Microsomes
The following protocol outlines the general procedure for studying the in vitro metabolism of this compound.
Incubation: this compound is incubated with human liver microsomes in the presence of an NADPH-regenerating system. The mixture typically includes phosphate buffer, the substrate (this compound), and the microsomes, and is initiated by the addition of the NADPH-regenerating system. Incubations are carried out at 37°C.
Metabolite Identification: The reaction is quenched, and the mixture is processed to extract the metabolites. The identification and structural elucidation of the metabolites are performed using ultra-performance liquid chromatography-high resolution-tandem mass spectrometry (UPLC-HR-MS/MS).
Visualizations
Cannabinoid Receptor 1 (CB1R) Signaling Pathway
Synthetic cannabinoids typically exert their effects by acting as agonists at the CB1 receptor, a G-protein coupled receptor. The following diagram illustrates the general signaling pathway initiated by CB1 receptor activation.
Caption: General signaling pathway of a synthetic cannabinoid acting on the CB1 receptor.
Experimental Workflow for In Vitro Metabolism
The following diagram outlines the typical workflow for studying the in vitro metabolism of a compound like this compound.
Caption: Experimental workflow for the in vitro metabolism study of this compound.
References
- 1. Differential cannabinoid-like effects and pharmacokinetics of this compound, ADB-BINACA, ADB-4en-PINACA and MDMB-4en-PINACA in mice: A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential cannabinoid‐like effects and pharmacokinetics of ADB‐BICA, ADB‐BINACA, ADB‐4en‐PINACA and MDMB‐4en‐PINACA in mice: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
ADB-BICA: A Technical Guide to its Discovery, Chemistry, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
ADB-BICA, a synthetic cannabinoid of the indole-3-carboxamide class, emerged on the new psychoactive substances (NPS) market in the mid-2010s. This technical guide provides a comprehensive overview of the discovery, history, and analytical characterization of this compound. It details its chemical properties and presents available pharmacological data, which notably suggests a lack of significant in vivo cannabinoid activity in preclinical models. This document also outlines representative experimental protocols for its synthesis and analytical identification, alongside a discussion of the canonical signaling pathways associated with cannabinoid receptors, which this compound is presumed to target. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the study of synthetic cannabinoids.
Introduction
Synthetic cannabinoids represent a large and structurally diverse class of new psychoactive substances designed to mimic the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis. These compounds often exhibit high potency and efficacy at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, leading to a range of physiological and psychological effects. The continuous emergence of new synthetic cannabinoids presents a significant challenge to public health and forensic science.
This compound (N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(phenylmethyl)-1H-indole-3-carboxamide) is an indole-3-carboxamide derivative that was first identified in 2016. This guide provides an in-depth technical overview of this compound, from its initial discovery to its chemical and pharmacological characteristics.
Discovery and History
This compound was first reported in the scientific literature in a 2016 publication by Qian and colleagues.[1] The compound was identified during the analysis of seized materials from a clandestine laboratory in China.[1] At the time of its discovery, there was no pre-existing chemical or pharmacological information on this compound in the scientific or patent literature, marking its appearance as a novel synthetic cannabinoid.[1]
Chemical Profile
This compound is structurally classified as an indole-3-carboxamide. Its chemical structure features an indole core substituted at the nitrogen position with a benzyl group. The 3-position of the indole ring is linked via a carboxamide group to a tert-leucinamide moiety.
| Identifier | Value |
| IUPAC Name | N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(phenylmethyl)-1H-indole-3-carboxamide |
| Molecular Formula | C₂₂H₂₅N₃O₂ |
| Molecular Weight | 363.5 g/mol |
| CAS Number | 2219319-40-9 |
Pharmacological Profile
A pivotal study investigating the in vivo effects of this compound in mice found that, unlike its indazole analogue ADB-BINACA and other tested synthetic cannabinoids, this compound did not induce significant cannabinoid-like effects, such as hypothermia or hypolocomotion, at the tested doses.[2] This suggests that this compound may possess low potency or be inactive as a cannabinoid receptor agonist in vivo.[2]
Quantitative Pharmacological Data
To date, specific in vitro quantitative data on the receptor binding affinity (Kᵢ) and functional activity (EC₅₀, Eₘₐₓ) of this compound at CB1 and CB2 receptors have not been reported in the peer-reviewed literature. To provide a relevant pharmacological context for an indole-3-carboxamide synthetic cannabinoid, the following table presents data for a structurally related compound, 5F-MDMB-PICA , which is also an indole-3-carboxamide derivative.
| Compound | Receptor | EC₅₀ (nM) | Eₘₐₓ (%) |
| 5F-MDMB-PICA | CB1 | 3.26 | ~300% (relative to JWH-018) |
| 5F-MDMB-PICA | CB2 | 0.87 | Not Reported |
Data for 5F-MDMB-PICA is provided for contextual reference and is sourced from Noble et al. (2019).
Experimental Protocols
Representative Synthesis of Indole-3-Carboxamide Synthetic Cannabinoids
While a specific synthesis protocol for this compound has not been published, a general method for the synthesis of indole-3-carboxamide synthetic cannabinoids involves a two-step process: N-alkylation of the indole core followed by amide coupling.
Step 1: N-Alkylation of Indole-3-carboxylic acid
-
To a solution of indole-3-carboxylic acid in a suitable aprotic polar solvent such as dimethylformamide (DMF), add a base, for example, sodium hydride (NaH), at a reduced temperature (e.g., 0 °C).
-
After stirring for a short period, add the alkylating agent (in the case of this compound, benzyl bromide).
-
Allow the reaction to warm to room temperature and stir until completion, monitored by a suitable technique like thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the resulting N-alkylated indole-3-carboxylic acid by column chromatography or recrystallization.
Step 2: Amide Coupling
-
Dissolve the N-alkylated indole-3-carboxylic acid in an appropriate solvent (e.g., DMF or dichloromethane).
-
Add a coupling agent, such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or N,N'-dicyclohexylcarbodiimide (DCC), and an amine base like N,N-diisopropylethylamine (DIPEA).
-
Add the desired amine component (for this compound, this would be tert-leucinamide).
-
Stir the reaction mixture at room temperature until completion.
-
Work up the reaction by washing with aqueous solutions to remove byproducts and purify the final product by column chromatography.
General synthetic workflow for this compound.
Analytical Characterization Methods
The initial identification of this compound was performed using a combination of chromatographic and spectroscopic techniques.
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)
-
Chromatography: Reversed-phase liquid chromatography using a C18 column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode. High-resolution mass spectra are acquired to determine the accurate mass of the protonated molecule [M+H]⁺, which allows for the calculation of the elemental composition. Tandem mass spectrometry (MS/MS) is used to obtain fragmentation patterns for structural elucidation.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Chromatography: A capillary column with a non-polar stationary phase is typically used. The sample is vaporized in a heated injection port and separated based on its boiling point and interaction with the stationary phase.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV is commonly used to generate fragment ions, producing a characteristic mass spectrum that can be compared to spectral libraries for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR: The compound is dissolved in a deuterated solvent, and spectra are acquired to determine the chemical environment of the hydrogen and carbon atoms, respectively. This provides detailed information about the molecular structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
The sample is analyzed to identify the functional groups present in the molecule based on the absorption of infrared radiation at specific wavenumbers.
Analytical workflow for the identification of this compound.
Cannabinoid Receptor Signaling Pathways
Synthetic cannabinoids, including indole-3-carboxamides, typically exert their effects through the activation of CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs).
Upon agonist binding, these receptors undergo a conformational change, leading to the activation of intracellular signaling cascades. The primary signaling pathway involves coupling to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.
Activation of G-proteins also leads to the modulation of ion channels, including the inhibition of voltage-gated calcium channels and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.
Furthermore, cannabinoid receptor activation can stimulate mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) pathway, which can influence gene transcription and cellular processes like proliferation and survival.
Another important aspect of cannabinoid receptor signaling is the recruitment of β-arrestins. Following agonist-induced receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins bind to the receptor, leading to receptor desensitization, internalization, and the initiation of G-protein-independent signaling cascades.
Canonical cannabinoid receptor signaling pathways.
Conclusion
This compound is a synthetic cannabinoid that was first identified in 2016. While its chemical structure is well-characterized, available in vivo data suggests it has limited cannabinoid-like activity. A significant gap in the current knowledge is the lack of in vitro pharmacological data to definitively characterize its interaction with cannabinoid receptors. The experimental protocols and signaling pathway information provided in this guide offer a framework for the synthesis, analysis, and further investigation of this compound and related compounds. Continued research is necessary to fully understand the pharmacological and toxicological profile of this and other emerging synthetic cannabinoids.
References
- 1. Identification and analytical characterization of four synthetic cannabinoids this compound, NNL-1, NNL-2, and PPA(N)-2201 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential cannabinoid‐like effects and pharmacokinetics of ADB‐BICA, ADB‐BINACA, ADB‐4en‐PINACA and MDMB‐4en‐PINACA in mice: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
Adb-bica as a research chemical
An In-Depth Technical Guide to ADB-BICA
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(phenylmethyl)-1H-indole-3-carboxamide) is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indole-3-carboxamide family.[1] While it demonstrates potent agonistic activity at cannabinoid receptors in vitro, in vivo studies have yielded contrasting results, showing a lack of typical cannabimimetic effects in mice at tested doses.[1][2] This discrepancy highlights the complexity of structure-activity relationships and the importance of comprehensive pharmacokinetic and pharmacodynamic profiling for novel psychoactive substances. This document provides a detailed technical overview of this compound, covering its chemical properties, synthesis, analytical methodologies, pharmacological profile, and metabolic pathways to serve as a comprehensive resource for the scientific community.
Chemical and Physical Properties
This compound is an analytical reference standard structurally classified as a synthetic cannabinoid.[3] Its core structure is an indole base, distinguishing it from many prevalent indazole-based SCRAs.[1]
| Property | Value | Reference |
| IUPAC Name | N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(phenylmethyl)-1H-indole-3-carboxamide | |
| CAS Number | 2219319-40-9 | |
| Molecular Formula | C₂₂H₂₅N₃O₂ | |
| Molar Mass | 363.5 g/mol | |
| Appearance | Solid (assumed) | N/A |
| Solubility | DMF: 5 mg/mL; DMSO: 10 mg/mL; Ethanol: 2 mg/mL; DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL |
Synthesis Protocol
The synthesis of this compound is a multi-step process involving standard organic chemistry techniques. The following protocol is based on a described method for similar indole-based cannabinoids.
Step 1: N-Alkylation of Indole
-
Reactants: Indole, Sodium Hydride (NaH), 1-Bromopentane (Note: For this compound, benzyl bromide would be used instead of 1-bromopentane), Dimethylformamide (DMF).
-
Procedure: Indole is treated with NaH in DMF to deprotonate the indole nitrogen. Subsequently, the appropriate alkyl halide (benzyl bromide) is added to the solution to yield the N-alkylated indole.
Step 2: Trifluoroacetylation
-
Reactants: N-alkylated indole, Trifluoroacetic anhydride ((CF₃CO)₂O).
-
Procedure: Trifluoroacetic anhydride is added to the solution from Step 1, resulting in the formation of 1-benzyl-3-(trifluoroacetyl)indole.
Step 3: Hydrolysis to Carboxylic Acid
-
Reactants: 1-benzyl-3-(trifluoroacetyl)indole, Potassium Hydroxide (KOH), Methanol, Toluene.
-
Procedure: The product from Step 2 is refluxed in a solution of KOH and methanol in toluene. This hydrolysis step yields 1-benzylindole-3-carboxylic acid.
Step 4: Amide Coupling
-
Reactants: 1-benzylindole-3-carboxylic acid, L-tert-leucinamide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Hydroxybenzotriazole (HOBt), N,N-Diisopropylethylamine (DIPEA), DMF.
-
Procedure: The carboxylic acid from Step 3 is coupled with L-tert-leucinamide in DMF using EDC and HOBt as coupling agents and DIPEA as a base. The reaction mixture is stirred, followed by extraction and purification to yield the final product, this compound.
Analytical Methodologies
The identification and quantification of this compound and its metabolites are primarily achieved through chromatographic and mass spectrometric techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Purpose: Qualitative identification of this compound in seized materials.
-
Sample Preparation: Acid/Base extraction.
-
Instrumentation: Agilent 5975 Series GC/MSD System or similar.
-
Column: Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm) or equivalent.
-
Carrier Gas: Helium (Flow: 1 mL/min).
-
Temperatures:
-
Injection Port: 265 °C
-
Transfer Line: 300 °C
-
MS Source: 230 °C
-
MS Quad: 150 °C
-
-
Oven Program: 60 °C for 0.5 min, ramp at 35 °C/min to 340 °C, hold for 6.5 min.
-
Ionization: Electron Ionization (EI) at 70 eV.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Purpose: Sensitive detection and quantification of this compound and its metabolites in biological matrices and seized materials.
-
Instrumentation: UPLC system coupled with a high-resolution mass spectrometer (e.g., Triple TOF).
-
Column: Acquity UPLC CSH™ C18 (10 cm × 2.1 mm, 1.7 µm) or similar.
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient Program: 0–1.5 min, 2% B; 1.5–6.5 min, 2–90% B; 6.5–9.4 min, 90% B; 9.4–9.5 min, 90–2% B; 9.5–12 min, 2% B.
-
Flow Rate: 0.4 mL/min.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
Pharmacological Profile
In Vitro Pharmacology
This compound is a potent agonist at both the CB1 and CB2 cannabinoid receptors. However, its in vitro potency does not appear to translate directly to in vivo effects observed in some studies. For comparison, data for ADB-BINACA, an indazole analogue, is included.
| Compound | Receptor | Assay Type | Potency (EC₅₀) | Efficacy (Eₘₐₓ) | Reference |
| This compound | CB1 | Unknown | 0.69 nM | Not Reported | |
| This compound | CB2 | Unknown | 1.8 nM | Not Reported | |
| ADB-BINACA | CB1 | β-arrestin 2 | 6.36 nM | 290% (vs. JWH-018) |
In Vivo Pharmacology
A comparative study in mice assessed the cannabimimetic effects of this compound alongside three indazole-based SCRAs. The study measured changes in locomotor activity, body temperature, and nociception.
Experimental Protocol: In Vivo Cannabinoid Tetrad Assessment
-
Subjects: Adult male C57BL/6 mice.
-
Administration: Intraperitoneal (IP) injections of this compound at doses of 0.02, 0.1, and 0.5 mg/kg.
-
Locomotor Activity: Mice were placed in an open-field arena, and total distance traveled was recorded for 6 hours.
-
Body Temperature: Rectal temperature was measured at set intervals post-administration.
-
Nociception: The hot plate test was used to assess analgesic effects.
Results Summary Contrary to what its in vitro potency might suggest, this compound did not produce any significant effects on locomotor activity, body temperature, or nociception at the tested doses. In contrast, the other tested SCRAs (ADB-BINACA, ADB-4en-PINACA, and MDMB-4en-PINACA) demonstrated dose-dependent hypolocomotive and hypothermic effects. The effects of these other compounds were suppressed by the CB1 receptor antagonist AM251, confirming a CB1-mediated mechanism.
| Compound (Dose) | Locomotor Activity | Body Temperature | Analgesia | Reference |
| This compound (up to 0.5 mg/kg) | No effect | No effect | No effect | |
| ADB-BINACA (0.5 mg/kg) | Reduced | Hypothermia | No effect | |
| MDMB-4en-PINACA (0.5 mg/kg) | Reduced | Hypothermia | Analgesic (at 0.1 mg/kg) |
Metabolism
In vitro studies using human liver microsomes (HLMs) have been conducted to elucidate the metabolic pathways of this compound.
Experimental Protocol: In Vitro Metabolism Study
-
System: Pooled human liver microsomes (HLMs).
-
Incubation: this compound is incubated with HLMs in the presence of NADPH (a cofactor for cytochrome P450 enzymes).
-
Analysis: The reaction mixture is analyzed at different time points using LC-MS/MS to identify metabolites.
The primary metabolic pathways identified for this compound and related indole carboxamides are N-dealkylation and amide hydrolysis. Six metabolites of this compound were identified in one study.
Visualizations
Signaling Pathway
Experimental Workflow
Logical Relationship
Conclusion
This compound is a synthetic cannabinoid that presents a complex pharmacological profile. While it demonstrates high in vitro potency at CB1 and CB2 receptors, this does not translate to significant cannabimimetic activity in vivo in mouse models at the doses tested. This highlights that receptor binding affinity alone is not always a reliable predictor of the overall biological effects of a compound, which are also influenced by factors such as pharmacokinetics and metabolism. The study of this compound and its analogues is crucial for understanding the nuanced structure-activity relationships that govern the effects of synthetic cannabinoids, providing valuable information for forensic science, toxicology, and drug development.
References
- 1. Differential cannabinoid‐like effects and pharmacokinetics of ADB‐BICA, ADB‐BINACA, ADB‐4en‐PINACA and MDMB‐4en‐PINACA in mice: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential cannabinoid-like effects and pharmacokinetics of this compound, ADB-BINACA, ADB-4en-PINACA and MDMB-4en-PINACA in mice: A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
Methodological & Application
Synthesis Protocol for ADB-BICA: Application Notes for Researchers
For research purposes only. This document provides a detailed protocol for the chemical synthesis of ADB-BICA (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indole-3-carboxamide), a synthetic cannabinoid. This protocol is intended for qualified researchers and scientists in appropriately equipped laboratory settings. All necessary safety precautions should be taken when handling the listed chemicals.
Introduction
This compound, also known as ADB-PICA, is a potent indole-3-carboxamide-based synthetic cannabinoid. Its synthesis involves a multi-step process commencing with the N-alkylation of indole, followed by functionalization at the 3-position to form a carboxylic acid, and culminating in an amide coupling with L-tert-leucinamide. This document outlines a detailed protocol for the synthesis of this compound for research applications.
Reaction Scheme
The overall synthetic route for this compound is depicted below:
Figure 1. Synthetic workflow for this compound.
Experimental Protocols
The synthesis of this compound is performed in three main stages from indole.
Step 1: Synthesis of 1-Pentyl-3-(trifluoroacetyl)indole
This initial step involves the N-alkylation of indole with 1-bromopentane, followed by trifluoroacetylation at the 3-position.
Protocol:
-
A suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF) is cooled to 0°C in an ice bath.
-
A solution of indole in anhydrous DMF is added dropwise to the cooled suspension.
-
The reaction mixture is warmed to room temperature and stirred for 10 minutes.[1]
-
The mixture is then cooled back to 0°C, and 1-bromopentane is added slowly.
-
After the addition is complete, the reaction is warmed to room temperature and stirred for 1 hour.[1]
-
The solution is cooled again to 0°C, and trifluoroacetic anhydride ((CF3CO)2O) is added.[1]
-
The reaction is allowed to warm to room temperature and is stirred for an additional hour.
-
The reaction mixture is then carefully poured into ice-water and stirred vigorously.
-
The resulting precipitate is collected by filtration and dried to yield the crude 1-pentyl-3-(trifluoroacetyl)indole, which is used in the next step without further purification.[1]
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Indole | 117.15 | 100 g | 0.853 |
| Sodium Hydride (60%) | 24.00 | 68 g | 1.700 |
| 1-Bromopentane | 151.04 | 135 g | 0.894 |
| Trifluoroacetic Anhydride | 210.03 | 300 ml | - |
| Dimethylformamide (DMF) | 73.09 | 1200 ml | - |
Table 1. Reagents for the synthesis of 1-Pentyl-3-(trifluoroacetyl)indole.
Step 2: Synthesis of 1-Pentylindole-3-carboxylic acid
The trifluoroacetyl group of the intermediate is hydrolyzed to a carboxylic acid in this step.
Protocol:
-
A solution of potassium hydroxide (KOH) in methanol (MeOH) is heated to reflux.
-
A solution of the crude 1-pentyl-3-(trifluoroacetyl)indole from the previous step in toluene is added portionwise to the refluxing KOH solution.
-
The reaction mixture is maintained at reflux for 1 hour.
-
After cooling to room temperature, the mixture is poured into water.
-
The aqueous layer is separated and then acidified with concentrated hydrochloric acid (HCl) to precipitate the product.
-
The precipitate is filtered, washed with water, and dried to afford 1-pentylindole-3-carboxylic acid.
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Pentyl-3-(trifluoroacetyl)indole | 283.28 | 100 g (crude) | ~0.353 |
| Potassium Hydroxide | 56.11 | 66 g | 1.176 |
| Methanol | 32.04 | 120 ml | - |
| Toluene | 92.14 | 300 ml | - |
Table 2. Reagents for the synthesis of 1-Pentylindole-3-carboxylic acid.
Step 3: Synthesis of this compound (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indole-3-carboxamide)
The final step is the amide coupling of 1-pentylindole-3-carboxylic acid with L-tert-leucinamide.
Protocol:
-
To a solution of 1-pentylindole-3-carboxylic acid in anhydrous DMF, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt), and N,N-Diisopropylethylamine (DIPEA) are added.
-
L-tert-leucinamide is then added to the mixture.
-
The reaction is stirred at room temperature for 24 hours.
-
The reaction mixture is partitioned between ethyl acetate (EtOAc) and water.
-
The organic layer is separated, and the aqueous layer is extracted with EtOAc.
-
The combined organic layers are dried over magnesium sulfate (MgSO4) and concentrated under reduced pressure.
-
The crude product is purified by recrystallization to yield this compound as a white solid.
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Pentylindole-3-carboxylic acid | 231.30 | 100 g | 0.432 |
| L-tert-leucinamide | 130.19 | 86 g | 0.661 |
| EDC | 155.24 | 83 g | 0.535 |
| HOBt | 135.13 | 59 g | 0.437 |
| DIPEA | 129.24 | 190 g | 1.470 |
| Dimethylformamide (DMF) | 73.09 | 1000 ml | - |
Table 3. Reagents for the synthesis of this compound.
Data Summary
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Yield |
| 1-Pentyl-3-(trifluoroacetyl)indole | C15H16F3NO | 283.28 | Red Solid (crude) | ~100% (crude) |
| 1-Pentylindole-3-carboxylic acid | C14H17NO2 | 231.30 | Solid | - |
| This compound | C20H29N3O2 | 343.47 | White Solid | 75% |
Table 4. Summary of synthesized compounds and their properties.
Signaling Pathways and Logical Relationships
The synthesis of this compound follows a logical progression of chemical transformations designed to build the final molecule from a simple starting material. The workflow diagram illustrates the sequential nature of the synthesis, where the product of each step serves as the reactant for the subsequent step. This linear synthesis approach is a common strategy in organic chemistry for the construction of complex molecules.
Figure 2. Logical flow of this compound synthesis.
References
Application Note: Quantification of ADB-BICA in Whole Blood by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the quantification of ADB-BICA, a synthetic cannabinoid, in whole blood using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method is crucial for researchers, scientists, and drug development professionals in forensic toxicology and clinical research. The protocol provides comprehensive procedures for sample preparation, including protein precipitation, liquid-liquid extraction, and solid-phase extraction, along with optimized LC-MS/MS parameters for accurate and precise quantification.
Introduction
This compound (N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(phenylmethyl)-1H-indole-3-carboxamide) is a potent synthetic cannabinoid that has been identified in forensic cases.[1] The rapid emergence of such novel psychoactive substances necessitates the development of sensitive and specific analytical methods for their detection and quantification in biological matrices. LC-MS/MS has become the gold standard for this purpose due to its high selectivity and sensitivity.[2][3] This application note outlines a validated LC-MS/MS method for the determination of this compound in whole blood, providing a selection of sample preparation protocols to suit different laboratory needs and sample complexities.
Experimental Protocols
Sample Preparation
Three common sample preparation techniques are presented: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method may depend on the required level of sample cleanup and sensitivity.
1.1. Protein Precipitation (PPT)
This is a rapid and simple method for removing proteins from the blood matrix.[4]
-
Protocol:
-
Pipette 200 µL of whole blood into a 2.0 mL microcentrifuge tube.
-
Add 20 µL of an internal standard (IS) working solution (e.g., this compound-d5 at 100 ng/mL in methanol).
-
Add 600 µL of ice-cold acetonitrile dropwise while vortexing the sample to ensure efficient protein precipitation.[5]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30 °C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
1.2. Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to PPT by partitioning the analyte into an immiscible organic solvent.
-
Protocol:
-
To 1 mL of whole blood in a glass tube, add 5 mL of a saturated ammonium sulfate solution and a few drops of 0.1 M HCl.
-
Vortex for 3 minutes and then centrifuge for 5 minutes. Collect the supernatant.
-
Add an appropriate amount of internal standard.
-
Add 5 mL of an extraction solvent (e.g., ethyl acetate).
-
Vortex for 5 minutes and then centrifuge at 3,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 45 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
-
1.3. Solid-Phase Extraction (SPE)
SPE offers the most thorough sample cleanup, which can reduce matrix effects and improve sensitivity.
-
Protocol:
-
Sample Pre-treatment: To 1 mL of whole blood, add 2 mL of a buffer (e.g., phosphate buffer, pH 6.0) and the internal standard. Vortex to mix.
-
SPE Cartridge Conditioning: Condition a mixed-mode or polymeric SPE cartridge (e.g., Oasis HLB, 60 mg) with 2 mL of methanol followed by 2 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a 50:50 water:methanol solution.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute the analyte with 2 mL of an appropriate elution solvent (e.g., ethyl acetate or a mixture of dichloromethane and isopropanol with ammonium hydroxide).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters for the analysis of synthetic cannabinoids.
-
Liquid Chromatography (LC) System:
-
Column: A C18 or PFP column (e.g., 100 mm × 2.1 mm, 2.6 µm) is suitable for separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: A typical gradient starts at a low percentage of mobile phase B, increases to a high percentage to elute the analyte, and then returns to the initial conditions for re-equilibration.
-
Injection Volume: 5 - 15 µL.
-
Column Temperature: 30 - 40 °C.
-
-
Mass Spectrometry (MS) System:
-
Ionization: Positive electrospray ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor and product ions for this compound should be optimized. Based on its structure and fragmentation patterns of similar compounds, potential transitions can be predicted. For a related compound, ADB-FUBINACA (precursor ion m/z 383.2), transitions of m/z 383.2 > 253.3 for quantification and 383.2 > 109.0 for confirmation have been used. It is crucial to determine the optimal transitions and collision energies for this compound specifically.
-
MS Parameters: Gas temperatures, gas flows, and capillary voltage should be optimized for the specific instrument used.
-
Data Presentation
The following tables summarize the expected quantitative performance of an LC-MS/MS method for synthetic cannabinoids in blood, based on published data for similar analytes.
Table 1: Linearity and Limits of Quantification
| Analyte | Matrix | Linear Range | LLOQ (ng/mL) | r² |
| 5-fluoro ADB | Blood | 0.01 - 10 ng/mL | 0.01 | >0.99 |
| Amphetamine | Blood | 10 - 500 ng/mL | 10 | >0.99 |
| MDMA | Blood | 10 - 500 ng/mL | 10 | >0.99 |
| Morphine | Blood | 10 - 500 ng/mL | 10 | >0.99 |
| Benzoylecgonine | Blood | 25 - 500 ng/mL | 25 | >0.99 |
| 11-nor-9-carboxy-THC | Blood | 10 - 500 ng/mL | 10 | >0.99 |
Data adapted from references.
Table 2: Accuracy and Precision
| Analyte | Matrix | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Various Drugs | Blood | Low QC | < 15% | < 15% | 85 - 115% |
| Mid QC | < 15% | < 15% | 85 - 115% | ||
| High QC | < 15% | < 15% | 85 - 115% |
General acceptance criteria for bioanalytical method validation. Specific data for this compound should be established. Data adapted from reference.
Table 3: Recovery and Matrix Effect
| Analyte | Sample Preparation | Recovery (%) | Matrix Effect (%) |
| Synthetic Cannabinoids | Supported Liquid Extraction | > 60% | Minimal |
| Various Drugs | Liquid-Liquid Extraction | 84.9 - 113.2% | Not specified |
Data adapted from references.
Visualization
Caption: Experimental workflow for this compound quantification in blood.
Conclusion
The described LC-MS/MS method provides a robust and reliable approach for the quantification of this compound in whole blood. The availability of multiple sample preparation protocols offers flexibility to adapt the method to specific laboratory requirements. Proper method validation is essential to ensure accurate and precise results for forensic and clinical research applications.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target Analysis of Synthetic Cannabinoids in Blood and Urine | Springer Nature Experiments [experiments.springernature.com]
- 4. agilent.com [agilent.com]
- 5. Simple screening procedure for 72 synthetic cannabinoids in whole blood by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: GC-MS Analysis of ADB-BICA in Seized Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADB-BICA, N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-butyl-1H-indole-3-carboxamide, is a potent synthetic cannabinoid receptor agonist (SCRA) belonging to the indole-3-carboxamide family. It has been identified in seized drug materials globally, posing a significant challenge to forensic laboratories and public health.[1] Accurate and reliable analytical methods are crucial for the identification and quantification of this compound in various seized forms, such as herbal mixtures, powders, and liquids.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely utilized technique in forensic analysis for the identification of synthetic cannabinoids.[2] Its combination of the high separation efficiency of gas chromatography with the specific detection capabilities of mass spectrometry makes it an ideal tool for analyzing complex mixtures found in seized samples.[3] This application note provides a detailed protocol for the qualitative and quantitative analysis of this compound using GC-MS.
Principle of Analysis
The methodology involves a solvent extraction of this compound from the seized material, followed by analysis using GC-MS. The sample extract is injected into the gas chromatograph, where this compound is separated from other components based on its volatility and interaction with the stationary phase of the GC column. The separated analyte then enters the mass spectrometer, where it is ionized by electron impact (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a chemical fingerprint for identification. Quantification is achieved by comparing the analyte's response to that of a certified reference standard.
Experimental Protocols
Materials and Reagents
-
Solvents: Methanol (HPLC or GC grade)
-
Reference Standard: this compound certified reference material
-
Equipment:
-
Analytical balance
-
Volumetric flasks (10 mL)
-
Micropipettes
-
Vortex mixer
-
Centrifuge
-
GC vials with inserts
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the primary stock solution with methanol. These solutions will be used to generate a calibration curve for quantitative analysis.
Sample Preparation
The preparation method should be adapted based on the nature of the seized material (e.g., herbal material, powder, or liquid).
-
Homogenization: Ensure the seized material is homogenous. For herbal products, this may involve grinding the material into a fine powder.
-
Extraction:
-
Accurately weigh approximately 10-20 mg of the homogenized sample into a centrifuge tube.
-
Add 1.0 mL of methanol to the tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge the tube for 10 minutes at 3000 rpm to pellet the solid material.[4]
-
-
Analysis Sample: Carefully transfer the supernatant into a GC vial for analysis. If necessary, dilute the extract with methanol to bring the analyte concentration within the calibration range.
GC-MS Instrumentation and Parameters
The following parameters can be used as a starting point and should be optimized for the specific instrument in use. The parameters are based on established methods for structurally similar synthetic cannabinoids.[4]
| Parameter | Setting |
| Gas Chromatograph | Agilent GC System or equivalent |
| Column | DB-1ms, HP-5ms, or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature 100°C for 2 min, ramp at 20°C/min to 300°C, hold for 10 min |
| Injector | Splitless mode |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Mass Spectrometer | Agilent MSD or equivalent |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Source Temperature | 230°C |
| Transfer Line Temp. | 280°C |
| Scan Range | 40 - 550 m/z |
Note: Amide-containing synthetic cannabinoids can be susceptible to thermal degradation in the GC inlet. If degradation is observed, method optimization, such as lowering the injector temperature or using a derivatization agent, may be necessary.
Data Analysis and Interpretation
-
Qualitative Identification: The identification of this compound is confirmed by comparing the retention time and the acquired mass spectrum of the peak in the sample chromatogram with those of the certified reference standard analyzed under the same conditions.
-
Quantitative Analysis: A calibration curve is constructed by plotting the peak area of this compound against the concentration of the working standard solutions. The concentration of this compound in the seized sample is then calculated from this curve.
Quantitative Data Summary
Validated quantitative data for this compound via GC-MS is not widely published. The table below presents representative method validation data for structurally similar synthetic cannabinoids, which can serve as an expected performance benchmark.
| Analyte Category | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) |
| Synthetic Cannabinoids | 0.5 - 25 ng/mL | 1 - 50 ng/mL | > 0.99 |
Note: LOD and LOQ are method- and matrix-dependent and should be experimentally determined during method validation in your laboratory.
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of this compound in seized materials.
Proposed EI-MS Fragmentation of this compound
Caption: Proposed fragmentation pathway for this compound in EI-MS.
Conclusion
This application note details a comprehensive and reliable GC-MS method for the identification and quantification of the synthetic cannabinoid this compound in seized materials. The protocol covers all stages from sample preparation to data analysis. While the provided GC-MS parameters serve as a robust starting point, instrument-specific optimization is recommended to achieve the best performance. The described workflow is suitable for forensic laboratories requiring accurate analysis of novel psychoactive substances.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification of ADB-5’Br-BINACA in plant material and analytical characterization using GC-MS, LC-QTOF-MS, NMR and ATR-FTIR [cfsre.org]
- 4. Four types of cannabimimetic indazole and indole derivatives, ADB-BINACA, AB-FUBICA, ADB-FUBICA, and AB-BICA, identified as new psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of ADB-BICA using NMR Spectroscopy
Introduction
ADB-BICA, [1-benzyl-N-(1-carbamoyl-2,2-dimethylpropan-1-yl)-1H-indole-3-carboxamide], is a synthetic cannabinoid that has been identified in forensic samples.[1] As a member of the indole-3-carboxamide class of synthetic cannabinoids, its structural characterization is crucial for law enforcement, forensic laboratories, and drug development professionals. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of novel psychoactive substances like this compound. This application note provides a detailed protocol for the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy to confirm the chemical structure of this compound.
Molecular Structure of this compound
The chemical structure of this compound is presented below. The IUPAC name is N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(phenylmethyl)-1H-indole-3-carboxamide.[2]
Figure 1. Chemical Structure of this compound.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Standard Preparation: Accurately weigh approximately 5-10 mg of the this compound reference standard.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent may depend on the solubility of the sample and the desired chemical shift referencing.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
NMR Data Acquisition
All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 2-5 seconds.
-
Spectral Width: 0-16 ppm.
-
Referencing: The residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm) is used for chemical shift referencing.
-
-
¹³C NMR:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 to 4096 scans, due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Relaxation Delay (d1): 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
Referencing: The solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm) is used for chemical shift referencing.
-
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are spin-spin coupled, typically through two or three bonds.
-
Pulse Program: A standard COSY pulse sequence (e.g., 'cosygpmf' on Bruker instruments).
-
Data Points: 2048 (F2) x 256 (F1).
-
Number of Scans: 2-4 per increment.
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond correlations between protons and carbons.
-
Pulse Program: A standard HSQC pulse sequence with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.2' on Bruker instruments).
-
Data Points: 2048 (F2) x 256 (F1).
-
Number of Scans: 4-8 per increment.
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (typically 2-4 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments.
-
Pulse Program: A standard HMBC pulse sequence (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Data Points: 2048 (F2) x 256 (F1).
-
Number of Scans: 8-16 per increment.
-
Data Processing
All acquired NMR data should be processed using appropriate NMR software (e.g., TopSpin, Mnova).
-
Fourier Transformation: Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phasing: Manually phase the spectra to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift axis using the residual solvent peak.
-
Integration: For ¹H NMR, integrate the signals to determine the relative number of protons.
-
Peak Picking: Identify and list the chemical shifts of all signals in the 1D and 2D spectra.
Results and Discussion: NMR Data of this compound
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound, based on the analysis of closely related analogues.[3][4] The numbering scheme for the atoms is provided in Figure 2.
Figure 2. Numbering scheme for this compound.
¹H NMR Data
| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | ~8.2 | s | - | 1H |
| H-4 | ~7.8 | d | ~8.0 | 1H |
| H-5 | ~7.2 | t | ~7.5 | 1H |
| H-6 | ~7.1 | t | ~7.5 | 1H |
| H-7 | ~7.5 | d | ~8.0 | 1H |
| H-1' | ~5.4 | s | - | 2H |
| H-2'/6' | ~7.2-7.4 | m | - | 2H |
| H-3'/5' | ~7.2-7.4 | m | - | 2H |
| H-4' | ~7.2-7.4 | m | - | 1H |
| NH (amide) | ~8.5 | d | ~9.0 | 1H |
| H-2'' | ~4.6 | d | ~9.0 | 1H |
| C(CH₃)₃ | ~1.0 | s | - | 9H |
| CONH₂ | ~6.0, ~7.5 | br s, br s | - | 2H |
Table 1. Predicted ¹H NMR Chemical Shifts for this compound.
¹³C NMR Data
| Position | Chemical Shift (ppm) |
| C-2 | ~130 |
| C-3 | ~115 |
| C-3a | ~128 |
| C-4 | ~122 |
| C-5 | ~121 |
| C-6 | ~120 |
| C-7 | ~110 |
| C-7a | ~137 |
| C-1' | ~50 |
| C-1'' | ~138 |
| C-2'/6' | ~127 |
| C-3'/5' | ~129 |
| C-4' | ~128 |
| C=O (indole) | ~165 |
| C-2'' | ~58 |
| C-3'' | ~35 |
| C(CH₃)₃ | ~27 |
| C=O (amide) | ~175 |
Table 2. Predicted ¹³C NMR Chemical Shifts for this compound.
Structural Elucidation Workflow
The structural elucidation of this compound using NMR spectroscopy follows a logical workflow, starting from sample preparation and culminating in the final structure confirmation.
Caption: Workflow for the structural elucidation of this compound using NMR.
Conclusion
NMR spectroscopy, through a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) experiments, provides a robust and definitive method for the structural elucidation of synthetic cannabinoids such as this compound. The detailed protocols and expected spectral data presented in this application note serve as a valuable resource for researchers, scientists, and drug development professionals in identifying and characterizing this and other related novel psychoactive substances.
References
- 1. Identification and analytical characterization of four synthetic cannabinoids this compound, NNL-1, NNL-2, and PPA(N)-2201 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Four types of cannabimimetic indazole and indole derivatives, ADB-BINACA, AB-FUBICA, ADB-FUBICA, and AB-BICA, identified as new psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vitro Metabolism of ADB-BICA using Human Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADB-BICA, N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzyl-1H-indole-3-carboxamide, is a synthetic cannabinoid that has been identified in the illicit drug market. Understanding its metabolic fate is crucial for forensic toxicology, clinical diagnostics, and for assessing its pharmacological and toxicological profile. This document provides detailed application notes and protocols for studying the in vitro metabolism of this compound using human liver microsomes (HLMs), a standard model for predicting hepatic drug metabolism. The primary metabolic transformations involve phase I reactions, which can be effectively characterized using this system.
Data Summary
The following tables summarize the identified metabolites of this compound from in vitro studies using human liver microsomes. The data is based on qualitative and semi-quantitative analysis by Ultra-Performance Liquid Chromatography-High Resolution-Tandem Mass Spectrometry (UPLC-HR-MS/MS). Please note that as of the latest literature review, specific quantitative kinetic parameters such as Km, Vmax, and intrinsic clearance for this compound have not been published. The abundance of metabolites is therefore presented based on relative peak areas from chromatographic analysis.
Table 1: Summary of this compound and its Identified Metabolites in Human Liver Microsomes [1]
| Compound ID | Compound Name/Biotransformation | Chemical Formula | Observed [M+H]+ (m/z) |
| This compound | Parent Compound | C22H25N3O2 | 379.1947 |
| M1 | N-dealkylation | C15H10N2O2 | 250.0742 |
| M2 | Hydroxylation on benzyl group | C22H25N3O3 | 395.1896 |
| M3 | Hydroxylation on indole ring | C22H25N3O3 | 395.1896 |
| M4 | Amide hydrolysis | C15H11NO2 | 237.0790 |
Table 2: Proposed Metabolic Pathways and Relative Abundance of this compound Metabolites [1]
| Metabolite ID | Proposed Metabolic Pathway | Relative Abundance (based on MS Peak Area) |
| M1 | N-dealkylation of the amino-alkyl moiety | Major |
| M2 | Hydroxylation on the benzyl group | Minor |
| M3 | Hydroxylation on the indole ring | Minor |
| M4 | Amide hydrolysis | Minor |
Experimental Protocols
This section provides a detailed protocol for the in vitro metabolism of this compound using human liver microsomes, based on established methodologies.[1]
Materials and Reagents
-
This compound
-
Pooled human liver microsomes (HLMs)
-
Phosphate buffer (100 mmol/L, pH 7.4)
-
NADPH regenerating system:
-
NADP+ (1.3 mmol/L)
-
Glucose-6-phosphate (G-6-P) (3.3 mmol/L)
-
Glucose-6-phosphate dehydrogenase (G-6-PDH) (0.4 U/mL)
-
Magnesium chloride (MgCl2) (3.3 mmol/L)
-
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Deionized water
-
Microcentrifuge tubes
-
Incubator/water bath (37°C)
-
Vortex mixer
-
Centrifuge
Incubation Procedure
-
Prepare the Incubation Mixture: In a microcentrifuge tube, combine the following reagents to a final volume of 200 µL:
-
100 mmol/L phosphate buffer (pH 7.4)
-
NADPH regenerating system (NADP+, G-6-P, G-6-PDH, MgCl2)
-
Pooled human liver microsomes (to a final protein concentration of 1 mg/mL)
-
-
Substrate Addition: Add 1 µL of a 5 mM this compound stock solution (dissolved in methanol) to the incubation mixture.
-
Initiate the Reaction: Vortex the mixture gently and pre-incubate at 37°C for 5 minutes.
-
Incubation: Incubate the reaction mixture for 60 minutes at 37°C in a shaking water bath.
-
Terminate the Reaction: After the incubation period, stop the reaction by adding an equal volume (200 µL) of ice-cold acetonitrile.
-
Protein Precipitation: Vortex the mixture vigorously for 1 minute to precipitate the microsomal proteins.
-
Centrifugation: Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C.
-
Sample Collection: Carefully collect the supernatant and transfer it to an autosampler vial for LC-MS/MS analysis.
Analytical Method: UPLC-HR-MS/MS
-
Instrumentation: A high-resolution mass spectrometer coupled with a UPLC system is recommended for the separation and identification of metabolites.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient should be optimized to achieve good separation of the parent drug and its metabolites.
-
Flow Rate: A typical flow rate is between 0.2 and 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Data Acquisition: Full scan for parent ions and data-dependent MS/MS for fragmentation analysis.
-
Collision Energy: A stepped collision energy (e.g., 20, 40, 60 eV) can be used to obtain comprehensive fragmentation patterns for metabolite identification.
-
Visualizations
Metabolic Pathway of this compound
Caption: Proposed metabolic pathway of this compound in human liver microsomes.
Experimental Workflow
Caption: Workflow for the in vitro metabolism study of this compound.
References
Preparation of an Analytical Reference Standard for ADB-BICA
Application Note
Abstract
This document provides a comprehensive guide for the preparation, purification, and characterization of an analytical reference standard for ADB-BICA (N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-benzyl-1H-indole-3-carboxamide), a synthetic cannabinoid. Detailed protocols for synthesis, purification, and analytical characterization using Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are provided. This application note is intended for researchers, scientists, and drug development professionals requiring a well-characterized standard for forensic and research applications.
Introduction
This compound is a synthetic cannabinoid that has been identified in the illicit drug market.[1] As with many novel psychoactive substances (NPS), the availability of a well-characterized analytical reference standard is crucial for its unambiguous identification in seized materials and biological samples, as well as for quantitative analysis and pharmacological studies. This document outlines the necessary steps to synthesize, purify, and thoroughly characterize this compound to establish it as a reference standard with a purity of ≥98%.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Formal Name | N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(phenylmethyl)-1H-indole-3-carboxamide | [2] |
| Molecular Formula | C₂₂H₂₅N₃O₂ | [2] |
| Formula Weight | 363.5 g/mol | [2] |
| Appearance | Crystalline solid | [2] |
| Purity | ≥98% | |
| Solubility | DMF: 5 mg/mL, DMSO: 10 mg/mL, Ethanol: 2 mg/mL, DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL | |
| UV λmax | 214, 290 nm | |
| Storage Temperature | -20°C | |
| Stability | ≥ 5 years at -20°C |
Synthesis and Purification
The synthesis of this compound can be achieved through a two-step process involving the N-alkylation of the indole ring followed by an amide coupling reaction. A plausible synthetic route is outlined below.
Synthesis Workflow
References
Application Note: Solid-Phase Extraction of ADB-BICA and its Metabolites from Human Urine Samples
Abstract
This application note provides a detailed protocol for the solid-phase extraction (SPE) of ADB-BICA and its primary metabolites from human urine samples for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, a potent synthetic cannabinoid, is extensively metabolized in the body, making the detection of its metabolites crucial for forensic and clinical toxicology. The described method utilizes a polymeric SPE sorbent for robust and reliable cleanup and concentration of the target analytes from the complex urine matrix. This protocol is intended for researchers, scientists, and drug development professionals involved in the analysis of novel psychoactive substances.
Introduction
This compound, N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzyl-1H-indole-3-carboxamide, is a synthetic cannabinoid receptor agonist (SCRA) that has been identified in the illicit drug market. Like other SCRAs, this compound poses a significant public health risk due to its high potency and potential for severe adverse effects. Toxicological analysis of this compound is challenging as the parent compound is often present at very low concentrations or is entirely absent in urine samples. Instead, a series of phase I and phase II metabolites are excreted. In-vitro studies with human liver microsomes have shown that the primary metabolic pathways for this compound and structurally related compounds include N-dealkylation and hydroxylation. Therefore, analytical methods must target these more abundant and persistent metabolites to reliably detect exposure.
Solid-phase extraction is a widely used sample preparation technique that offers significant advantages over liquid-liquid extraction, including higher analyte recovery, reduced solvent consumption, and the potential for automation. This application note details an effective SPE protocol for the extraction of key this compound metabolites, such as this compound N-pentanoic acid, from urine. The subsequent analysis by LC-MS/MS provides the sensitivity and selectivity required for the accurate identification and quantification of these analytes at trace levels.
Experimental Protocols
Materials and Reagents
-
SPE Cartridges: UCT Styre Screen® HLD (60 mg, 3 mL) or equivalent polymeric reversed-phase SPE cartridges.
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Formic acid
-
Phosphate buffer (0.1 M, pH 6.0)
-
β-glucuronidase (from E. coli)
-
-
Internal Standard (IS): A suitable deuterated analog of a synthetic cannabinoid metabolite (e.g., JWH-018-N-OH-D5).
Sample Preparation
-
To 1 mL of a urine sample, add 1 mL of 0.1 M phosphate buffer (pH 6.0).
-
Add the internal standard solution.
-
For the cleavage of glucuronide conjugates, add 50 µL of β-glucuronidase solution and incubate at 40-50°C for 1 hour.[1]
-
Vortex the sample briefly.
Solid-Phase Extraction (SPE) Procedure
-
Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water, and finally 2 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the sorbent to dry between steps.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/minute.
-
Washing:
-
Wash the cartridge with 2 mL of deionized water.
-
Wash the cartridge with 2 mL of a solution of 20:80 (v/v) acetonitrile:water containing 1% formic acid.[2]
-
-
Drying: Dry the cartridge thoroughly under full vacuum or positive pressure for at least 5 minutes to remove residual water.
-
Elution: Elute the analytes with 2 mL of an appropriate organic solvent or solvent mixture (e.g., acetonitrile or ethyl acetate).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable for the separation.
-
Mobile Phase: A gradient elution with mobile phase A (e.g., 2 mM ammonium formate and 0.2% formic acid in water) and mobile phase B (e.g., 2 mM ammonium formate and 0.2% formic acid in methanol) is commonly used.[1]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) is recommended for high selectivity and sensitivity.
Data Presentation
The following tables summarize typical quantitative data for the analysis of synthetic cannabinoid metabolites in urine using SPE and LC-MS/MS. The data for this compound metabolites are based on reported values for structurally similar compounds due to the limited availability of specific validation data for this compound.
Table 1: Method Validation Parameters for Synthetic Cannabinoid Metabolites in Urine
| Parameter | This compound Metabolite (Projected) | 5F-ADBICA (in Urine)[3] | ADB-BUTINACA (in Plasma)[4] | General SC Metabolites (in Urine) |
| Limit of Detection (LOD) | 0.05 - 0.3 ng/mL | 0.01 - 0.12 ng/mL | 0.3 ng/mL | 0.025 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL | 0.03 - 0.36 ng/mL | 1.0 ng/mL | - |
| Linearity Range | 0.1 - 50 ng/mL | - | 1 - 1000 ng/mL | - |
| Correlation Coefficient (r²) | > 0.99 | - | > 0.99 | - |
Table 2: Recovery and Matrix Effects for SPE of Synthetic Cannabinoid Metabolites from Urine
| Analyte Group | Fortification Level | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| 19 Synthetic Cannabinoids (including ADBICA N-pentanoic acid) | 2.5 ng/mL | 85 - 110% | < 5% |
| 10 ng/mL | 85 - 110% | < 5% | |
| 5F-ADBICA | Not Specified | 77.4 - 97.3% | < 20% |
| General SC Metabolites | Not Specified | 43 - 97% | - |
Visualizations
Experimental Workflow
Caption: Workflow for SPE of this compound from urine.
Cannabinoid Receptor Signaling Pathway
Caption: this compound activates CB1 receptor signaling.
Conclusion
The presented solid-phase extraction protocol provides a robust and efficient method for the isolation and concentration of this compound and its metabolites from human urine samples. The use of a polymeric SPE sorbent ensures high recovery and effective removal of matrix interferences, which is critical for sensitive downstream analysis by LC-MS/MS. This application note serves as a comprehensive guide for laboratories involved in the forensic and clinical analysis of synthetic cannabinoids, enabling the reliable detection of this compound consumption.
References
Application Notes and Protocols for In Vivo Studies with ADB-BICA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of ADB-BICA solutions intended for in vivo research. The information is compiled to ensure safe and effective study design and execution.
Introduction
This compound (N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(phenylmethyl)-1H-indole-3-carboxamide) is a synthetic cannabinoid that is structurally classified as an indole-3-carboxamide.[1] It acts as an agonist at the cannabinoid receptor 1 (CB1R).[2][3] While research on this compound is ongoing, initial in vivo studies in mice have been conducted to evaluate its pharmacological effects.[2] Proper solution preparation is critical for obtaining reliable and reproducible results in preclinical studies.
Solubility and Stability
Understanding the solubility and stability of this compound is fundamental for preparing appropriate formulations for in vivo administration.
Table 1: Solubility of this compound
| Solvent | Solubility |
| DMF | 5 mg/mL |
| DMSO | 10 mg/mL |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
| Ethanol | 2 mg/mL |
Stability: The solid form of this compound is stable for at least five years when stored appropriately. The stability of prepared solutions for injection is less characterized and it is recommended to prepare fresh solutions for each experiment or store at -20°C for a limited duration. Studies have suggested that the amide bonds in similar synthetic cannabinoids may have low chemical stability.
In Vivo Solution Preparation Protocol
This protocol is based on methodologies reported in peer-reviewed literature for the administration of this compound in mice.
3.1. Materials
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile, pyrogen-free syringes and needles
-
Vortex mixer
-
Sonicator (optional)
3.2. Vehicle Preparation
A commonly used vehicle for synthetic cannabinoids is a mixture of DMSO, Tween 80, and saline. This vehicle helps to solubilize the lipophilic compound in an aqueous solution suitable for injection.
-
Vehicle Composition: DMSO:Tween 80:Saline in a ratio of 1:1:18.
3.3. This compound Solution Preparation (for a final concentration of 0.1 mg/mL)
This protocol is for preparing a stock solution that can be diluted to achieve the desired final concentrations for injection.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 1 mg/mL stock solution, weigh 1 mg of this compound.
-
Initial Solubilization: Add a small volume of DMSO to the this compound powder. For 1 mg of this compound, add 100 µL of DMSO (to achieve a 10 mg/mL concentration, which is within its solubility limit).
-
Vortexing: Vortex the mixture vigorously until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can aid in dissolution, but care should be taken to avoid degradation.
-
Addition of Tween 80: To the dissolved this compound solution, add an equal volume of Tween 80 (in this example, 100 µL).
-
Vortexing: Vortex the mixture again to ensure it is homogeneous.
-
Final Dilution with Saline: Gradually add sterile saline to the mixture while vortexing to reach the final desired volume. For a 1:1:18 ratio, add 1.8 mL of saline. This will result in a final stock solution with a specific concentration that can be further diluted.
-
Final Concentration Calculation: To achieve a final injection concentration of 0.1 mg/mL, the stock solution will need to be diluted accordingly with the vehicle (DMSO:Tween 80:Saline at 1:1:18).
-
Sterility: All procedures should be performed in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the final injection solution.
Table 2: Example Dosing and Injection Volumes for a 25g Mouse
| Desired Dose (mg/kg) | Final Concentration of Injection Solution (mg/mL) | Injection Volume (µL) |
| 0.02 | 0.05 | 10 |
| 0.1 | 0.25 | 10 |
| 0.5 | 1.25 | 10 |
Note: Injection volumes should be kept low (typically 5-10 µL/g body weight for intraperitoneal injections in mice) to avoid discomfort and potential adverse effects.
Experimental Design for In Vivo Studies
4.1. Animal Model
-
Species: Adult male C57BL/6 mice are a commonly used strain for behavioral and physiological studies of synthetic cannabinoids.
4.2. Administration Route
-
Intraperitoneal (IP) Injection: This is a common route for systemic administration in preclinical studies with synthetic cannabinoids.
4.3. Dosing
-
Dose Range: Based on a comparative study, doses of 0.02, 0.1, and 0.5 mg/kg have been investigated for this compound.
-
Effects: It is important to note that in one study, this compound did not produce significant effects on locomotor activity or body temperature at these doses, in contrast to other synthetic cannabinoids tested. This suggests that higher doses may be required to observe pharmacological effects, or that this compound has a different pharmacological profile.
4.4. Control Groups
-
Vehicle Control: A group of animals should receive an injection of the vehicle (DMSO:Tween 80:Saline) alone to control for any effects of the solvent mixture.
-
Positive Control: A well-characterized synthetic cannabinoid (e.g., JWH-018) or Δ⁹-THC could be used as a positive control to validate the experimental setup.
4.5. Experimental Workflow
Signaling Pathway
This compound acts as an agonist at the CB1 receptor, a G-protein coupled receptor (GPCR). Activation of CB1R by an agonist like this compound typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channels.
Pharmacokinetics
Limited pharmacokinetic data is available for this compound. In a comparative study, it was noted that this compound had weaker and less sustained effects compared to other synthetic cannabinoids like MDMB-4en-PINACA, ADB-4en-PINACA, and ADB-BINACA. This may suggest differences in absorption, distribution, metabolism, and excretion. Further studies are needed to fully characterize the pharmacokinetic profile of this compound.
Conclusion
The protocols and information provided herein are intended to serve as a guide for researchers working with this compound. Adherence to proper solution preparation techniques and experimental design is crucial for generating high-quality, reproducible data. Given the limited observed in vivo effects of this compound at commonly tested doses, researchers should consider a thorough dose-response study to determine its pharmacological window. As with all research involving novel psychoactive substances, appropriate safety precautions and ethical considerations are paramount.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Differential cannabinoid-like effects and pharmacokinetics of this compound, ADB-BINACA, ADB-4en-PINACA and MDMB-4en-PINACA in mice: A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential cannabinoid‐like effects and pharmacokinetics of ADB‐BICA, ADB‐BINACA, ADB‐4en‐PINACA and MDMB‐4en‐PINACA in mice: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
Handling and safety precautions for Adb-bica in the lab
Application Note & Protocol: ADB-BICA
Topic: Safe Handling and Laboratory Protocols for the Synthetic Cannabinoid this compound
Audience: This document is intended for researchers, scientists, and drug development professionals working with this compound in a laboratory setting.
Disclaimer: this compound is a synthetic cannabinoid, and its physiological and toxicological properties are not well-characterized.[1] This compound is intended for research and forensic applications only and is strictly not for human or veterinary use.[1][2] Extreme caution should be exercised at all times.
Compound Overview
This compound (N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(phenylmethyl)-1H-indole-3-carboxamide) is an analytical reference standard structurally classified as a synthetic cannabinoid.[1] It belongs to the indole-3-carboxamide family. Unlike many of its indazole-based analogs, in vivo studies in mice at doses up to 0.5 mg/kg did not show significant cannabimimetic effects such as hypolocomotion or hypothermia, effects which are prominent with compounds like ADB-BINACA or MDMB-4en-PINACA. Despite this, its structural similarity to potent cannabinoid receptor agonists necessitates that it be handled with care as a potentially hazardous substance.
Physicochemical & Technical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Data | Reference(s) |
| Formal Name | N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(phenylmethyl)-1H-indole-3-carboxamide | |
| CAS Number | 2219319-40-9 | |
| Molecular Formula | C₂₂H₂₅N₃O₂ | |
| Molecular Weight | 363.5 g/mol | |
| Purity | ≥98% | |
| Formulation | A crystalline solid | |
| Solubility | DMF: 5 mg/mL; DMSO: 10 mg/mL; Ethanol: 2 mg/mL; DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL | |
| Storage Temperature | -20°C | |
| Stability | ≥ 5 years (when stored at -20°C) |
Handling and Safety Precautions
Given that the toxicological properties of this compound are largely unknown, all handling must be performed under the assumption that the compound is potent and hazardous.
Engineering Controls
-
Ventilation: All work involving solid this compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Containment: Use a designated area for handling this compound to avoid cross-contamination.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical splash goggles must be worn at all times.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contaminated.
-
Body Protection: A lab coat must be worn. Ensure it is fully buttoned.
-
Respiratory Protection: If there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator may be necessary.
Safe Handling Practices
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.
-
Hygiene: Wash hands thoroughly with soap and water after handling, before leaving the lab, and before eating or drinking.
-
Quantities: Use the minimum quantity of material necessary for the experiment.
-
Transport: When transporting this compound, use sealed, shatter-resistant secondary containers.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
Spills: Clean spills immediately while wearing appropriate PPE. Absorb with an inert material and place in a sealed container for proper disposal.
Biological Activity and Mechanism of Action
This compound is an analog of other synthetic cannabinoids that are known potent agonists of the cannabinoid receptors CB1 and CB2. These receptors are G-protein-coupled receptors (GPCRs) that, upon activation, inhibit adenylyl cyclase through the Gi/o alpha subunit, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
References
Application of ADB-BICA in Forensic Toxicology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADB-BICA, or N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzyl-1H-indole-3-carboxamide, is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indole-3-carboxamide class. As with many novel psychoactive substances (NPS), this compound has emerged in the recreational drug market, posing a significant challenge to forensic toxicology laboratories. Its potent psychoactive effects and rapid metabolism necessitate sensitive and specific analytical methods for its detection in biological matrices. These application notes provide a comprehensive overview of the forensic toxicological analysis of this compound, including its metabolism, toxicological effects, and detailed protocols for its identification and quantification.
Data Presentation: Quantitative Analysis of this compound and Analogs in Forensic Casework
Due to the limited availability of published forensic case reports with quantitative data for this compound, the following tables include data from closely related and structurally similar synthetic cannabinoids, such as 5F-ADB and ADB-BUTINACA, to provide a toxicological context. It is crucial to note that the potency and toxicokinetics can vary significantly between different SCRAs.
Table 1: Blood Concentrations of this compound Analogs in Forensic Cases (ng/mL)
| Compound | Case Type | Blood Type | Concentration Range (ng/mL) | Reference(s) |
| 5F-ADB | Fatality | Central | 0.010 - 2.2 | [1] |
| 5F-ADB | Fatality | Peripheral | 0.010 - 0.77 | [1] |
| 5F-ADB | Fatality | Cardiac | 2.7 | [2] |
| 5F-ADB | Non-fatal Intoxication | Plasma | Undetected, but metabolite present | [3][4] |
| ADB-FUBINACA | Fatality | Postmortem | 7.3 | |
| ADB-BUTINACA | Fatality (Police Dog) | Postmortem | 8.1 |
Table 2: Analytical Method Validation Parameters for a Related Synthetic Cannabinoid (5F-ADBICA) in Whole Blood and Urine
| Parameter | Whole Blood | Urine |
| Limit of Detection (LOD) | 0.01 ng/mL | 0.12 ng/mL |
| Limit of Quantification (LOQ) | 0.03 ng/mL | 0.36 ng/mL |
| Linearity | 0.03 - 5 ng/mL | 0.36 - 5 ng/mL |
| Recovery | 85.2% - 97.3% | 77.4% - 89.1% |
| Matrix Effect | 63.3% - 78.9% | 71.5% - 83.6% |
| Intra-day Precision (%CV) | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% |
Toxicological Profile
Metabolism
In vitro studies using human liver microsomes have shown that this compound undergoes extensive metabolism, primarily through N-dealkylation and hydroxylation. The parent compound is often found at very low concentrations or is entirely absent in urine samples, making the detection of its metabolites crucial for confirming exposure. Key metabolic pathways include:
-
Hydroxylation: Addition of a hydroxyl group to various positions on the molecule.
-
N-dealkylation: Removal of the benzyl group.
-
Amide hydrolysis: Cleavage of the amide bond.
Pharmacological Effects and Toxicity
This compound acts as an agonist at the cannabinoid receptors CB1 and CB2, mimicking the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. However, as a full agonist, it can produce more intense and unpredictable effects.
A comparative study in mice suggested that this compound may induce weaker cannabimimetic effects, such as hypolocomotion and hypothermia, compared to other synthetic cannabinoids like ADB-BINACA and MDMB-4en-PINACA. Despite this, the potential for serious adverse effects remains. General toxic effects associated with synthetic cannabinoids include:
-
Cardiovascular: Tachycardia, hypertension, myocardial infarction.
-
Neurological: Agitation, anxiety, paranoia, psychosis, seizures, and in severe cases, coma.
-
Gastrointestinal: Nausea and vomiting.
-
Other: Acute kidney injury, respiratory depression.
Given the high potency of many SCRAs, even small doses can lead to severe intoxication and death. The co-ingestion of other substances, such as opioids or benzodiazepines, can potentiate the toxic effects.
Experimental Protocols
Protocol 1: Qualitative and Quantitative Analysis of this compound in Whole Blood by LC-MS/MS
This protocol is adapted from validated methods for similar synthetic cannabinoids and is intended for the sensitive and specific detection of this compound and its primary metabolites.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of calibrator, control, or case sample in a 16 x 100 mm glass tube, add 10 µL of an appropriate deuterated internal standard (e.g., this compound-d5 at 100 ng/mL).
-
Add 1 mL of 1M sodium borate buffer (pH 9.0) and vortex for 10 seconds.
-
Add 5 mL of n-butyl chloride, cap, and place on a rocker for 20 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean 16 x 100 mm glass tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.
-
Mass Spectrometer: Sciex 6500 QTRAP or equivalent triple quadrupole mass spectrometer.
-
Column: Phenomenex Kinetex C18 (2.6 µm, 100 Å, 100 x 2.1 mm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30% to 95% B
-
8-9 min: 95% B
-
9-9.1 min: 95% to 30% B
-
9.1-12 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MS/MS Parameters: Optimized for this compound and its metabolites. Monitor at least two MRM transitions for each analyte for confident identification.
Table 3: Example MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| This compound | 379.2 | 246.1 | 144.1 | Optimized |
| This compound-d5 (IS) | 384.2 | 251.1 | 144.1 | Optimized |
3. Method Validation
The method should be validated according to internationally accepted guidelines (e.g., SWGTOX) for:
-
Selectivity and Specificity
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Linearity and Range
-
Accuracy and Precision (Intra- and Inter-day)
-
Recovery
-
Matrix Effects
-
Stability
Mandatory Visualizations
Caption: Metabolic Pathway of this compound.
Caption: Analytical Workflow for this compound.
Caption: Toxicological Effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Death after smoking of fentanyl, 5F-ADB, 5F-MDMB-P7AICA and other synthetic cannabinoids with a bucket bong - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical findings in a non-fatal intoxication with the synthetic cannabinoid 5F-ADB (5F-MDMB-PINACA): a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical findings in a non-fatal intoxication with the synthetic cannabinoid 5F-ADB (5F-MDMB-PINACA): a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Adb-bica Solubility in DMSO: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Adb-bica in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: The reported solubility of this compound in DMSO is approximately 10 mg/mL.[1][2] However, this can be influenced by the purity of the compound, the quality of the DMSO, and the storage conditions.
Q2: My this compound solution in DMSO appears cloudy or has visible particles. What should I do?
A2: Cloudiness or the presence of particles indicates that the this compound has not fully dissolved. To improve solubility, you can try the following:
-
Warming: Gently warm the solution to 37°C. A water bath is recommended for even heating.
-
Vortexing: Vigorously mix the solution using a vortex mixer.
-
Sonication: Use an ultrasonic bath to aid in the dissolution process.[1]
Q3: After dissolving this compound in DMSO, it precipitated when I added it to my aqueous buffer/cell culture medium. How can I prevent this?
A3: This is a common issue for compounds with low water solubility. Here are several strategies to address this:
-
Optimize DMSO Concentration: Determine the highest concentration of DMSO that is tolerated by your experimental system (e.g., cell line) without causing toxicity. Keeping the final DMSO concentration as high as permissible can help maintain the solubility of this compound.
-
Intermediate Dilution: Instead of adding the concentrated DMSO stock directly to the aqueous solution, create an intermediate dilution of the this compound in your buffer or medium that contains a higher percentage of DMSO. This can then be further diluted to the final desired concentration.
-
Direct Addition with Mixing: Add the DMSO stock solution dropwise to the aqueous solution while vigorously stirring or vortexing. This rapid dispersal can prevent localized high concentrations of the compound that are prone to precipitation.
-
Use of Pluronic F-68: A small amount of Pluronic F-68 (a non-ionic surfactant) in your aqueous solution can sometimes help to maintain the solubility of hydrophobic compounds.
Q4: I've noticed a color change in my this compound/DMSO stock solution over time. Is this a concern?
A4: A color change can indicate degradation of the compound. This compound and other synthetic cannabinoids can be sensitive to light, air, and repeated freeze-thaw cycles. To minimize degradation:
-
Storage: Store the DMSO stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
-
Aliquoting: Prepare smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Light Protection: Store vials in the dark or use amber-colored vials to protect the compound from light.
Q5: What is the recommended procedure for preparing a stock solution of this compound in DMSO?
A5: Please refer to the detailed experimental protocol provided in the "Experimental Protocols" section below.
Data Presentation
Table 1: this compound Solubility in Common Solvents
| Solvent | Solubility | Reference |
| DMSO | ~10 mg/mL | [1] |
| Ethanol | ~2 mg/mL | |
| DMF | ~5 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator set to 37°C
-
Ultrasonic bath (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial. For a 10 mM stock solution, you will need 3.635 mg of this compound per 1 mL of DMSO (Molecular Weight of this compound = 363.45 g/mol ).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Initial Dissolution: Cap the tube tightly and vortex vigorously for 1-2 minutes.
-
Warming and Sonication (if necessary): If the compound is not fully dissolved, place the tube in a 37°C water bath for 10-15 minutes. Intermittently vortex the solution. If particles are still visible, sonicate the tube in an ultrasonic bath for 5-10 minutes.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Mandatory Visualizations
Below are diagrams illustrating key experimental workflows and the signaling pathway associated with this compound.
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: Simplified signaling pathway of this compound through the CB1 receptor.
References
Technical Support Center: Optimizing Adb-bica Dosage for Mouse Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthetic cannabinoid Adb-bica in mouse models.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in mice?
A1: Based on comparative studies, this compound has been administered to adult male C57BL/6 mice via intraperitoneal (i.p.) injection at doses of 0.02, 0.1, and 0.5 mg/kg.[1][2] However, it is crucial to note that at these doses, this compound did not produce the expected cannabinoid-like effects (e.g., changes in locomotor activity or body temperature) that were observed with other synthetic cannabinoids.[1][2] Therefore, these doses should be considered as a starting point for a broader dose-escalation study.
Q2: How should I prepare this compound for administration to mice?
A2: this compound is a crystalline solid with limited solubility in aqueous solutions. For in vivo studies, it is recommended to first dissolve the compound in a minimal amount of an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. This stock solution should then be further diluted in a vehicle suitable for animal administration. A commonly used vehicle formulation is a mixture of DMSO, Tween 80, and saline. For example, a 1:1:18 ratio of DMSO:Tween 80:saline has been used for the administration of similar synthetic cannabinoids.[1]
Q3: What are the known targets of this compound?
A3: this compound is known to be an agonist of the cannabinoid receptor 1 (CB1R). The psychoactive effects of many synthetic cannabinoids are mediated through their interaction with CB1 receptors, which are predominantly expressed in the central nervous system.
Q4: What are the expected behavioral effects of this compound in mice?
A4: While this compound is a CB1R agonist, studies have reported a lack of typical cannabinoid-induced behavioral effects in mice at doses up to 0.5 mg/kg i.p. Typically, potent CB1R agonists induce a "cannabinoid tetrad" of effects: hypolocomotion (decreased movement), catalepsy (immobility), analgesia (pain relief), and hypothermia (decreased body temperature). The absence of these effects with this compound at the tested doses is a significant finding and a common challenge for researchers.
Troubleshooting Guide
Issue 1: No observable behavioral or physiological effects at previously tested doses (0.02-0.5 mg/kg).
This is a primary issue reported in the literature for this compound. The lack of an observable phenotype could be due to several factors. The following troubleshooting steps can help to systematically address this issue.
Possible Cause & Troubleshooting Steps:
-
Insufficient Dose: The previously tested doses may be below the therapeutic threshold for this compound in the selected mouse strain and experimental paradigm.
-
Recommendation: Conduct a dose-escalation study. Systematically increase the dose of this compound to identify a potential therapeutic window. It is crucial to establish a maximum tolerated dose (MTD) to avoid toxicity.
-
-
Poor Bioavailability or Rapid Metabolism: this compound may be poorly absorbed or rapidly metabolized in mice, preventing sufficient concentrations from reaching the target receptors in the brain.
-
Recommendation:
-
Pharmacokinetic (PK) Studies: If feasible, conduct PK studies to determine the concentration of this compound in the plasma and brain at different time points after administration.
-
Alternative Routes of Administration: Consider alternative routes of administration that may improve bioavailability, such as subcutaneous (s.c.) or oral (p.o.) gavage. Each route can result in different absorption and metabolism profiles.
-
-
-
Limited Blood-Brain Barrier (BBB) Penetration: this compound may not efficiently cross the BBB, resulting in low concentrations in the central nervous system where CB1 receptors are abundant.
-
Recommendation: Specialized studies can assess BBB penetration. This can involve measuring the brain-to-plasma concentration ratio of the compound.
-
-
Compound Stability: The prepared this compound solution may not be stable, leading to degradation of the active compound.
-
Recommendation: Prepare fresh solutions for each experiment. If solutions are to be stored, conduct stability tests under the intended storage conditions.
-
Issue 2: Concerns about potential toxicity at higher, untested doses.
When escalating the dose of a novel compound, it is essential to monitor for signs of toxicity.
Potential Clinical Signs of Toxicity in Mice for Synthetic Cannabinoids:
-
Severe motor impairment
-
Seizures
-
Respiratory depression
-
Hypothermia (at high doses)
-
Excessive grooming or scratching
-
Piloerection (hair standing on end)
-
Changes in posture or gait
Recommendation:
-
Closely observe the animals for any adverse effects after administration.
-
Record body weight and food/water intake daily.
-
Start with a small number of animals in the higher dose groups to assess for acute toxicity before proceeding with larger experimental cohorts.
Data Presentation
Table 1: this compound Dosage and Effects in C57BL/6 Mice
| Dose (mg/kg, i.p.) | Effect on Locomotor Activity | Effect on Body Temperature | Reference |
| 0.02 | No significant effect | No significant effect | |
| 0.1 | No significant effect | No significant effect | |
| 0.5 | No significant effect | No significant effect |
Table 2: this compound Solubility
| Solvent | Solubility |
| DMSO | ~10 mg/mL |
| Ethanol | ~2 mg/mL |
| DMF | ~5 mg/mL |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL |
Data obtained from commercial supplier technical information.
Experimental Protocols
Protocol 1: Dose-Escalation Study to Determine the Maximum Tolerated Dose (MTD)
-
Animal Model: Use a consistent mouse strain, age, and sex for all experiments (e.g., adult male C57BL/6 mice).
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. For injections, dilute the stock solution in a vehicle of DMSO:Tween 80:saline (1:1:18). Prepare a fresh dilution for each experiment.
-
Dose Selection: Based on the lack of effect at 0.5 mg/kg, a suggested dose escalation could be 1, 3, 10, and 30 mg/kg. The selection of doses should be based on a logarithmic scale.
-
Administration: Administer a single i.p. injection of the selected dose to a small group of mice (n=3-5 per group). Include a vehicle control group.
-
Observation:
-
Continuously monitor the animals for the first 4 hours post-injection for any clinical signs of toxicity.
-
Record observations at 24 and 48 hours.
-
Measure body weight daily for up to 14 days.
-
-
MTD Determination: The MTD is the highest dose that does not cause mortality or serious, irreversible clinical signs of toxicity.
Protocol 2: Assessment of Cannabinoid-Like Effects (The Tetrad Assay)
-
Animal Model and Compound Preparation: As described in Protocol 1.
-
Dose Selection: Based on the results of the MTD study, select a range of doses below the MTD to evaluate for pharmacological effects.
-
Administration: Administer a single i.p. injection of this compound or vehicle.
-
Behavioral and Physiological Testing: At a predetermined time point post-injection (e.g., 30 minutes), perform the following tests in sequence:
-
Body Temperature: Measure rectal temperature using a digital thermometer.
-
Locomotor Activity: Place the mouse in an open-field arena and record its movement for a set duration (e.g., 15-30 minutes) using an automated tracking system.
-
Catalepsy: Place the mouse's forepaws on a horizontal bar raised a few centimeters from the surface and measure the time it remains immobile.
-
Analgesia: Use a hot plate or tail-flick test to assess the pain response latency.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound at the presynaptic CB1 receptor.
Caption: Troubleshooting workflow for this compound when no initial effects are observed.
References
- 1. Differential cannabinoid‐like effects and pharmacokinetics of ADB‐BICA, ADB‐BINACA, ADB‐4en‐PINACA and MDMB‐4en‐PINACA in mice: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential cannabinoid-like effects and pharmacokinetics of this compound, ADB-BINACA, ADB-4en-PINACA and MDMB-4en-PINACA in mice: A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
Adb-bica stability and proper storage conditions
Welcome to the technical support center for ADB-BICA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and proper storage of this compound, as well as to offer troubleshooting assistance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are its stability and storage important?
A1: this compound is a synthetic cannabinoid that is structurally classified as an indazole-3-carboxamide.[1] As a potent bioactive compound, its chemical integrity is crucial for obtaining accurate and reproducible experimental results. Improper storage can lead to degradation, which can alter its potency and generate impurities that may interfere with your assays.[2]
Q2: What are the recommended storage conditions for solid this compound?
A2: For long-term storage, solid this compound should be stored at -20°C.[1] It is described as a crystalline solid.[3] For shorter periods, it may be stable at room temperature, but refrigeration is preferred to prolong its shelf life.[3]
Q3: How should I store this compound in solution?
A3: The stability of this compound in solution depends on the solvent and storage conditions. For optimal stability, solutions should be stored at -20°C. It is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol. Avoid repeated freeze-thaw cycles.
Q4: What is the expected shelf life of this compound?
A4: When stored as a solid at -20°C, this compound is expected to be stable for at least five years. The shelf life of solutions will be shorter and is dependent on the solvent and storage temperature.
Q5: Are there any visible signs of this compound degradation?
A5: While not definitive, visual indicators of degradation for synthetic cannabinoids can include discoloration, clumping of the powder, or changes in texture. If you observe any of these changes, it is advisable to re-analyze the compound for purity before use.
Q6: What are the main degradation pathways for this compound?
A6: Indazole-3-carboxamide synthetic cannabinoids like this compound can be susceptible to hydrolysis of the amide bond. Studies on similar synthetic cannabinoids have also shown that metabolism can involve hydroxylation and other oxidative processes. Forced degradation studies would be necessary to fully characterize its specific degradation pathways under various stress conditions.
Data Presentation: Stability and Storage Conditions Summary
| Parameter | Solid this compound | This compound in Solution |
| Storage Temperature | -20°C (long-term) | -20°C |
| Recommended Container | Tightly sealed, light-resistant vial | Tightly sealed, light-resistant vial |
| Shelf Life | ≥ 5 years (at -20°C) | Varies by solvent and storage |
| Common Solvents | N/A | DMF, DMSO, Ethanol |
| Factors to Avoid | Heat, moisture, and direct light | Repeated freeze-thaw cycles |
Troubleshooting Guides
Inconsistent Results in In Vitro Assays (e.g., Receptor Binding, Cell-Based Assays)
Problem: High variability in results between experiments or replicates.
-
Possible Cause: Degradation of this compound stock solution.
-
Solution: Prepare fresh stock solutions from solid material regularly. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Verify the concentration and purity of your stock solution using an appropriate analytical method like HPLC-UV.
-
-
Possible Cause: Inconsistent compound concentration in assay wells.
-
Solution: Ensure complete solubilization of this compound in your vehicle solvent (e.g., DMSO) before diluting into aqueous assay buffers. Vortex thoroughly. When preparing serial dilutions, ensure proper mixing at each step.
-
-
Possible Cause: Non-specific binding to labware.
-
Solution: Use low-binding plates and pipette tips. Including a small percentage of bovine serum albumin (BSA) in your assay buffer can sometimes help to reduce non-specific binding.
-
-
Possible Cause: Cell health and density variability.
-
Solution: Ensure consistent cell seeding density and health across all plates. Perform cell viability checks to rule out cytotoxicity of the compound or vehicle at the concentrations used.
-
Issues with Analytical Quantification (LC-MS/MS)
Problem: Poor peak shape (tailing or fronting).
-
Possible Cause: Inappropriate mobile phase pH.
-
Solution: For basic compounds like many synthetic cannabinoids, using a mobile phase with a low pH (e.g., containing 0.1% formic acid) can improve peak shape by ensuring the analyte is in a single ionic form.
-
-
Possible Cause: Column overload.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Possible Cause: Active sites on the column or in the system.
-
Solution: Use a column with end-capping or a different stationary phase. Ensure all tubing and fittings are inert.
-
Problem: Shifting retention times.
-
Possible Cause: Inadequate column equilibration.
-
Solution: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when using gradient elution.
-
-
Possible Cause: Changes in mobile phase composition.
-
Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.
-
-
Possible Cause: Fluctuation in column temperature.
-
Solution: Use a column oven to maintain a consistent temperature.
-
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing a stability-indicating HPLC method. Method optimization and validation are crucial for specific applications.
-
Instrumentation and Columns:
-
HPLC system with a UV detector (or PDA detector).
-
A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
A gradient elution is recommended to separate the parent compound from potential degradation products. A starting point could be a linear gradient from 30% B to 95% B over 20 minutes.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Column temperature: 30°C.
-
Detection wavelength: Scan for optimal wavelength using a PDA detector; based on available data, 214 nm and 290 nm are absorbance maxima for a similar compound.
-
Injection volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 50 µg/mL).
-
-
Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to be considered stability-indicating. Specificity is demonstrated by showing that the peak for this compound is free from any interference from degradation products, impurities, or excipients.
-
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the stability-indicating analytical method.
-
Preparation of Stock Solution:
-
Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose the solid this compound to 70°C in an oven for 48 hours.
-
Photolytic Degradation: Expose the this compound solution (in a quartz cuvette) to a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using the validated stability-indicating HPLC method.
-
Analyze an unstressed control sample for comparison.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify and quantify the degradation products.
-
Ensure that the main peak is spectrally pure using a PDA detector.
-
Aim for 5-20% degradation of the active pharmaceutical ingredient.
-
Mandatory Visualizations
Caption: A logical workflow for assessing the stability of this compound.
Caption: Simplified signaling cascade upon this compound binding to the CB1 receptor.
References
Preventing degradation of Adb-bica in analytical standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of ADB-BICA analytical standards.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound analytical standards?
A1: To ensure the longevity and integrity of your this compound analytical standard, it is crucial to store it in a cool, dry, and dark environment.[1][2] For long-term storage, a temperature of -20°C is recommended, which can maintain stability for five years or more.[3][4] For shorter-term storage, refrigeration at 2°C to 8°C is a suitable alternative.[2] The compound is sensitive to heat, light, and moisture, so it is essential to store it in an airtight, light-blocking container.
Q2: What are the visible signs of this compound degradation?
A2: Visual inspection of your analytical standard can provide initial clues about its stability. Signs of degradation may include a change in color, clumping of the powder, or a noticeable change in odor or texture. If you observe any of these changes, it is advisable to verify the purity of the standard before use.
Q3: What is the primary degradation pathway for this compound?
A3: The primary chemical degradation pathway for this compound under analytical conditions is amide hydrolysis. This reaction involves the cleavage of the amide bond, leading to the formation of two primary degradation products: 1-benzyl-1H-indole-3-carboxylic acid and 2-amino-3,3-dimethylbutanamide (tert-leucinamide). The amide bond in this compound has been noted for its chemical instability, and hydrolysis can occur even without enzymatic activity.
Q4: How does the choice of solvent affect the stability of this compound in solution?
A4: this compound is soluble in organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and acetone. While these solvents are necessary for preparing stock solutions and analytical samples, prolonged storage in solution, especially at room temperature, can accelerate degradation. It is recommended to prepare fresh solutions for each experiment whenever possible. If storage of solutions is necessary, they should be kept at low temperatures (e.g., -20°C) in tightly sealed vials to minimize solvent evaporation and exposure to moisture.
Q5: Can pH influence the degradation of this compound in my experiments?
A5: Yes, pH can significantly impact the stability of this compound. The amide linkage is susceptible to hydrolysis under both acidic and basic conditions. Alkaline conditions, in particular, have been shown to accelerate the hydrolysis of similar synthetic cannabinoids. Therefore, it is crucial to control the pH of your analytical mobile phases and sample matrices to minimize degradation during analysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in chromatogram | Degradation of this compound | 1. Confirm the identity of the unexpected peaks by mass spectrometry. Look for masses corresponding to the amide hydrolysis products. 2. Review your sample preparation and storage procedures. Ensure that standards are stored under recommended conditions and that solutions are freshly prepared. 3. Check the pH of your mobile phase and sample diluent. |
| Decreased peak area of this compound over time | Degradation of the analytical standard | 1. Re-evaluate the storage conditions of your primary standard. 2. Prepare a fresh stock solution from a new vial of the standard if possible. 3. Perform a quick stability check by analyzing a freshly prepared standard and one that has been stored in solution. |
| Poor reproducibility of results | Inconsistent degradation between samples | 1. Standardize your sample preparation workflow to ensure consistent timing and temperature for all samples. 2. Use an autosampler with temperature control if available to maintain consistent sample temperature during the analytical run. 3. Ensure that the pH of all samples and standards is consistent. |
| Loss of this compound in biological matrices | Enzymatic or chemical degradation in the matrix | 1. For biological samples, store them frozen (-20°C or below) until analysis to minimize enzymatic activity. 2. Consider the use of enzyme inhibitors if enzymatic degradation is suspected. 3. Validate your extraction method to ensure efficient recovery of this compound from the matrix. |
Data Presentation
The following tables present hypothetical quantitative data to illustrate the stability of this compound under various conditions. This data is for illustrative purposes and is based on general principles of chemical kinetics for similar compounds. Actual stability may vary.
Table 1: Hypothetical Stability of this compound in Different Solvents at Room Temperature (25°C) over 7 Days
| Solvent | Day 0 (% Purity) | Day 1 (% Purity) | Day 3 (% Purity) | Day 7 (% Purity) |
| Methanol | 100.0 | 98.5 | 95.2 | 90.1 |
| Acetonitrile | 100.0 | 99.2 | 97.8 | 94.5 |
| DMSO | 100.0 | 99.5 | 98.5 | 96.8 |
Table 2: Hypothetical Stability of this compound in Acetonitrile at Different Temperatures over 30 Days
| Temperature | Day 0 (% Purity) | Day 7 (% Purity) | Day 14 (% Purity) | Day 30 (% Purity) |
| 25°C (Room Temp) | 100.0 | 94.5 | 89.3 | 80.2 |
| 4°C (Refrigerated) | 100.0 | 98.8 | 97.5 | 95.1 |
| -20°C (Frozen) | 100.0 | 99.8 | 99.6 | 99.2 |
Table 3: Hypothetical Effect of pH on this compound Stability in an Aqueous/Organic Solution at Room Temperature (25°C) over 24 Hours
| pH | 0 Hours (% Purity) | 6 Hours (% Purity) | 12 Hours (% Purity) | 24 Hours (% Purity) |
| 3.0 (Acidic) | 100.0 | 97.2 | 94.5 | 89.8 |
| 7.0 (Neutral) | 100.0 | 99.5 | 99.0 | 98.1 |
| 9.0 (Alkaline) | 100.0 | 95.1 | 90.3 | 82.4 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M hydrochloric acid. Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M sodium hydroxide before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M sodium hydroxide. Incubate the solution at 60°C for a specified period. Neutralize the solution with 0.1 M hydrochloric acid before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with a solution of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period, protected from light.
-
Thermal Degradation: Transfer an aliquot of the stock solution to a vial and evaporate the solvent under a gentle stream of nitrogen. Place the vial containing the solid standard in an oven at a controlled temperature (e.g., 80°C) for a specified period. Reconstitute the residue in the mobile phase before analysis.
-
Photolytic Degradation: Expose a solution of this compound in a quartz cuvette to a light source that provides both UV and visible light (e.g., a photostability chamber) for a specified duration. Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze the stressed samples and a non-stressed control sample using a validated stability-indicating LC-MS/MS method.
Protocol 2: LC-MS/MS Method for the Analysis of this compound and its Amide Hydrolysis Degradation Products
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from its more polar degradation products. For example:
-
0-1 min: 30% B
-
1-8 min: 30% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 30% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
This compound: Monitor the transition of the parent ion to specific product ions.
-
1-benzyl-1H-indole-3-carboxylic acid: Monitor the transition of the parent ion to specific product ions.
-
2-amino-3,3-dimethylbutanamide: Monitor the transition of the parent ion to specific product ions.
-
Visualizations
Caption: Amide hydrolysis is the primary degradation pathway for this compound.
Caption: A logical workflow for troubleshooting unexpected peaks in your analysis.
Caption: A streamlined workflow for conducting a stability study on this compound.
References
- 1. uniklinik-freiburg.de [uniklinik-freiburg.de]
- 2. Stability Study of Mixed Neutral and Acidic Cannabinoid Standards [restek.com]
- 3. Identification of ADB-5'Br-BINACA in plant material and analytical characterization using GC-MS, LC-QTOF-MS, NMR and ATR-FTIR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
ADB-BICA Metabolite Identification: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the metabolite identification of ADB-BICA.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are seeing poor sensitivity for this compound and its potential metabolites in our LC-HR-MS/MS analysis. What are some common causes and solutions?
A1: Low sensitivity can stem from several factors throughout the experimental workflow. Here are some key areas to investigate:
-
Sample Preparation:
-
Inefficient Extraction: Ensure your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol is optimized for synthetic cannabinoids. Recovery can be poor if the solvent polarity or pH is not ideal. Consider a thorough method validation with spiked samples.
-
Matrix Effects: Biological matrices like urine or plasma can cause ion suppression or enhancement. Diluting the sample, using a more effective clean-up method, or employing matrix-matched calibrators can mitigate these effects.
-
-
Chromatography:
-
Suboptimal Gradient: An inadequate chromatographic gradient may lead to poor peak shape and co-elution with interfering compounds. Re-evaluate your mobile phase composition and gradient slope to ensure proper separation.
-
Column Choice: Ensure the analytical column is appropriate for the analysis of synthetic cannabinoids. A C18 column is often a good starting point, but other phases may provide better selectivity.
-
-
Mass Spectrometry:
-
Incorrect Precursor Ion: Verify the accurate mass of the protonated molecule ([M+H]⁺) for this compound and its predicted metabolites.
-
Insufficient Fragmentation: Optimize collision energy to ensure the generation of characteristic product ions for confident identification.
-
Q2: We are observing unexpected peaks in our chromatograms that are not related to the parent drug or its expected metabolites. How can we identify these?
A2: The presence of unexpected peaks is a common challenge. Here's a systematic approach to their identification:
-
Blank Analysis: Always analyze a blank sample (matrix without the analyte) to identify peaks originating from the sample matrix, solvents, or instrument contamination.
-
Isotopic Pattern Analysis: Examine the isotopic pattern of the unknown peak. This can provide clues about the elemental composition of the molecule.
-
High-Resolution Mass Spectrometry Data: Utilize the high-resolution mass data to generate a putative elemental formula for the unknown peak. Mass errors should ideally be below 5 ppm.
-
Database Search: Search the generated formula against chemical databases to identify potential contaminants or previously unreported metabolites.
-
Consider Adducts: The unexpected peaks could be adducts of your target analytes with sodium ([M+Na]⁺), potassium ([M+K]⁺), or other ions from the mobile phase or matrix.
Q3: How can we differentiate between isomeric metabolites of this compound?
A3: Distinguishing between isomers, such as those resulting from hydroxylation at different positions on the molecule, requires careful chromatographic and mass spectrometric analysis.
-
Chromatographic Separation: The primary strategy is to achieve baseline separation of the isomers. This may require optimizing the analytical column, mobile phase, and gradient conditions. Longer columns with smaller particle sizes can improve resolution.
-
Tandem Mass Spectrometry (MS/MS): Even if isomers co-elute, they may produce different product ion spectra upon fragmentation. A detailed comparison of the MS/MS spectra can reveal subtle differences that allow for their differentiation. However, for some positional isomers, the fragmentation patterns can be very similar.
-
Reference Standards: The most definitive way to identify isomeric metabolites is to compare their retention times and MS/MS spectra with those of certified reference standards.
Q4: What are the primary metabolic pathways for this compound, and which metabolites should we target for identification?
A4: Based on in vitro studies with human liver microsomes, the primary metabolic pathways for this compound include:
-
N-dealkylation: Removal of the benzyl group.
-
Hydroxylation: Addition of a hydroxyl group, often on the indole ring or the alkyl chain.
-
Amide Hydrolysis: Cleavage of the amide bond.
-
Dehydrogenation: Removal of hydrogen atoms.
It is recommended to target the N-dealkylation and hydroxylation metabolites as they are often found to be predominant.[1]
Quantitative Data Summary
The following table summarizes the key mass spectrometric data for this compound and its observed metabolites from in vitro studies.
| Compound | Formula | Calculated m/z ([M+H]⁺) | Biotransformation |
| This compound | C₂₂H₂₅N₃O₂ | 364.2025 | Parent Drug |
| Metabolite 1 | C₁₅H₁₉N₃O₂ | 286.1556 | N-dealkylation |
| Metabolite 2 | C₂₂H₂₅N₃O₃ | 380.1974 | Hydroxylation |
| Metabolite 3 | C₁₅H₁₈N₂O₃ | 287.1396 | Amide hydrolysis |
| Metabolite 4 | C₂₂H₂₃N₃O₂ | 362.1868 | Dehydrogenation |
| Metabolite 5 | C₁₅H₁₇N₃O₃ | 300.1348 | N-dealkylation + Hydroxylation |
| Metabolite 6 | C₁₅H₁₆N₂O₂ | 269.1290 | Amide hydrolysis + Dehydrogenation |
Note: The m/z values are calculated for the protonated molecules. In experimental settings, mass measurement errors of less than 2.0 ppm have been reported for this compound and its metabolites.[1]
Experimental Protocols
In Vitro Metabolism of this compound using Human Liver Microsomes
This protocol is adapted from studies on the in vitro metabolism of synthetic cannabinoids.[1]
1. Materials:
-
This compound
-
Pooled human liver microsomes (pHLM)
-
Phosphate buffer (100 mmol/L, pH 7.4)
-
NADPH regenerating system (containing NADP⁺, glucose-6-phosphate (G-6-P), and glucose-6-phosphate dehydrogenase (G-6-PDH))
-
Magnesium chloride (MgCl₂)
-
Methanol
-
Acetonitrile (ice-cold)
2. Incubation Procedure:
-
Prepare a stock solution of this compound in methanol.
-
In a microcentrifuge tube, combine the phosphate buffer, NADPH regenerating system, and MgCl₂.
-
Add the this compound stock solution to the mixture. The final concentration of the substrate will need to be optimized.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the pooled human liver microsomes.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.
-
Vortex the sample and then centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for LC-HR-MS/MS analysis.
3. Control Experiments:
-
Negative Control 1 (No Microsomes): Prepare an incubation mixture without pHLM to check for chemical degradation of this compound.
-
Negative Control 2 (No NADPH): Prepare an incubation mixture without the NADPH regenerating system to confirm that the metabolism is enzyme-dependent.
Visualizations
Caption: In Vitro Metabolism Experimental Workflow for this compound.
References
Technical Support Center: Minimizing Ion Suppression for Adb-bica in Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the mass spectrometric analysis of Adb-bica.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of this compound?
A1: Ion suppression is a phenomenon in mass spectrometry where the signal intensity of the target analyte, in this case, this compound, is reduced due to the presence of co-eluting matrix components from the sample (e.g., plasma, urine).[1][2] These interfering substances compete with this compound for ionization in the mass spectrometer's ion source, leading to a decreased number of this compound ions reaching the detector. This can result in poor sensitivity, inaccurate quantification, and reduced method robustness.
Q2: What are the primary causes of ion suppression in this compound analysis?
A2: The primary causes of ion suppression in the analysis of this compound from biological matrices are endogenous components such as phospholipids, salts, and proteins.[1][3] These components can co-elute with this compound from the liquid chromatography (LC) column and interfere with the ionization process. The choice of sample preparation method significantly impacts the extent of ion suppression. For instance, simple protein precipitation may not effectively remove phospholipids, which are a major contributor to ion suppression.[3]
Q3: How can I detect and assess the magnitude of ion suppression in my this compound assay?
A3: A common method to assess ion suppression is the post-extraction addition technique. This involves comparing the response of this compound in a neat solution (pure solvent) to its response when spiked into a blank matrix extract that has undergone the sample preparation process. A lower response in the matrix extract indicates the presence of ion suppression. The matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Troubleshooting Guides
Issue 1: Poor sensitivity and inconsistent results for this compound quantification.
This issue is often a direct consequence of significant and variable ion suppression. The following troubleshooting steps can help mitigate this problem.
Troubleshooting Workflow for Ion Suppression
Caption: A logical workflow for troubleshooting and mitigating ion suppression in this compound analysis.
1. Optimize Sample Preparation:
The goal of sample preparation is to remove as many matrix interferences as possible while efficiently recovering this compound. The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT): This is the simplest method but often the least effective at removing phospholipids, a major source of ion suppression. It is a good starting point for cleaner matrices or when high throughput is essential.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning this compound into an immiscible organic solvent, leaving many polar interferences in the aqueous phase.
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing a broad range of interferences, providing the cleanest extracts and the least ion suppression.
Comparison of Sample Preparation Techniques for this compound Analysis
| Sample Preparation Technique | Typical Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 105 | 60 - 85 | Fast, simple, inexpensive | High ion suppression, less clean extract |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | 80 - 95 | Cleaner than PPT, good for moderately polar analytes | More labor-intensive, can be difficult to automate, potential for emulsions |
| Solid-Phase Extraction (SPE) | 80 - 110 | 90 - 110 | Cleanest extract, least ion suppression, high recovery, can be automated | More expensive, requires method development |
Note: The values in this table are representative for synthetic cannabinoids and may vary depending on the specific experimental conditions and the biological matrix.
2. Enhance Chromatographic Separation:
If ion suppression persists after optimizing sample preparation, improving the chromatographic separation can help resolve this compound from co-eluting interferences.
-
Gradient Optimization: Adjust the mobile phase gradient to increase the separation between this compound and the region of ion suppression.
-
Column Chemistry: Consider a different column chemistry (e.g., a biphenyl or pentafluorophenyl (PFP) phase) that may offer different selectivity for this compound and the interfering matrix components.
-
Column Dimensions: Using a longer column or a column with a smaller particle size can increase chromatographic efficiency and improve resolution.
3. Employ a Stable Isotope-Labeled Internal Standard (SIL-IS):
The use of a stable isotope-labeled internal standard for this compound (e.g., this compound-d5) is the most effective way to compensate for ion suppression. Since the SIL-IS has nearly identical physicochemical properties to this compound, it will co-elute and experience the same degree of ion suppression. This allows for accurate quantification based on the ratio of the analyte to the internal standard.
Workflow for SIL-IS Implementation
Caption: A simplified workflow for implementing a stable isotope-labeled internal standard in this compound analysis.
4. Modify Mass Spectrometry Parameters:
While less impactful than sample preparation and chromatography, adjusting MS parameters can sometimes help.
-
Ionization Source: If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), which can be less susceptible to ion suppression for certain compounds.
-
Source Parameters: Optimize parameters such as gas flows, temperatures, and voltages to enhance the ionization of this compound relative to interfering compounds.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol is a general guideline and should be optimized for your specific application.
Materials:
-
SPE cartridges (e.g., mixed-mode cation exchange)
-
Human plasma samples
-
This compound standard and stable isotope-labeled internal standard (this compound-d5)
-
Methanol, Acetonitrile (LC-MS grade)
-
Formic acid
-
Deionized water
-
Centrifuge
-
Evaporator
Procedure:
-
Sample Pre-treatment: To 500 µL of plasma, add 50 µL of this compound-d5 internal standard solution and 500 µL of 4% phosphoric acid. Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 40% methanol in water.
-
Elution: Elute this compound and the internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Human Urine
Materials:
-
Human urine samples
-
This compound standard and this compound-d5 internal standard
-
Methyl tert-butyl ether (MTBE)
-
Buffer (e.g., pH 7 phosphate buffer)
-
Centrifuge
-
Evaporator
Procedure:
-
Sample Pre-treatment: To 1 mL of urine, add 50 µL of this compound-d5 internal standard solution and 1 mL of buffer. Vortex to mix.
-
Extraction: Add 3 mL of MTBE, vortex for 2 minutes, and then centrifuge at 4000 rpm for 10 minutes.
-
Phase Separation: Transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Typical LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transition (this compound) | Precursor Ion -> Product Ion |
| MRM Transition (this compound-d5) | Precursor Ion+5 -> Product Ion |
| Collision Energy | Optimized for this compound |
Note: Specific MRM transitions and collision energies must be optimized for your instrument.
References
- 1. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 2. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
Adb-bica synthesis yield optimization techniques
Technical Support Center: ADB-BICA Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of this compound.
Troubleshooting Guide
Low or no product yield is a common issue in multi-step organic syntheses. The following table outlines potential causes and solutions for problems encountered during the synthesis of this compound, particularly focusing on the critical amide coupling step.
| Problem | Potential Cause | Suggested Solution |
| Low to No Product Formation | Inactive coupling agents (EDC, HOBt). | Use fresh EDC and HOBt. EDC is sensitive to moisture and should be stored in a desiccator. |
| Incorrect pH for the coupling reaction. | The reaction should be maintained at a slightly basic pH (7-9) to ensure the amine is deprotonated and thus nucleophilic. The addition of a non-nucleophilic base like DIPEA is crucial. | |
| Steric hindrance at the reaction site. | If the standard EDC/HOBt coupling fails, consider using a more potent coupling agent designed for sterically hindered substrates, such as HATU or HBTU. | |
| Presence of Unreacted Starting Materials | Insufficient equivalents of one reactant. | Use a slight excess (1.1-1.2 equivalents) of the amine component (L-tert-leucinamide) to ensure the complete consumption of the carboxylic acid. |
| Incomplete reaction. | Increase the reaction time and monitor the progress by TLC or LC-MS until the starting material is consumed. Gentle heating may be applied, but with caution to avoid side reactions. | |
| Formation of Significant Impurities | Side reaction of the activated carboxylic acid. | The addition of HOBt helps to form a more stable HOBt-ester, which is less prone to side reactions compared to the O-acylisourea intermediate formed with EDC alone. |
| Epimerization of the chiral center. | To minimize racemization of the L-tert-leucinamide, keep the reaction temperature low (e.g., starting at 0 °C) and use a racemization-suppressing additive like HOBt. | |
| Difficult Product Purification | Contamination with EDC byproducts. | The urea byproduct formed from EDC is often soluble in acidic water. An aqueous wash with dilute HCl during the workup can help remove it. |
| Similar polarity of product and starting materials. | Optimize the mobile phase for column chromatography. A gradient elution might be necessary to achieve good separation. Recrystallization from a suitable solvent like isopropanol can also be an effective purification method.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the role of HOBt in the EDC coupling reaction for this compound synthesis?
A1: HOBt (1-Hydroxybenzotriazole) is a crucial additive in the EDC-mediated amide coupling for several reasons. The carboxylic acid (1-Pentylindole-3-carboxylic Acid) reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate can rearrange to form an inactive N-acylurea byproduct, which terminates the reaction. HOBt traps the O-acylisourea by reacting with it to form an activated HOBt-ester. This ester is more stable than the O-acylisourea, preventing the formation of the N-acylurea byproduct. Furthermore, the HOBt-ester is less susceptible to racemization at the chiral center of the amino acid derivative (L-tert-leucinamide).
Q2: My L-tert-leucinamide is a hydrochloride salt. Do I need to perform a separate step to neutralize it before the coupling reaction?
A2: It is not strictly necessary to perform a separate neutralization step. You can neutralize the hydrochloride salt in situ by adding at least one extra equivalent of a non-nucleophilic tertiary amine base, such as Diisopropylethylamine (DIPEA), to the reaction mixture. This will generate the free amine required for the coupling reaction.
Q3: How can I effectively monitor the progress of the this compound synthesis?
A3: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials (1-Pentylindole-3-carboxylic Acid and L-tert-leucinamide) and the formation of the this compound product. This allows you to determine the optimal reaction time and prevent the formation of degradation products from unnecessarily long reaction times.
Q4: I am observing a significant amount of an unknown byproduct in my final product. What could it be?
A4: Without analytical data, it is difficult to pinpoint the exact structure of the byproduct. However, in indole chemistry, side reactions can occur. For instance, the indole ring itself can undergo reactions under certain conditions. In the context of the amide coupling step, a common byproduct is the N-acylurea, formed from the rearrangement of the O-acylisourea intermediate when HOBt is not used or is not effective. Ensure all reagents are pure and the reaction is performed under optimal conditions to minimize byproduct formation.
Experimental Protocols
Synthesis of 1-Pentylindole-3-carboxylic Acid
The synthesis of the carboxylic acid precursor for this compound involves a three-step process starting from indole.
Step 1: N-Alkylation and Acylation of Indole
-
A cooled (0 °C) suspension of NaH (60% dispersion in mineral oil) in DMF is treated with a solution of indole in DMF.
-
The mixture is warmed to room temperature and stirred for 10 minutes.
-
After cooling back to 0 °C, 1-bromopentane is added slowly. The mixture is then warmed to room temperature and stirred for 1 hour.
-
The solution is cooled again to 0 °C and treated with trifluoroacetic anhydride. After warming to room temperature and stirring for 1 hour, the mixture is poured onto ice-water.
-
The resulting precipitate, crude 1-pentyl-3-trifluoroacetylindole, is filtered and dried. This crude product is used in the next step without further purification.
Step 2: Hydrolysis to 1-Pentylindole-3-carboxylic Acid
-
To a refluxing solution of KOH in methanol, a solution of the crude 1-pentyl-3-trifluoroacetylindole in toluene is added portionwise.
-
The mixture is heated at reflux for 2 hours and then cooled to room temperature.
-
Water is added, and the layers are separated. The organic layer is extracted with 1M aqueous NaOH.
-
The combined aqueous phases are acidified to pH 1 with 10M aqueous HCl and extracted with diethyl ether.
-
The combined organic phases are dried over MgSO4, and the solvent is removed under reduced pressure.
-
The crude solid is recrystallized from isopropanol to yield 1-pentylindole-3-carboxylic acid.
Final Amide Coupling to Synthesize this compound
This final step involves the coupling of 1-Pentylindole-3-carboxylic Acid with L-tert-leucinamide.[1]
-
A solution of 1-Pentylindole-3-carboxylic Acid in DMF is treated with EDC, HOBt, DIPEA, and L-tert-leucinamide.
-
The mixture is stirred for 24 hours at room temperature.
-
The reaction mixture is partitioned between water and ethyl acetate. The layers are separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic phases are dried over MgSO4, and the solvent is evaporated under reduced pressure.
-
The crude this compound is purified by recrystallization to obtain a white solid with a reported yield of 75%.[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
Technical Support Center: Best Practices for ADC Quantification in Complex Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the bioanalysis of antibody-drug conjugates (ADCs) in complex biological matrices. Find troubleshooting tips, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and reproducible quantification of ADCs.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical platforms for ADC quantification, and how do I choose the right one?
A1: The two primary platforms for ADC pharmacokinetic (PK) analysis are Ligand-Binding Assays (LBA), such as ELISA, and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[][2][3] A hybrid approach combining both is often beneficial.[4]
-
Ligand-Binding Assays (LBA): LBAs are the "gold standard" for macromolecule bioanalysis due to their high sensitivity and throughput.[5] They are commonly used to measure total antibody and conjugated antibody. However, developing specific reagents can be time-consuming, and LBAs may not provide information on the drug-to-antibody ratio (DAR).
-
LC-MS/MS: This platform offers high specificity and is the preferred method for quantifying free payloads and their metabolites. Hybrid immuno-capture LC-MS/MS assays can also be used for total and conjugated antibody analysis, offering the advantage of multiplexing and reduced reliance on specific reagents.
-
Choosing a Platform: The choice depends on the specific needs of your study. For large clinical studies, LBA may be more cost-effective for total and conjugated antibody analysis. For early-stage development, or when specific reagents are unavailable, LC-MS/MS provides a faster and more versatile option.
Q2: What are the critical analytes to measure for a comprehensive ADC PK profile?
A2: To obtain a complete understanding of an ADC's behavior in vivo, it is essential to measure several key analytes:
-
Total Antibody: The concentration of all antibody species, both conjugated and unconjugated. This is crucial for understanding the overall disposition of the antibody component.
-
Conjugated Antibody (or ADC): The concentration of antibody molecules that are conjugated to at least one payload molecule. This represents the active form of the ADC.
-
Conjugated Payload: The concentration of the payload that is still attached to the antibody. This provides insight into the stability of the ADC in circulation.
-
Free Payload: The concentration of the payload that has been released from the antibody. This is a critical parameter for assessing off-target toxicity.
Q3: What causes variability in Drug-to-Antibody Ratio (DAR) measurements in vivo?
A3: The DAR of an ADC is not static in a biological system and can change over time due to several factors, including:
-
Deconjugation: The payload can be cleaved from the antibody in systemic circulation, leading to a decrease in the average DAR.
-
Biotransformation: The ADC can undergo metabolic changes that affect the linker or the payload itself.
-
Clearance Phenomena: Different DAR species may have different clearance rates, leading to a shift in the overall DAR profile over time.
Accurate characterization of DAR is crucial as ADCs with different DARs can have distinct PK and toxicological profiles.
Troubleshooting Guides
ELISA/LBA Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background | 1. Insufficient washing.2. Non-specific binding of antibodies.3. Substrate solution instability. | 1. Increase the number of wash steps and ensure complete removal of wash buffer.2. Use an appropriate blocking buffer and optimize antibody concentrations.3. Prepare fresh substrate solution and protect it from light. |
| Weak or No Signal | 1. Inactive reagents (antibodies, enzyme conjugate, substrate).2. Incorrect reagent concentrations.3. Insufficient incubation times. | 1. Check the storage conditions and expiration dates of all reagents. Test the activity of individual components.2. Verify all dilutions and titrate antibody concentrations.3. Ensure adherence to recommended incubation times and temperatures. |
| Poor Reproducibility | 1. Pipetting errors.2. Inconsistent incubation conditions (temperature, time).3. "Edge effects" in the microplate. | 1. Use calibrated pipettes and ensure consistent technique.2. Use a plate sealer and a temperature-controlled incubator.3. Avoid using the outer wells of the plate or ensure even temperature distribution. |
LC-MS/MS Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Sensitivity | 1. Ion suppression from matrix components.2. Inefficient sample extraction and clean-up.3. Suboptimal mass spectrometry parameters. | 1. Optimize chromatographic separation to elute the analyte away from interfering matrix components. Use a stable isotope-labeled internal standard.2. Evaluate different extraction techniques (e.g., protein precipitation, solid-phase extraction).3. Optimize source conditions (e.g., temperature, gas flows) and analyte-specific parameters (e.g., collision energy). |
| Poor Peak Shape | 1. Incompatible mobile phase.2. Column degradation.3. Sample overload. | 1. Ensure the mobile phase pH is appropriate for the analyte's pKa. Adjust organic solvent composition.2. Use a guard column and ensure proper sample clean-up. Replace the column if necessary.3. Dilute the sample or inject a smaller volume. |
| Inconsistent Results | 1. Instability of the ADC or payload in the matrix or during sample processing.2. Inconsistent enzymatic digestion (for total antibody or conjugated payload assays).3. Variability in immuno-capture efficiency. | 1. Perform stability assessments at each stage of the process.2. Optimize digestion conditions (enzyme-to-protein ratio, incubation time, temperature).3. Ensure consistent bead/resin handling and incubation times. Use a saturating amount of capture reagent. |
Experimental Protocols
Protocol 1: Total Antibody Quantification by Immuno-Capture LC-MS/MS
This protocol describes a "bottom-up" approach for quantifying the total antibody concentration of an ADC in plasma.
1. Immuno-capture:
- An anti-human IgG antibody or a specific anti-idiotypic antibody is used to capture the ADC from the plasma sample. This step isolates the ADC from interfering matrix proteins.
2. Elution and Denaturation:
- The captured ADC is eluted from the capture antibody, often using a low pH buffer.
- The eluted ADC is then denatured, reduced, and alkylated to linearize the protein and prepare it for enzymatic digestion.
3. Enzymatic Digestion:
- An enzyme, typically trypsin, is added to digest the antibody into smaller peptides.
4. LC-MS/MS Analysis:
- A stable isotope-labeled internal standard peptide is added to the sample.
- The digest is injected onto an LC-MS/MS system.
- A specific "signature" peptide from the antibody is monitored and quantified against the internal standard.
Protocol 2: Conjugated Payload Quantification with a Cleavable Linker
This protocol is for ADCs with linkers that can be cleaved enzymatically (e.g., a valine-citrulline linker).
1. Immuno-capture:
- The ADC is captured from the plasma sample using an appropriate capture reagent as described in Protocol 1.
2. Enzymatic Cleavage:
- The captured ADC is incubated with a specific enzyme, such as cathepsin B, to cleave the linker and release the payload.
3. Extraction:
- The released payload is extracted from the aqueous buffer, typically using protein precipitation or liquid-liquid extraction.
4. LC-MS/MS Analysis:
- The extracted payload is analyzed by LC-MS/MS, using a stable isotope-labeled version of the payload as an internal standard.
Data Presentation
Table 1: Comparison of Bioanalytical Platforms for ADC Quantification
| Analyte | Primary Platform | Alternative/Complementary Platform | Key Considerations |
| Total Antibody | LBA (ELISA) | Immuno-capture LC-MS/MS | LBA offers high throughput; LC-MS/MS is advantageous when specific reagents are unavailable. |
| Conjugated Antibody (ADC) | LBA (ELISA) | Immuno-capture LC-MS/MS | LBA may be biased by DAR; LC-MS/MS can provide more specific quantification. |
| Conjugated Payload | Immuno-capture LC-MS/MS | - | Requires a method to release the payload from the antibody (e.g., enzymatic cleavage). |
| Free Payload | LC-MS/MS | LBA (less common) | High sensitivity is often required due to low circulating concentrations. |
Visualizations
Caption: General workflow for the quantification of different ADC analytes in a plasma sample.
Caption: Troubleshooting logic for common issues encountered in ELISA/LBA for ADC analysis.
References
- 2. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADC Analysis – Frequently Asked Questions - KCAS Bio [kcasbio.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: ADB-BICA Immunoassay
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting cross-reactivity issues associated with ADB-BICA immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is immunoassay screening used?
A: this compound (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzyl-1H-indole-3-carboxamide) is a synthetic cannabinoid.[1][2] Immunoassays are often used as a preliminary screening method for this compound and its metabolites in biological samples due to their high throughput and cost-effectiveness.[3][4]
Q2: What is immunoassay cross-reactivity?
A: Immunoassay cross-reactivity occurs when the antibodies in the assay bind to compounds other than the target analyte. This happens when the cross-reacting substance has a chemical structure similar to the target compound, leading to a false-positive or skewed quantitative result.[5]
Q3: Which compounds are known to cross-react with synthetic cannabinoid immunoassays?
A: Cross-reactivity is highly dependent on the specific antibodies used in the immunoassay kit. Generally, synthetic cannabinoids with structures similar to the target analyte will exhibit some level of cross-reactivity. For example, analogues of this compound, such as other synthetic cannabinoids with an indole or indazole core and a valine-derived head group, are potential cross-reactants. It is crucial to consult the manufacturer's package insert for a list of known cross-reacting compounds.
Q4: Can this compound immunoassays detect all synthetic cannabinoids?
A: No. Due to the vast structural diversity of synthetic cannabinoids, an immunoassay designed for this compound will likely not detect all other synthetic cannabinoids, especially those from different chemical classes. The constant emergence of new synthetic cannabinoids makes it challenging for immunoassays to remain comprehensive.
Q5: How are positive immunoassay results for this compound confirmed?
A: All presumptive positive results from an immunoassay should be confirmed by a more specific and sensitive method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). LC-MS/MS can definitively identify and quantify specific compounds, thereby eliminating the uncertainty of cross-reactivity and preventing false-positive reporting.
Troubleshooting Guides
Issue 1: Unexpected Positive Result for this compound
An unexpected positive result in an this compound immunoassay can be a significant finding. This guide provides a systematic approach to investigate the result.
Caption: Troubleshooting workflow for an unexpected positive this compound result.
Issue 2: Unexpected Negative Result for this compound
An unexpected negative result can occur even when this compound use is suspected.
Possible Causes and Solutions:
-
Low Concentration of Analyte: The concentration of this compound or its metabolites in the sample may be below the detection limit of the assay.
-
Solution: Re-test with a more sensitive method like LC-MS/MS.
-
-
Analyte Not Recognized by the Assay: The specific synthetic cannabinoid present may not cross-react with the immunoassay's antibodies. The rapid evolution of synthetic cannabinoid structures means that newer analogues may not be detected by existing assays.
-
Solution: If suspicion of synthetic cannabinoid use is high, utilize a broad-spectrum LC-MS/MS screen that covers a wider range of compounds.
-
-
Matrix Effects: The sample matrix (e.g., urine, blood) may contain substances that interfere with the antibody-antigen binding, leading to a false negative.
-
Solution: Review the sample for any unusual properties. A different sample preparation method or dilution may be necessary. Confirmatory testing with LC-MS/MS is recommended.
-
-
Improper Sample Handling: Degradation of the target analyte due to improper storage or handling can lead to false-negative results.
-
Solution: Review sample collection, storage, and handling procedures to ensure they meet the requirements for synthetic cannabinoid stability.
-
Cross-Reactivity Data
The following table summarizes the cross-reactivity of a commercial synthetic cannabinoid immunoassay with ADBICA and its metabolites. It is important to note that the specific isomer of "ADBICA" (indole vs. indazole) is not specified in the source document. The data is presented as the concentration of the compound that produces a result equivalent to the assay calibrator and the calculated percent cross-reactivity.
| Compound | Concentration (ng/mL) for Calibrator Equivalence | Percent Cross-Reactivity (%) |
| ADBICA | 20 | 50 |
| ADBICA N-Pentanoic Acid | 15 | 67 |
| ADBICA N-(4-hydroxypentyl) | 15 | 67 |
| ADBICA N-(5-hydroxypentyl) | 15 | 67 |
| AB-FUBINACA | 10 | 100 |
| ADB-FUBINACA | 10 | 100 |
| ADB-PINACA N-(4-hydroxypentyl) | 8 | 125 |
| ADB-PINACA N-(5-hydroxypentyl) | 6 | 167 |
-
Data sourced from a Specialty Diagnostix product insert for a Synthetic Cannabinoid-3 Assay.
Experimental Protocols
Protocol 1: Immunoassay Cross-Reactivity Validation
This protocol provides a general framework for determining the cross-reactivity of other compounds with an in-use this compound immunoassay.
-
Prepare a Standard Curve: Prepare a standard curve for the this compound assay according to the manufacturer's instructions.
-
Prepare Test Compound Solutions: Prepare a series of dilutions of the potentially cross-reacting compound in a certified drug-free matrix (e.g., urine, blood).
-
Assay the Test Compounds: Analyze the dilutions of the test compound using the this compound immunoassay.
-
Determine the 50% Inhibition Concentration (IC50): Calculate the concentration of the test compound that causes a 50% reduction in the assay signal.
-
Calculate Percent Cross-Reactivity: Use the following formula to calculate the percent cross-reactivity: % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
Protocol 2: LC-MS/MS Confirmation of this compound and its Metabolites in Urine
This protocol outlines a general procedure for the confirmation and quantification of this compound and its metabolites using LC-MS/MS.
Caption: General workflow for LC-MS/MS confirmation of this compound.
1. Sample Preparation: Solid Phase Extraction (SPE)
-
Enzymatic Hydrolysis: To a 1 mL urine sample, add an internal standard and a buffer solution (e.g., acetate buffer, pH 5). Add β-glucuronidase to hydrolyze conjugated metabolites. Incubate at an elevated temperature (e.g., 60°C) for 1-2 hours.
-
SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Styre Screen® HLD) with methanol followed by deionized water.
-
Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a series of solutions to remove matrix interferences. A typical wash sequence might include deionized water followed by a low-concentration organic solvent wash (e.g., 25% methanol in acetate buffer).
-
Elution: Elute the analytes of interest from the SPE cartridge using an appropriate organic solvent, such as ethyl acetate or methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Parameters
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for the separation of synthetic cannabinoids.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is typically employed.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is common.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. At least two MRM transitions (a quantifier and a qualifier) should be monitored for each analyte and internal standard to ensure accurate identification.
-
MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for this compound and its metabolites (e.g., hydroxylated and carboxylated metabolites). As a starting point, fragmentation of the parent compound can be predicted to involve cleavage of the amide bond and fragmentation of the side chains. For this compound, potential precursor ions would be the protonated molecule [M+H]+. Product ions would result from characteristic losses. Researchers should determine the optimal transitions experimentally using reference standards. A study on the metabolism of this compound and related compounds identified major biotransformations including N-dealkylation and hydroxylation, which are key targets for analysis.
-
References
- 1. aegislabs.com [aegislabs.com]
- 2. forensicrti.org [forensicrti.org]
- 3. Cross-Reactivity in Urine of 53 Cannabinoid Analogs and Metabolites Using a Carboxylic Acid Enzyme-Linked Immunosorbent Assay (ELISA) and Homogenous Enzyme Immunoassay (HEIA) Kit and Immunalysis Synthetic Cannabinoid HEIA Kits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
Technical Support Center: Enhancing Adb-bica Detection Methods
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of Adb-bica detection methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for detecting this compound?
A1: The primary methods for detecting this compound and other synthetic cannabinoids are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and immunoassays (like ELISA). LC-MS/MS is considered the gold standard for confirmation and quantification due to its high sensitivity and specificity.[1] Immunoassays are often used for initial screening purposes.
Q2: How can I improve the sensitivity of my this compound LC-MS/MS analysis?
A2: To enhance sensitivity in LC-MS/MS analysis, consider the following:
-
Sample Preparation: Optimize solid-phase extraction (SPE) to effectively concentrate the analyte and remove matrix interferences.
-
Hydrolysis: For urine samples, enzymatic hydrolysis with β-glucuronidase can cleave glucuronide conjugates of this compound metabolites, increasing their detectability.
-
Instrumentation: Utilize a high-resolution mass spectrometer and optimize ionization source parameters.
-
Metabolite Targeting: Target the most abundant and specific metabolites of this compound, as the parent compound is often rapidly metabolized and present at low concentrations in biological samples.[1][2]
Q3: Are there specific metabolites of this compound that I should target for detection?
A3: Yes, targeting metabolites is crucial for reliable detection. For this compound and similar synthetic cannabinoids, common metabolic pathways include hydroxylation and N-dealkylation.[3] For the related compound ADB-BUTINACA, dihydrodiol and monohydroxylated metabolites are recommended as target analytes in blood and other tissues, while their free and glucuronidated forms are suitable for urine analysis.[4]
Q4: What are the common challenges in developing an immunoassay for this compound?
A4: Developing a sensitive and specific immunoassay for this compound presents several challenges:
-
Cross-reactivity: The structural similarity among different synthetic cannabinoids can lead to cross-reactivity, resulting in false positives.
-
Antibody Development: Generating antibodies with high affinity and specificity to the unique structural features of this compound is critical.
-
Metabolite Recognition: The assay should ideally detect the major metabolites of this compound, as the parent drug may be absent or at very low concentrations.
Troubleshooting Guides
LC-MS/MS Detection
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Signal | Inefficient extraction or hydrolysis. Ion suppression from matrix components. Incorrect MS/MS transition parameters. | Optimize SPE protocol (sorbent type, wash and elution solvents). Ensure optimal pH and temperature for enzymatic hydrolysis. Evaluate and minimize matrix effects by modifying chromatography or sample cleanup. Confirm and optimize MRM transitions using a pure standard. |
| High Background Noise | Contaminated solvents, reagents, or glassware. Matrix interferences. | Use high-purity LC-MS grade solvents and reagents. Thoroughly clean all glassware. Implement a more rigorous sample clean-up procedure. |
| Poor Peak Shape | Inappropriate column chemistry or mobile phase. Column overload. Extra-column volume. | Select a column with suitable stationary phase (e.g., C18) and optimize the mobile phase gradient. Reduce the injection volume or sample concentration. Minimize the length and diameter of tubing between the injector, column, and mass spectrometer. |
| Inconsistent Retention Times | Fluctuations in column temperature. Changes in mobile phase composition. Column degradation. | Use a column oven to maintain a stable temperature. Prepare fresh mobile phase daily and ensure proper mixing. Replace the column if performance degrades. |
Immunoassay (ELISA) Detection
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Weak or No Signal | Inactive reagents (antibody, enzyme conjugate, or substrate). Insufficient incubation times or incorrect temperature. Incorrect wavelength reading. | Check the expiration dates and storage conditions of all reagents. Optimize incubation times and ensure the assay is performed at the recommended temperature. Verify the plate reader settings. |
| High Background | Non-specific binding of antibodies. Insufficient washing. Contaminated reagents or plate. | Increase the concentration of the blocking agent or try a different blocking buffer. Increase the number of wash steps and ensure complete removal of wash buffer. Use fresh, high-quality reagents and plates. |
| High Variability between Replicates | Pipetting errors. Inconsistent washing. Edge effects. | Calibrate pipettes regularly and ensure proper pipetting technique. Use an automated plate washer for consistent washing. Avoid using the outer wells of the plate or ensure even temperature distribution during incubation. |
| False Positives | Cross-reactivity with other structurally related synthetic cannabinoids or their metabolites. | Confirm all positive results with a more specific method like LC-MS/MS. If developing an assay, screen antibodies for cross-reactivity against a panel of related compounds. |
Data Presentation
Table 1: Quantitative Performance Data for Synthetic Cannabinoid Detection Methods
| Analyte/Metabolite | Method | Matrix | LLOQ (ng/mL) | LOD (ng/mL) | Reference |
| 11 Synthetic Cannabinoids (including ADB-FUBINACA) | LC-MS/MS | Rat Urine | 0.01 - 0.1 | - | |
| ADB-BUTINACA | UPLC-MS/MS | Rat Plasma | 1.0 | 0.3 | |
| 19 Synthetic Cannabinoids | LC-MS/MS | Urine | 2.5 (fortified) | - | |
| JWH-018 N-(5-hydroxypentyl) metabolite | ELISA | Urine | 5 µg/L (cutoff) | - | |
| 29 Synthetic Cannabinoids and metabolites | UPLC-MS/MS | Human Hair | 1 - 10 pg/mg | 0.5 - 5 pg/mg |
Experimental Protocols
1. Sample Preparation for LC-MS/MS Analysis of this compound Metabolites in Urine
This protocol is a general guideline and may require optimization.
-
Hydrolysis: To 1 mL of urine, add an internal standard and β-glucuronidase enzyme in an appropriate buffer (e.g., acetate buffer, pH 5). Incubate at 60°C for 1-3 hours.
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode or polymeric sorbent) with methanol followed by deionized water.
-
Load the hydrolyzed sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analytes with an appropriate elution solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
2. General Workflow for a Competitive ELISA for this compound
This is a hypothetical workflow for a competitive ELISA.
-
Coating: Coat a 96-well microplate with a capture antibody specific for this compound. Incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Competition: Add standards, controls, and samples to the wells, followed by the addition of a known amount of enzyme-conjugated this compound. Incubate for 1-2 hours at room temperature. During this step, the this compound in the sample competes with the enzyme-conjugated this compound for binding to the capture antibody.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the enzyme substrate to each well. Incubate in the dark for a specified time to allow for color development.
-
Stopping the Reaction: Add a stop solution to each well.
-
Detection: Read the absorbance at the appropriate wavelength using a microplate reader. The signal intensity will be inversely proportional to the concentration of this compound in the sample.
Visualizations
Caption: this compound signaling through CB1 and CB2 receptors.
Caption: LC-MS/MS sample preparation workflow for this compound.
Caption: Troubleshooting logic for low sensitivity in this compound detection.
References
- 1. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of ADB-BUTINACA Metabolites in Human Urine, Blood, Kidney and Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of ADB-BICA and ADB-BINACA: Receptor Binding and Potency
For researchers and professionals in the fields of pharmacology, toxicology, and drug development, a precise understanding of the interaction between novel synthetic cannabinoids and cannabinoid receptors is of paramount importance. This guide provides a detailed comparison of the receptor binding affinity and functional potency of two such compounds: ADB-BICA and ADB-BINACA.
Executive Summary
This guide synthesizes available experimental data to compare the pharmacological profiles of this compound and ADB-BINACA at the human cannabinoid receptors CB1 and CB2. While robust quantitative data exists for ADB-BINACA, characterising it as a potent agonist, similar data for this compound is conspicuously absent from the current scientific literature. In vivo studies suggest that this compound has significantly weaker cannabimimetic effects compared to ADB-BINACA.[1][2]
Data Presentation: Receptor Binding Affinity and Potency
The following table summarizes the in vitro binding affinities (Kᵢ) and functional potencies (EC₅₀) of this compound and ADB-BINACA for the human CB1 and CB2 receptors. The Kᵢ value represents the inhibition constant, indicating the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay; a lower Kᵢ value signifies a higher binding affinity. The EC₅₀ value is the concentration of a drug that gives a half-maximal response, indicating its potency.
| Compound | Receptor | Binding Affinity (Kᵢ) (nM) | Potency (EC₅₀) (nM) |
| This compound | CB1 | Data Not Available | Data Not Available |
| CB2 | Data Not Available | Data Not Available | |
| ADB-BINACA | CB1 | 0.33[3] | 6.36[1][4], 14.7 |
| CB2 | ~0.91 (analog ADB-BUTINACA) | Data Not Available |
Note: The Kᵢ value for ADB-BINACA at the CB2 receptor is inferred from its close structural analog, ADB-BUTINACA. While in vivo studies consistently demonstrate that this compound elicits weak or no cannabinoid-like effects compared to ADB-BINACA, specific quantitative binding and potency data for this compound are not available in the reviewed scientific literature.
Experimental Protocols
The data presented in this guide are derived from established in vitro experimental protocols, primarily competitive radioligand binding assays and functional assays such as the β-arrestin recruitment assay.
Competitive Radioligand Binding Assay
This assay is employed to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Experimental Workflow:
Detailed Protocol:
-
Membrane Preparation: Cell membranes from a cell line stably expressing the human CB1 or CB2 receptor (e.g., HEK293 or CHO cells) are prepared. This involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction containing the receptors.
-
Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5% bovine serum albumin (BSA), at a pH of 7.4.
-
Competition Assay: A fixed concentration of a high-affinity radiolabeled cannabinoid receptor ligand (e.g., [³H]CP55,940) is incubated with the receptor-containing membranes.
-
Increasing concentrations of the unlabeled test compound (this compound or ADB-BINACA) are added to the incubation mixture.
-
The reaction is incubated to allow for competitive binding to reach equilibrium.
-
Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
β-Arrestin Recruitment Assay
This functional assay measures the potency (EC₅₀) of a compound to activate the receptor and trigger a downstream signaling event, specifically the recruitment of β-arrestin 2 to the receptor.
Detailed Protocol:
-
Cell Culture: A cell line (e.g., CHO-K1) is engineered to co-express the human CB1 or CB2 receptor fused to a fragment of an enzyme (e.g., β-galactosidase) and β-arrestin 2 fused to the complementary fragment of the enzyme.
-
Assay Plate Preparation: The engineered cells are plated in a multi-well format (e.g., 384-well plate).
-
Compound Addition: The test compound (this compound or ADB-BINACA) is added to the wells at various concentrations.
-
Incubation: The plate is incubated to allow for receptor activation and subsequent recruitment of β-arrestin 2.
-
Signal Detection: Upon β-arrestin 2 recruitment to the activated receptor, the two enzyme fragments come into close proximity, forming a functional enzyme. A substrate is then added that is converted by the active enzyme into a chemiluminescent product.
-
Data Analysis: The chemiluminescent signal is measured using a plate reader. Dose-response curves are generated by plotting the signal intensity against the compound concentration, and the EC₅₀ value is determined using non-linear regression.
Signaling Pathways
Upon binding to cannabinoid receptors, agonists like ADB-BINACA can initiate multiple intracellular signaling cascades. The two primary pathways are the G-protein dependent pathway, which leads to the classical effects of cannabinoids, and the β-arrestin pathway, which is involved in receptor desensitization and can also initiate its own signaling cascades.
References
- 1. Differential cannabinoid‐like effects and pharmacokinetics of ADB‐BICA, ADB‐BINACA, ADB‐4en‐PINACA and MDMB‐4en‐PINACA in mice: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ADB-BINACA - Wikipedia [en.wikipedia.org]
- 4. Synthesis and in Vitro Cannabinoid Receptor 1 Activity of Recently Detected Synthetic Cannabinoids 4F-MDMB-BICA, 5F-MPP-PICA, MMB-4en-PICA, CUMYL-CBMICA, ADB-BINACA, APP-BINACA, 4F-MDMB-BINACA, MDMB-4en-PINACA, A-CHMINACA, 5F-AB-P7AICA, 5F-MDMB-P7AICA, and 5F-AP7AICA - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Adb-bica and JWH-018: A Guide for Researchers
This guide provides a detailed comparative analysis of the synthetic cannabinoid receptor agonists Adb-bica and JWH-018, intended for researchers, scientists, and drug development professionals. The information presented is based on available experimental data to facilitate an objective understanding of their respective pharmacological profiles.
Executive Summary
JWH-018 is a well-characterized, potent full agonist of the cannabinoid receptors CB1 and CB2, exhibiting significant psychoactive and physiological effects. In stark contrast, available in vivo data for this compound suggests a lack of cannabimimetic activity at comparable doses. This guide synthesizes the current understanding of these two compounds, presenting their effects on cannabinoid receptors, observed in vivo outcomes, and metabolic pathways. While quantitative pharmacological data for this compound is limited in the scientific literature, the comparative analysis highlights the significant differences in their activity profiles.
Data Presentation: Quantitative Analysis
The following tables summarize the available quantitative data for JWH-018 and related synthetic cannabinoids. Due to the limited availability of published quantitative data for this compound's receptor binding and functional activity, it is not included in this table.
Table 1: Cannabinoid Receptor Binding Affinity (Ki) and Efficacy (EC50) of JWH-018 and Other Synthetic Cannabinoids
| Compound | Receptor | Binding Affinity (Ki) (nM) | Functional Activity (EC50) (nM) | Emax (%) |
| JWH-018 | CB1 | 9.00 ± 5.00[1] | 21.4[1] | 100[1] |
| CB2 | 2.94 ± 2.65[1] | - | - | |
| ADB-BINACA | CB1 | - | 6.36[1] | 290 |
| MDMB-4en-PINACA | CB1 | 0.28 | 2.33 | 299 |
| ADB-4en-PINACA | CB1 | 0.17 | 3.43 | 261 |
Note: Emax values are relative to JWH-018.
In Vivo Effects: A Stark Contrast
Preclinical studies in animal models reveal significant differences in the in vivo effects of this compound and JWH-018.
JWH-018:
-
Induces a classic cannabinoid tetrad of effects in mice: hypolocomotion, catalepsy, analgesia, and hypothermia.
-
Can elicit convulsions at higher doses, an effect mediated by CB1 receptor agonism.
-
Demonstrates potent psychoactive effects, consistent with its high affinity and efficacy at CB1 receptors.
This compound:
-
In a comparative study, this compound administered intraperitoneally to mice at doses of 0.02, 0.1, and 0.5 mg/kg did not produce any significant effects on locomotor activity, body temperature, or nociception. This is in stark contrast to other synthetic cannabinoids, including JWH-018, which induce profound effects at similar dose ranges.
Experimental Protocols
Cannabinoid Receptor Binding Assay (Competitive Radioligand Binding)
This protocol is a generalized procedure for determining the binding affinity of a compound to cannabinoid receptors.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [3H]CP-55,940).
-
Test compound (this compound or JWH-018).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration, and varying concentrations of the test compound.
-
Equilibration: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
In Vivo Cannabinoid Tetrad Assay in Mice
This protocol outlines a standard procedure for assessing the cannabimimetic effects of a compound in mice.
Animals:
-
Male C57BL/6 mice are commonly used.
Procedure:
-
Acclimation: Acclimate the mice to the testing room and equipment before the experiment.
-
Drug Administration: Administer the test compound (this compound or JWH-018) or vehicle via a specified route (e.g., intraperitoneal injection).
-
Assessment of Effects: At predetermined time points after administration, assess the following:
-
Locomotor Activity: Measure spontaneous activity in an open-field arena.
-
Catalepsy: Measure the time the mouse remains immobile on an elevated bar (bar test).
-
Analgesia: Measure the latency to a response from a thermal stimulus (e.g., hot plate or tail-flick test).
-
Body Temperature: Measure rectal temperature using a digital thermometer.
-
-
Data Analysis: Compare the effects of the test compound to the vehicle control group to determine if it produces statistically significant cannabimimetic effects.
Mandatory Visualization
Caption: Agonist binding to the CB1 receptor activates Gi/o proteins, leading to the inhibition of adenylyl cyclase and modulation of ion channels and MAPK signaling.
Caption: Workflow for assessing the cannabimimetic effects of a compound in mice, known as the cannabinoid tetrad.
Conclusion
The comparative analysis of this compound and JWH-018 reveals a significant disparity in their pharmacological activity. JWH-018 is a well-established and potent synthetic cannabinoid with pronounced in vivo effects mediated by its high affinity and efficacy at cannabinoid receptors. In contrast, the available evidence for this compound points towards a lack of significant cannabimimetic activity in vivo at the doses tested. This lack of effect could be attributed to several factors, including lower receptor affinity or efficacy, rapid metabolism to inactive compounds, or different pharmacokinetic properties. Further in vitro studies are necessary to fully elucidate the pharmacological profile of this compound and to understand the structural determinants of its apparent inactivity compared to other synthetic cannabinoids. This guide underscores the importance of comprehensive pharmacological evaluation for novel psychoactive substances to accurately assess their potential effects and risks.
References
A Comparative Guide to the Validation of Analytical Methods for ADB-BICA Detection in Urine
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel psychoactive substances (NPS), such as the synthetic cannabinoid ADB-BICA, presents a significant challenge for forensic and clinical toxicology laboratories. The rapid identification and accurate quantification of these compounds in biological matrices are crucial for law enforcement, public health surveillance, and the development of effective countermeasures. This guide provides a comparative overview of validated analytical methods for the detection of this compound in urine, focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassay techniques.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method for this compound detection depends on various factors, including the required sensitivity and specificity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of LC-MS/MS, GC-MS, and Immunoassay methods for the analysis of this compound and its analogs in urine.
| Parameter | LC-MS/MS | GC-MS | Immunoassay |
| Limit of Detection (LOD) | 0.01 - 0.5 ng/mL | ~1 ng/mL (estimated for related compounds) | Generally high; poor detection for this compound |
| Limit of Quantification (LOQ) | 0.03 - 1.0 ng/mL | ~2.5 ng/mL (estimated for related compounds) | Not applicable due to lack of cross-reactivity |
| Accuracy (% Recovery) | 77.4 - 101%[1] | 80 - 110% (typical) | Not applicable |
| Precision (%RSD) | < 15% | < 15% (typical) | Not applicable |
| Specificity | High | High | Low to negligible for this compound |
| Throughput | Moderate to High | Moderate | High |
| Cost per Sample | High | Moderate | Low |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative experimental protocols for the detection of this compound in urine using LC-MS/MS and a general protocol for GC-MS analysis of synthetic cannabinoids.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is based on a validated method for the simultaneous determination of 5F-ADBICA and 5F-NPB-22 in urine[1]. Given the structural similarity, this method can be adapted for this compound.
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
To 1 mL of urine, add 1 mL of pH 6 phosphate buffer and internal standards.
-
Vortex the mixture.
-
Condition a polymeric SPE cartridge (e.g., Styre Screen® HLD) with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the sample onto the SPE cartridge at a flow rate of 1-2 mL/minute.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20:80 (v/v) acetonitrile:water containing 1% formic acid.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 3 mL of ethyl acetate.
-
Evaporate the eluate to dryness at < 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
2. LC-MS/MS Analysis:
-
LC System: UHPLC system.
-
Column: A C18 reversed-phase column (e.g., Selectra® C18, 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 8 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and its metabolites.
Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation (Liquid-Liquid Extraction - LLE and Derivatization):
-
To 1 mL of urine, add internal standards and a buffer (e.g., phosphate buffer, pH 6.8).
-
Perform enzymatic hydrolysis with β-glucuronidase at 37°C for 2 hours to cleave glucuronide conjugates.
-
Adjust the pH to ~9-10 with a suitable base.
-
Extract the analytes with an organic solvent (e.g., a mixture of hexane and ethyl acetate).
-
Separate the organic layer and evaporate it to dryness.
-
Reconstitute the residue in a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS).
-
Heat the mixture at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.
2. GC-MS Analysis:
-
GC System: Gas chromatograph with a capillary column.
-
Column: A low-bleed capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Temperature Program: A temperature gradient starting at ~150°C and ramping up to ~300°C.
-
MS System: Single quadrupole or tandem mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound and its metabolites.
Immunoassay
Commercially available immunoassay kits for synthetic cannabinoids are generally designed to detect earlier generations of these compounds, such as JWH-018. Studies have consistently shown a lack of cross-reactivity with newer synthetic cannabinoids, including those with an indazole core like this compound. Therefore, immunoassays are not a reliable method for the detection of this compound in urine and are likely to produce false-negative results.
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the validation of an analytical method for this compound detection in urine.
Caption: Workflow for this compound detection and validation in urine.
Conclusion
The analysis of this compound in urine is most reliably achieved using mass spectrometry-based methods. LC-MS/MS offers the highest sensitivity and specificity, making it the gold standard for confirmation and quantification. While GC-MS can also be a viable option, it often requires a derivatization step, which can add complexity to the workflow. Immunoassays, in their current state, are not suitable for the detection of this compound due to a significant lack of cross-reactivity. For researchers and professionals in drug development and toxicology, the choice of method will be guided by the specific requirements of their application, balancing the need for sensitivity and specificity with considerations of cost and sample throughput. The detailed protocols and comparative data presented in this guide provide a foundation for the implementation and validation of robust analytical methods for this compound detection.
References
Cross-Validation of ADB-BICA Quantification Methods: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of novel psychoactive substances is paramount. This guide provides a comparative overview of two primary analytical methods for the quantification of ADB-BICA, a synthetic cannabinoid: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). This document outlines the performance characteristics of a validated LC-MS/MS method and presents a general framework for an ELISA, alongside detailed experimental protocols and visual workflows to aid in methodological assessment.
Data Presentation: Performance Characteristics
The following table summarizes the quantitative performance data for a validated Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method applicable to the analysis of synthetic cannabinoids like this compound in biological matrices. Due to a lack of commercially available ELISA kits specifically for this compound, performance data for a specific ELISA are not available. However, typical performance characteristics for ELISA-based screening of synthetic cannabinoids are included for a conceptual comparison.
| Parameter | LC-MS/MS | ELISA (Typical) |
| **Linearity (R²) ** | >0.999 | Not Applicable (Qualitative/Semi-quantitative) |
| Limit of Detection (LOD) | 0.5 - 5 pg/mg | Dependent on antibody specificity and cross-reactivity |
| Lower Limit of Quantification (LLOQ) | 1 - 10 pg/mg | Dependent on assay calibration |
| Accuracy (% Recovery) | 95.4 - 107.4% | Varies significantly based on cross-reactivity |
| Precision (%RSD) | Intra-day: 0.7 - 10.6%Inter-day: 1.7 - 12.2% | Intra-day: <10%Inter-day: <15% |
| Specificity | High (based on mass-to-charge ratio) | Moderate to High (potential for cross-reactivity) |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is based on a validated method for the simultaneous identification of 29 synthetic cannabinoids and their metabolites in human hair.
1. Sample Preparation (Hair Matrix)
-
Weigh 20 mg of hair into a 2 mL tube.
-
Add 1 mL of methanol and incubate at 40°C for 1 hour.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a nitrogen stream at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. UPLC-MS/MS System
-
Chromatographic System: Waters Acquity UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 µm).
-
Mobile Phase A: 20 mmol/L ammonium acetate, 0.1% formic acid, and 5% acetonitrile in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A suitable gradient program to separate the analyte of interest.
-
Mass Spectrometer: A tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ion transitions for this compound.
3. Validation Parameters
-
Linearity: Assessed by analyzing a series of calibration standards over the desired concentration range.
-
Accuracy and Precision: Determined by analyzing quality control samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).
-
LOD and LLOQ: Established based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LLOQ).
-
Matrix Effect: Evaluated by comparing the response of the analyte in a post-extraction spiked sample to that of a neat standard solution.
-
Extraction Recovery: Calculated by comparing the analyte response in a pre-extraction spiked sample to that in a post-extraction spiked sample.
Enzyme-Linked Immunosorbent Assay (ELISA) - General Protocol
This outlines a general competitive ELISA protocol that could be adapted for this compound, assuming the availability of a specific antibody.
1. Reagent Preparation
-
Coating Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Wash Buffer: PBS with 0.05% Tween 20 (PBST).
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.
-
Primary Antibody: this compound specific monoclonal or polyclonal antibody.
-
Enzyme-Conjugated Secondary Antibody: e.g., Horseradish Peroxidase (HRP)-conjugated anti-species IgG.
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) or other suitable chromogenic substrate.
-
Stop Solution: 2N H₂SO₄.
2. Assay Procedure
-
Coating: Coat a 96-well microplate with an this compound-protein conjugate in coating buffer and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Add standards, controls, and unknown samples, followed immediately by the primary antibody. Incubate for 1-2 hours at room temperature. During this step, free this compound in the sample will compete with the coated this compound for antibody binding.
-
Washing: Repeat the washing step.
-
Detection: Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Signal Development: Add the substrate solution and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add the stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB). The signal intensity will be inversely proportional to the amount of this compound in the sample.
Mandatory Visualizations
This compound Signaling Pathway
This compound acts as an agonist at the cannabinoid receptor 1 (CB1R), a G-protein coupled receptor. Its binding initiates a signaling cascade that leads to the psychoactive effects associated with synthetic cannabinoids.
ADB-BICA's Potency in the Landscape of Indole-3-Carboxamide Synthetic Cannabinoids: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potency of ADB-BICA, an indole-3-carboxamide synthetic cannabinoid, relative to other compounds within the same chemical class and the structurally related indazole-3-carboxamides. This objective comparison is supported by available in vitro and in vivo experimental data to inform research and drug development efforts.
In Vitro Potency Comparison
| Compound | Class | CB1 EC50 (nM) | CB2 EC50 (nM) | Reference |
| ADBICA (ADB-PICA) | Indole-3-carboxamide | 0.69 | 1.8 | |
| ADB-BINACA | Indazole-3-carboxamide | 14.7 | - | [1] |
| MDMB-4en-PINACA | Indazole-3-carboxamide | 2.33 | - | [2][3] |
| ADB-4en-PINACA | Indazole-3-carboxamide | 3.43 | - | [2] |
| JWH-018 | Naphthoylindole | 21.4 | - |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time. A lower EC50 value indicates a higher potency.
In Vivo Potency Comparison
A direct comparative study in mice provides in vivo evidence for the relative potency of this compound. This study evaluated the effects of this compound and three indazole-3-carboxamide synthetic cannabinoids (ADB-BINACA, ADB-4en-PINACA, and MDMB-4en-PINACA) on locomotor activity, body temperature, and nociception.
The results demonstrated that this compound was the least potent among the tested compounds. Specifically, at doses of 0.02, 0.1, and 0.5 mg/kg, this compound did not induce significant changes in locomotor activity or body temperature, nor did it produce analgesic effects. In contrast, the other three synthetic cannabinoids exhibited dose-dependent hypolocomotive and hypothermic effects, with MDMB-4en-PINACA being the most potent.
Experimental Methodologies
The data presented in this guide are derived from established experimental protocols designed to assess the potency of synthetic cannabinoids.
In Vitro Assays
1. Cannabinoid Receptor (CB1/CB2) Activation Assay (β-Arrestin Recruitment): This assay measures the ability of a compound to activate the CB1 or CB2 receptor, leading to the recruitment of the protein β-arrestin 2.
-
Cell Line: CHO-K1 cells stably co-expressing the human CB1 or CB2 receptor and a β-arrestin 2-enzyme fragment complementation system.
-
Principle: Upon ligand binding and receptor activation, β-arrestin 2 is recruited to the receptor. This brings the two enzyme fragments into close proximity, leading to the formation of a functional enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
-
Procedure:
-
Cells are plated in 96-well plates and incubated.
-
The test compound is added at various concentrations.
-
After an incubation period, the detection reagents are added.
-
The chemiluminescent signal is measured using a luminometer.
-
-
Data Analysis: The data is normalized to the response of a reference agonist (e.g., JWH-018). EC50 values are calculated from the concentration-response curves.
In Vivo Assays
1. Assessment of Locomotor Activity in Mice: This experiment evaluates the effect of a compound on the spontaneous movement of mice.
-
Apparatus: An open-field arena equipped with infrared beams to automatically track movement.
-
Procedure:
-
Mice are habituated to the testing room.
-
The test compound or vehicle is administered (e.g., intraperitoneally).
-
Mice are placed individually into the open-field arena.
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set duration.
-
-
Data Analysis: The data for the compound-treated group is compared to the vehicle-treated control group.
2. Measurement of Body Temperature in Mice: This experiment assesses the hypothermic effects of a compound.
-
Apparatus: A rectal thermometer.
-
Procedure:
-
Baseline rectal temperature is measured before drug administration.
-
The test compound or vehicle is administered.
-
Rectal temperature is measured at specific time points after administration.
-
-
Data Analysis: The change in body temperature from baseline is calculated and compared between the compound-treated and vehicle-treated groups.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling pathway of cannabinoid receptors and a typical experimental workflow for assessing the in vivo effects of synthetic cannabinoids.
References
- 1. ADB-BINACA - Wikipedia [en.wikipedia.org]
- 2. Differential cannabinoid‐like effects and pharmacokinetics of ADB‐BICA, ADB‐BINACA, ADB‐4en‐PINACA and MDMB‐4en‐PINACA in mice: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in Vitro Cannabinoid Receptor 1 Activity of Recently Detected Synthetic Cannabinoids 4F-MDMB-BICA, 5F-MPP-PICA, MMB-4en-PICA, CUMYL-CBMICA, ADB-BINACA, APP-BINACA, 4F-MDMB-BINACA, MDMB-4en-PINACA, A-CHMINACA, 5F-AB-P7AICA, 5F-MDMB-P7AICA, and 5F-AP7AICA - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance characteristics of different LC columns for Adb-bica analysis
For researchers, scientists, and drug development professionals engaged in the analysis of synthetic cannabinoids, particularly Adb-bica, the choice of a liquid chromatography (LC) column is critical for achieving accurate and reliable results. This guide provides a comparative overview of the performance characteristics of three commonly employed LC column chemistries: C18, Phenyl-Hexyl, and Biphenyl.
The selection of an appropriate LC column is paramount in developing robust analytical methods for synthetic cannabinoids like this compound. The chemical properties of the stationary phase dictate the retention and selectivity of the separation, directly impacting key performance metrics such as resolution, peak shape, and sensitivity. While C18 columns are a workhorse in reversed-phase chromatography, alternative phases like Phenyl-Hexyl and Biphenyl can offer significant advantages for the analysis of aromatic and polar compounds, a category that includes many synthetic cannabinoids.
Performance Characteristics of Different LC Columns
| Column Type | Stationary Phase Chemistry | Typical Retention of this compound | Peak Shape | Selectivity for Isomers/Analogs | Key Advantages |
| C18 | Octadecylsilane | Moderate to Strong | Generally Good | Good | Wide availability, well-characterized, robust performance for a broad range of compounds. |
| Phenyl-Hexyl | Phenyl-Hexyl bonded silica | Moderate | Often Improved (sharper peaks) | Different selectivity due to π-π interactions | Enhanced retention and selectivity for aromatic compounds, potential for better peak shape. |
| Biphenyl | Biphenyl bonded silica | Moderate to Strong | Good | Orthogonal selectivity to C18 | Unique selectivity for aromatic and polar compounds, can resolve compounds that co-elute on C18 phases. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and comparing analytical methods. Below are representative LC-MS/MS methods for the analysis of synthetic cannabinoids using C18, Phenyl-Hexyl, and Biphenyl columns.
Method 1: C18 Column
This method is adapted from a validated UPLC-MS/MS method for the analysis of 29 synthetic cannabinoids, including this compound, in human hair.[1]
-
Column: Waters Acquity UPLC HSS T3 (C18), 100 mm × 2.1 mm, 1.8 µm
-
Mobile Phase A: 20 mmol/L ammonium acetate and 0.1% formic acid in 95:5 water:acetonitrile
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration. A starting point could be 30% B, increasing to 95% B over 8 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
MS Detector: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
Method 2: Phenyl-Hexyl Column (General Method)
While a specific method for this compound on a Phenyl-Hexyl column was not found, the following protocol is a general starting point for the analysis of aromatic compounds.
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 100 mm × 2.1 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile or Methanol (Methanol can enhance π-π interactions)
-
Gradient: A suitable starting gradient would be from 40% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 2 µL
-
MS Detector: Triple Quadrupole or Q-TOF Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
Method 3: Biphenyl Column
This method is based on an application for the analysis of 10 major cannabinoids and can be adapted for synthetic cannabinoids like this compound.
-
Column: Phenomenex Kinetex® 2.6 µm Biphenyl, 100 mm × 2.1 mm
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water
-
Mobile Phase B: 5 mM Ammonium Formate + 0.1% Formic Acid in 95:5 Acetonitrile:Water
-
Gradient: A rapid gradient could be employed, for example, starting at 35% B and increasing to 95% B in 5 minutes.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
MS Detector: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
Experimental Workflow and Signaling Pathway
To provide a comprehensive understanding of the analysis and mechanism of action of this compound, the following diagrams illustrate the experimental workflow and a representative signaling pathway for synthetic cannabinoids.
References
Inter-Laboratory Comparison of ADB-BICA Analytical Results: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of ADB-BICA, a potent synthetic cannabinoid. The information presented is collated from various scientific studies to offer a comparative overview of method performance, aiding laboratories in selecting and validating appropriate analytical techniques.
Quantitative Data Summary
The performance of various analytical methods for the quantification of this compound and related synthetic cannabinoids reported in different studies is summarized below. It is important to note that a direct inter-laboratory comparison study for this compound has not been formally published. The data presented here is a compilation from individual studies to provide a comparative perspective.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy/Recovery | Precision (RSD/CV) | Reference |
| UPLC-MS/MS | Whole Blood | 0.01 - 0.12 ng/mL | 0.03 - 0.36 ng/mL | 77.4 - 97.3% (Extraction Recovery) | < 20% | [1] |
| UPLC-MS/MS | Whole Blood | - | 0.25 ng/mL | 89 - 118% | < 20% | [2][3] |
| GC-MS | Seized Materials | - | - | - | - | [4][5] |
Note: The performance characteristics can vary based on the specific instrumentation, sample preparation, and validation protocol used in each laboratory. The provided ranges are indicative of the capabilities of these analytical techniques.
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below.
1. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Whole Blood Analysis
-
Sample Preparation:
-
To 250 µL of whole blood, add an internal standard.
-
Perform protein precipitation by adding 1 mL of 0.1 M HCl and 1 mL of acetonitrile.
-
Vortex and centrifuge the mixture.
-
The supernatant is then subjected to solid-phase extraction (SPE) using a mixed-mode cation exchange (MCX) 96-well plate.
-
The wells are conditioned with methanol and water.
-
After loading the sample, the wells are washed with 0.1 M HCl, methanol, and 5% ammonium hydroxide.
-
The analyte is eluted, and the eluate is evaporated to dryness and reconstituted in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.0 mm × 100 mm, 3.0 µm) is typically used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of A) water with 0.1% formic acid and B) acetonitrile with 0.1% formic acid is common.
-
Flow Rate: A flow rate of around 0.4 mL/min is often employed.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Seized Materials
-
Sample Preparation:
-
A representative portion of the seized material (e.g., herbal mixture, powder) is accurately weighed.
-
The sample is extracted with a suitable organic solvent, such as methanol or a mixture of methanol and chloroform, often facilitated by sonication.
-
The extract is filtered or centrifuged to remove particulate matter.
-
An aliquot of the clear extract is then injected into the GC-MS system.
-
-
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), is commonly used.
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at a lower temperature and ramping up to a higher temperature.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection: Full scan mode is used for identification by comparing the acquired mass spectrum with reference libraries. Selected Ion Monitoring (SIM) can be used for quantification if higher sensitivity is required.
-
3. In Vitro Metabolism Study using Human Liver Microsomes
-
Incubation:
-
This compound is incubated with pooled human liver microsomes in a phosphate buffer (pH 7.4).
-
The reaction mixture contains an NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
The incubation is carried out at 37°C for a specific time period (e.g., 1 hour).
-
-
Sample Preparation:
-
The incubation is terminated by adding a cold organic solvent like acetonitrile to precipitate the proteins.
-
The mixture is centrifuged, and the supernatant is collected.
-
The supernatant is evaporated and reconstituted in a suitable solvent for analysis.
-
-
Analysis:
-
The metabolites are typically identified and characterized using high-resolution mass spectrometry, such as UPLC-HR-MS/MS. This allows for the accurate mass measurement of parent and fragment ions, facilitating the elucidation of metabolic pathways. The primary metabolites of this compound are formed through N-dealkylation and hydroxylation.
-
Visualizations
Experimental Workflow for Inter-Laboratory Comparison
Caption: A flowchart outlining the key stages of an inter-laboratory comparison for this compound analysis.
Signaling Pathway of Cannabinoid Receptor 1 (CB1)
Caption: A simplified diagram of the CB1 receptor signaling pathway activated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | UPLC-MS/MS method for Icariin and metabolites in whole blood of C57 mice: development, validation, and pharmacokinetics study [frontiersin.org]
- 4. Identification of ADB-5'Br-BINACA in plant material and analytical characterization using GC-MS, LC-QTOF-MS, NMR and ATR-FTIR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous analysis of synthetic cannabinoids in the materials seized during drug trafficking using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Adb-bica Immunoassay Results: A Comparative Guide to Confirmatory Methods
For researchers, scientists, and drug development professionals working with novel psychoactive substances (NPS), the accurate detection of synthetic cannabinoids such as Adb-bica is paramount. Immunoassays serve as a rapid and high-throughput screening tool, but their inherent potential for cross-reactivity necessitates validation with more specific confirmatory methods. This guide provides a comparative overview of this compound immunoassay validation, detailing the experimental protocols for the immunoassay and the gold-standard confirmatory techniques, namely Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation: Performance Characteristics of Immunoassays
The performance of an immunoassay is determined by its sensitivity, specificity, and cross-reactivity. While a commercially available immunoassay specifically for this compound is not widely documented, broader synthetic cannabinoid assays can exhibit cross-reactivity with this compound and its analogs. It is crucial to validate the performance of any immunoassay for its intended use.
Below is a table summarizing the performance of a representative broad-spectrum synthetic cannabinoid immunoassay, alongside data from a recently developed monoclonal antibody with specificity for this compound analogs. This illustrates the type of data that should be sought when validating an immunoassay for this compound.
| Parameter | Broad-Spectrum Synthetic Cannabinoid ELISA Kit (Example) | Novel Monoclonal Antibody-Based ELISA for ADB-BUTINACA [1] |
| Target Analytes | JWH-018 N-pentanoic acid, UR-144, AB-PINACA and other synthetic cannabinoids | Indole- and Indazole-type synthetic cannabinoids, including ADB-BUTINACA |
| Reported Sensitivity (LOD) | Target-dependent, typically in the range of 1-10 ng/mL | 0.11 ng/mL in urine; 0.024 ng/mg in hair[1] |
| Specificity | High for target analytes, but variable cross-reactivity with other synthetic cannabinoids | High specificity for the target chemical structures |
| Cross-Reactivity with this compound | Not explicitly stated, requires in-house validation | High, as ADB-BUTINACA is a close structural analog |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are the experimental protocols for an this compound immunoassay and the confirmatory LC-MS/MS and GC-MS methods.
This compound Immunoassay Protocol (Competitive ELISA - Example)
This protocol is a general representation of a competitive enzyme-linked immunosorbent assay (ELISA) for the detection of synthetic cannabinoids.
-
Sample Preparation: Urine or serum samples are typically diluted with the provided assay buffer.
-
Assay Procedure:
-
Add a specific volume of the prepared samples, calibrators, and controls to the wells of a microplate pre-coated with antibodies against a synthetic cannabinoid conjugate.
-
Add the enzyme-conjugated synthetic cannabinoid derivative to each well.
-
Incubate the plate, allowing the free analyte in the sample and the enzyme-conjugated analyte to compete for binding to the antibodies on the plate.
-
Wash the plate to remove unbound components.
-
Add a substrate solution that reacts with the enzyme to produce a color change.
-
Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.
-
-
Data Interpretation: The intensity of the color is inversely proportional to the concentration of the analyte in the sample. A standard curve is generated using the calibrators to quantify the results.
Confirmatory Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for confirmation due to its high sensitivity and specificity.
-
Sample Preparation (Urine):
-
Enzymatic hydrolysis of the urine sample to deconjugate metabolites.
-
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate and concentrate the analytes.
-
Evaporation of the solvent and reconstitution of the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous solution (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile with formic acid).
-
Flow Rate: Typically 0.3-0.6 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for this compound and its metabolites, ensuring high selectivity.
-
-
Confirmatory Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another robust technique for the confirmation of synthetic cannabinoids.
-
Sample Preparation (Urine/Blood):
-
Similar to LC-MS/MS, extraction (SPE or LLE) is performed to isolate the analytes.
-
Derivatization may be necessary to improve the volatility and thermal stability of the analytes.
-
-
GC-MS Analysis:
-
Chromatographic Separation:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to separate the compounds based on their boiling points.
-
-
Mass Spectrometry Detection:
-
Ionization: Electron ionization (EI).
-
Analysis Mode: Full scan mode to obtain the mass spectrum of the compound for library matching, or selected ion monitoring (SIM) for enhanced sensitivity.
-
-
Mandatory Visualizations
Cannabinoid Receptor Signaling Pathway
Synthetic cannabinoids like this compound are agonists of the cannabinoid receptors CB1 and CB2. The diagram below illustrates the general signaling pathway upon receptor activation.
Caption: General signaling pathway of synthetic cannabinoids like this compound.
Experimental Workflow for Immunoassay Validation
The following diagram outlines the logical workflow for validating an this compound immunoassay result.
Caption: Workflow for validating this compound immunoassay results.
References
A Comparative Toxicological Profile of ADB-BICA and AMB-FUBINACA: A Guide for Researchers
A critical evaluation of two synthetic cannabinoid receptor agonists (SCRAs) reveals significant differences in their toxicological profiles. While AMB-FUBINACA has been extensively linked to severe adverse health effects and fatalities, preliminary data suggests ADB-BICA may possess a less severe in vivo toxicity profile. This guide provides a comparative analysis of the available toxicological data for both compounds to inform researchers, scientists, and drug development professionals.
This publication aims to provide an objective comparison of the toxicological profiles of this compound and AMB-FUBINACA, two synthetic cannabinoid receptor agonists (SCRAs) that have been detected in the illicit drug market. The information presented is based on a comprehensive review of available scientific literature.
Introduction to this compound and AMB-FUBINACA
AMB-FUBINACA (also known as FUB-AMB) is a potent indazole-based SCRA that has been associated with numerous cases of severe intoxication and fatalities worldwide.[1][2][3] Its high affinity and efficacy at the cannabinoid receptors (CB1 and CB2) are thought to contribute to its significant toxicity.[1][3] In contrast, this compound, an indole-3-carboxamide, has been the subject of fewer toxicological studies. A recent comparative in vivo study suggests that this compound may elicit weaker cannabimimetic effects compared to other SCRAs.
Comparative Toxicological Data
The following tables summarize the available quantitative data on the toxicological profiles of this compound and AMB-FUBINACA.
Table 1: In Vivo Toxicological Effects
| Parameter | This compound | AMB-FUBINACA | Source |
| Hypolocomotion | No significant effect observed at doses of 0.02, 0.1, and 0.5 mg/kg in mice. | Induces significant hypolocomotive effects. | |
| Hypothermia | No significant effect observed at doses of 0.02, 0.1, and 0.5 mg/kg in mice. | Induces significant dose- and time-dependent hypothermia in mice. | |
| Analgesia | Not reported. | Exhibits analgesic properties. |
Table 2: In Vitro Toxicological Data
| Parameter | This compound | AMB-FUBINACA | Source |
| Cytotoxicity | Data not available in peer-reviewed literature. | Cytotoxic effects have been reported in various cell lines. | |
| Genotoxicity | Data not available in peer-reviewed literature. | Found to increase the frequency of sister chromatid exchanges in cultured human lymphocytes, suggesting genotoxic potential. |
Experimental Protocols
In Vivo Murine Model for Cannabinoid-like Effects
The in vivo data presented in Table 1 was primarily derived from a study by Zhou et al. (2024). The following is a summary of their methodology:
-
Subjects: Adult male C57BL/6 mice.
-
Drug Administration: this compound and other SCRAs were administered via intraperitoneal injections at doses of 0.02, 0.1, and 0.5 mg/kg.
-
Locomotor Activity: Assessed using an automated activity monitoring system.
-
Body Temperature: Measured using a rectal probe.
-
Data Analysis: Statistical analysis was performed to compare the effects of the different compounds to a vehicle control.
For detailed protocols, readers are encouraged to consult the original publication.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to the toxicology of these compounds.
Caption: Comparative signaling pathways of AMB-FUBINACA and this compound.
Caption: Experimental workflow for in vivo toxicological assessment.
Discussion and Conclusion
The available evidence strongly indicates a significant disparity in the toxicological profiles of AMB-FUBINACA and this compound. AMB-FUBINACA is a potent SCRA with a well-documented history of causing severe and life-threatening toxic effects. This is supported by both in vivo and in vitro studies demonstrating its significant physiological and cellular impacts.
In stark contrast, the limited data for this compound suggests a much weaker in vivo effect. The lack of significant hypolocomotive and hypothermic effects in mice at the tested doses is a noteworthy finding and points towards a potentially lower risk profile compared to AMB-FUBINACA. However, the absence of comprehensive in vitro toxicological data, particularly regarding cytotoxicity and genotoxicity, represents a significant knowledge gap.
Researchers should exercise caution when working with any novel psychoactive substance. The case of AMB-FUBINACA serves as a stark reminder of the potential dangers of potent SCRAs. While this compound currently appears to be less toxic in vivo, further research is imperative to fully characterize its toxicological profile. Future studies should prioritize in vitro cytotoxicity and genotoxicity assays, as well as a more extensive in vivo dose-range finding studies to confirm the initial observations. Understanding the structure-activity relationships that contribute to the differing toxicities of these compounds will be crucial for predicting the potential harm of newly emerging SCRAs.
References
- 1. Differential cannabinoid‐like effects and pharmacokinetics of ADB‐BICA, ADB‐BINACA, ADB‐4en‐PINACA and MDMB‐4en‐PINACA in mice: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential cannabinoid-like effects and pharmacokinetics of this compound, ADB-BINACA, ADB-4en-PINACA and MDMB-4en-PINACA in mice: A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of the synthetic cannabinoids 5C-AKB48, 5F-MDMB-PINACA, ADB-CHMINACA, MDMB-CHMICA and NM-2201 in A549 and TR146 cell lines | Semantic Scholar [semanticscholar.org]
Evaluating the Cross-Reactivity of Fentanyl Test Strips with ADB-BUTINACA
For Immediate Release
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive evaluation of the cross-reactivity profile of commercially available fentanyl test strips (FTS) with ADB-BUTINACA, a potent synthetic cannabinoid. As the illicit drug supply becomes increasingly complex and adulterated, understanding the potential for false-positive results with rapid testing technologies is critical for harm reduction, clinical toxicology, and forensic analysis. This document summarizes existing data on FTS cross-reactivity, presents a detailed experimental protocol for direct evaluation of ADB-BUTINACA, and visualizes key pathways and workflows to support further research in this area.
While direct experimental data on the cross-reactivity of fentanyl test strips with ADB-BUTINACA is not yet available in peer-reviewed literature, reports of false positives with other synthetic cannabinoids, such as FUB-AMB, highlight the potential for interaction. The structural differences between fentanyl, a synthetic opioid, and ADB-BUTINACA, a synthetic cannabinoid, make significant cross-reactivity unlikely at low concentrations. However, the high concentrations of novel psychoactive substances (NPS) often found in street drugs could potentially lead to off-target effects with immunoassay-based tests like FTS.
Comparative Cross-Reactivity Data
The following table summarizes the known cross-reactivity of fentanyl test strips with various substances, providing a baseline for understanding their specificity. It is important to note that the concentration at which a substance causes a false positive can vary significantly.
| Substance Class | Compound | Cross-Reactivity with Fentanyl Test Strips | Concentration for False Positive | Citation |
| Synthetic Opioids | Acetylfentanyl | Yes | High | [1][2] |
| para-Fluorofentanyl | Yes | High | [1] | |
| Carfentanil | Variable (potential for false negatives) | [1] | ||
| Stimulants | Methamphetamine | Yes | ≥ 1.5 mg/mL | [3] |
| MDMA (Ecstasy) | Yes | ≥ 2 mg/mL | ||
| Cutting Agents | Diphenhydramine | Yes | ≥ 1 mg/mL | |
| Synthetic Cannabinoids | FUB-AMB | Reported False Positive | Not Specified | |
| ADB-BUTINACA | Data Not Available | To Be Determined |
Experimental Protocol: Evaluating ADB-BUTINACA Cross-Reactivity
To address the current data gap, the following experimental protocol is proposed for a systematic evaluation of ADB-BUTINACA's potential to produce false-positive results on fentanyl test strips.
Objective: To determine the concentration at which ADB-BUTINACA may cause a false-positive result on commercially available fentanyl test strips (e.g., BTNX Rapid Response™ Fentanyl Test Strips).
Materials:
-
ADB-BUTINACA analytical standard
-
Fentanyl analytical standard (positive control)
-
Drug-free synthetic urine or deionized water (negative control)
-
BTNX Rapid Response™ Fentanyl Test Strips (or other validated brand)
-
Volumetric flasks and pipettes for serial dilutions
-
Vortex mixer
-
Timer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of ADB-BUTINACA in a suitable solvent (e.g., methanol) and then dilute in synthetic urine or water.
-
Prepare a 1 µg/mL stock solution of fentanyl in synthetic urine or water.
-
-
Serial Dilutions:
-
From the ADB-BUTINACA stock solution, prepare a series of dilutions in synthetic urine or water to achieve the following concentrations: 10 mg/mL, 5 mg/mL, 2.5 mg/mL, 1 mg/mL, 0.5 mg/mL, 0.1 mg/mL, and 0.01 mg/mL.
-
From the fentanyl stock solution, prepare a dilution to serve as a positive control at a concentration known to produce a positive result (e.g., 20 ng/mL).
-
-
Testing Procedure:
-
For each concentration of ADB-BUTINACA, dip a new fentanyl test strip into the solution for 15 seconds.
-
Place the strip on a non-absorbent flat surface and read the results after 5 minutes.
-
Test the positive control (fentanyl solution) and negative control (drug-free synthetic urine/water) in the same manner.
-
Conduct all tests in triplicate to ensure reproducibility.
-
-
Interpretation of Results:
-
Positive Result: One line appears in the control region (C) and no line appears in the test region (T).
-
Negative Result: Two lines appear, one in the control region (C) and one in the test region (T).
-
Invalid Result: No line appears in the control region (C). The test should be repeated with a new strip.
-
-
Data Analysis:
-
Record the lowest concentration of ADB-BUTINACA that consistently produces a positive result. This will be the determined cross-reactivity threshold.
-
Visualizing Workflows and Pathways
To further aid researchers, the following diagrams illustrate the proposed experimental workflow and the distinct signaling pathways of fentanyl and ADB-BUTINACA.
Conclusion
The potential for cross-reactivity of fentanyl test strips with ADB-BUTINACA remains an important unanswered question for public health and safety. While the distinct pharmacological classes of these two substances suggest a low probability of interaction at typical concentrations, the unpredictable and high-purity nature of the illicit drug market necessitates empirical testing. The experimental protocol outlined in this guide provides a clear and robust methodology for researchers to definitively assess this cross-reactivity. The resulting data will be invaluable for interpreting point-of-care drug checking results and ensuring the accuracy of these vital harm reduction tools. Researchers are encouraged to publish their findings to contribute to a collective understanding of the limitations and strengths of fentanyl test strips in the evolving landscape of novel psychoactive substances.
References
- 1. Evaluating the sensitivity, stability, and cross-reactivity of commercial fentanyl immunoassay test strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cross-reactivity of acetylfentanyl and risperidone with a fentanyl immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High concentrations of illicit stimulants and cutting agents cause false positives on fentanyl test strips - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of ADB-BICA: A Guide for Laboratory Professionals
The primary principle underpinning the disposal of such compounds is to render them "unusable and unrecognizable"[1]. This is a crucial step to prevent any potential for diversion or accidental exposure.
Key Considerations for ADB-BICA Waste Management
For a clear overview of the necessary steps and considerations for the disposal of this compound and similar chemical waste, the following table summarizes the essential information.
| Phase | Consideration | Recommended Action |
| Preparation & Handling | Personal Protective Equipment (PPE) | Always wear appropriate PPE, including gloves, lab coats, and safety glasses when handling this compound. |
| Labeling | Ensure all containers holding this compound or its waste are clearly and accurately labeled as hazardous waste[2]. | |
| Segregation | Store this compound waste separately from other laboratory waste streams to prevent accidental mixing and reactions. | |
| Decontamination | Work Surfaces | After handling, decontaminate all work surfaces and equipment using appropriate solvents such as ethanol or isopropanol[2]. |
| Empty Containers | Triple-rinse empty containers with a suitable solvent. The rinsate should be collected and treated as hazardous waste. | |
| Disposal Procedure | Institutional Policy | Strictly follow your institution's hazardous waste disposal policy[2]. This is the primary guiding document for all disposal activities. |
| Rendering Unusable | For bulk quantities or contaminated materials, the substance should be rendered unusable. This is often achieved by mixing it with a non-hazardous, bulky material to make it difficult to extract or consume[1]. | |
| Professional Disposal Service | Engage a licensed hazardous waste disposal company for the final collection and disposal of the treated waste. | |
| Regulatory Compliance | Controlled Substance Regulations | As a synthetic cannabinoid, this compound may be classified as a controlled substance. Adhere to all relevant federal and local regulations, which may include specific record-keeping and disposal witnessing requirements. |
Experimental Protocol: Rendering Synthetic Cannabinoid Waste Unusable
While a specific protocol for this compound is not available, the following general procedure, adapted from guidelines for cannabis and other controlled substances, can be applied. This procedure should only be carried out by trained personnel in a controlled laboratory environment and in accordance with institutional and regulatory approval.
Objective: To render this compound waste unusable and unrecognizable prior to final disposal.
Materials:
-
This compound waste (e.g., residual material, contaminated labware)
-
A suitable, non-hazardous, bulky solid material (e.g., cat litter, sand, or a commercial chemical neutralizer)
-
A compatible solvent if the waste is in solid form (e.g., ethanol, isopropanol)
-
Appropriate PPE (gloves, safety glasses, lab coat)
-
A designated, labeled hazardous waste container
Procedure:
-
Quantify Waste: Accurately determine the amount of this compound waste to be treated.
-
Dissolution (if necessary): If the this compound waste is in a solid or crystalline form, dissolve it in a minimal amount of a suitable solvent in a fume hood to reduce dust inhalation risk.
-
Mixing: In a designated container, combine the this compound waste (or its solution) with a bulky, non-hazardous material. The volume of the added material should be significantly greater than the volume of the chemical waste.
-
Thorough Incorporation: Mix the materials thoroughly to ensure the this compound is evenly dispersed and fully adsorbed onto the bulky material. The goal is to create a heterogeneous mixture from which the original compound cannot be easily extracted.
-
Containerization: Place the resulting mixture in a clearly labeled hazardous waste container. The label should include the contents and the date of preparation.
-
Final Disposal: Store the container in a designated hazardous waste accumulation area and arrange for pickup by a licensed hazardous waste disposal contractor.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a research setting.
Caption: Logical workflow for this compound disposal.
By adhering to these general principles and the specific requirements of your institution, you can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
Safeguarding Researchers: A Comprehensive Guide to Handling ADB-BICA
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, particularly when handling potent synthetic cannabinoids like ADB-BICA. Due to the limited availability of specific safety data for this compound, this guide provides essential safety and logistical information based on established best practices for handling hazardous powdered compounds. Adherence to these procedures is critical to minimize exposure risk and ensure operational integrity.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Recommended PPE |
| Weighing and Aliquoting (Dry Powder) | - Full-face respirator with P100/FFP3 filter or Powered Air-Purifying Respirator (PAPR)- Chemical-resistant disposable gown- Double-layered nitrile gloves- Safety glasses or goggles | - Anti-static weigh paper or boat |
| Preparing Solutions | - Chemical fume hood- Lab coat- Nitrile gloves- Safety glasses or goggles | - Face shield |
| General Handling and Analysis | - Lab coat- Nitrile gloves- Safety glasses | |
| Spill Cleanup | - Full-face respirator with P100/FFP3 filter or PAPR- Chemical-resistant disposable gown or suit- Heavy-duty nitrile or butyl rubber gloves- Chemical splash goggles and face shield- Shoe covers | - Spill kit with appropriate absorbent material |
| Waste Disposal | - Lab coat- Nitrile gloves- Safety glasses |
Operational and Disposal Plan
A systematic approach to handling and disposal is crucial for minimizing risk. The following workflow outlines the key steps from receipt of the compound to its final disposal.
Experimental Protocols
Safe Weighing and Handling of this compound Powder:
-
Preparation: Before handling, ensure a chemical fume hood or a ventilated balance enclosure is certified and functioning correctly. Assemble all necessary equipment, including spatulas, weigh boats, and containers with pre-labeled information.
-
Personal Protective Equipment: Don the required PPE as specified in the table above for "Weighing and Aliquoting." This includes a full-face respirator, a disposable gown, and double-layered nitrile gloves.
-
Weighing:
-
Perform all manipulations of the dry powder within the fume hood or ventilated enclosure to prevent inhalation of airborne particles.
-
Use a microbalance to accurately weigh the desired amount of this compound onto an anti-static weigh boat.
-
To minimize dust generation, avoid pouring the powder directly. Instead, use a spatula to carefully transfer the compound.[1]
-
-
Transfer: Carefully transfer the weighed powder into a suitable container for dissolution or storage.
-
Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent, such as ethanol or isopropanol.[1] Dispose of all contaminated disposables as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the gown, and finally the respirator outside the immediate work area. Wash hands thoroughly with soap and water.
Disposal Plan:
The physiological and toxicological properties of this compound are not well-known.[2] Therefore, it must be treated as hazardous waste.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, weigh boats, pipette tips, and contaminated solutions, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the name of the chemical (this compound), and any other information required by your institution's environmental health and safety (EHS) department.
-
Storage: Store the hazardous waste container in a secure, designated area away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department, following all local, state, and federal regulations.[1] Do not dispose of this compound or its waste down the drain or in regular trash.
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
In case of eye contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
In case of ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Given the potency of synthetic cannabinoids, it is imperative to handle this compound with the utmost care. This guidance, based on general principles of laboratory safety for potent compounds, aims to provide a framework for establishing safe handling and disposal procedures within your institution. Always consult your institution's specific safety protocols and EHS department for further guidance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
